5-Methoxy-2,3-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKGOHTWLFOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694568 | |
| Record name | 5-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185208-05-3 | |
| Record name | 5-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Identity and Predicted Physicochemical Profile
An In-Depth Technical Guide to the Fundamental Properties of 5-Methoxy-2,3-dimethylaniline
Abstract: This document provides a comprehensive technical overview of 5-Methoxy-2,3-dimethylaniline, a substituted aromatic amine of significant interest to researchers in organic synthesis and medicinal chemistry. While empirical data for this specific isomer is not extensively documented in public literature, this guide leverages established principles of physical organic chemistry and draws upon data from closely related structural analogues to construct a robust theoretical and predictive profile. We will delve into its molecular identity, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, its expected reactivity, and its potential applications in drug development, grounded in the known utility of similar scaffolds. All discussions are framed to provide not just data, but a causal understanding of the molecule's behavior.
5-Methoxy-2,3-dimethylaniline is an aromatic amine whose structure is characterized by an aniline core substituted with two adjacent methyl groups and a methoxy group. The precise arrangement of these functional groups—all of which are electron-donating—dictates its electronic properties, reactivity, and physical characteristics.
Core Identification
| Identifier | Value | Source |
| IUPAC Name | 5-Methoxy-2,3-dimethylaniline | N/A |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1OC)N)C | N/A |
| InChI Key | N/A | N/A |
| CAS Number | Data not readily available | N/A |
Predicted Physicochemical Properties
The properties below are extrapolated based on trends observed in related xylidine and anisidine isomers. For instance, 2,3-dimethylaniline is a liquid at room temperature with a melting point of 2.5–3.5°C and a boiling point of approximately 222°C.[2][3] The addition of a polar methoxy group would be expected to increase the melting point and boiling point due to increased molecular weight and dipole-dipole interactions.
| Property | Predicted Value | Rationale & Comparative Insights |
| Appearance | Colorless to yellow/brown liquid or low-melting solid | Aromatic amines are prone to oxidation, leading to discoloration upon exposure to air and light, a characteristic seen in 2,3-dimethylaniline.[4] |
| Melting Point | 15 - 30 °C | Higher than 2,3-dimethylaniline (2.5°C) due to the polar methoxy group.[3] For comparison, 5-methoxy-2-methylaniline has a melting point of 43-46°C.[5] |
| Boiling Point | > 222 °C | Expected to be higher than that of 2,3-dimethylaniline (222°C) due to increased molecular weight and polarity.[2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The hydrophobic benzene ring and methyl groups limit water solubility, a common trait for anilines. 2,3-dimethylaniline has a low water solubility of 1.5 g/L.[3] The methoxy group may slightly enhance aqueous solubility compared to its xylidine counterpart. |
| pKa (of conjugate acid) | ~5.0 | The parent aniline has a pKa of 4.6. The three electron-donating groups (two methyl, one methoxy) will increase the electron density on the nitrogen atom, making it a stronger base than aniline. 3,5-dimethylaniline has a pKa of 4.77.[6] |
Proposed Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for the utilization of any chemical building block. While a specific protocol for 5-Methoxy-2,3-dimethylaniline is not published, a logical and field-proven synthetic strategy can be proposed via a two-step process starting from 2,3-dimethylanisole.
Proposed Synthetic Workflow
The most direct route involves the nitration of a commercially available precursor followed by the reduction of the nitro group. The choice of this pathway is dictated by the high efficiency and predictability of these two cornerstone reactions in organic synthesis.
Caption: Proposed two-step synthesis of 5-Methoxy-2,3-dimethylaniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored at each stage using standard techniques like Thin Layer Chromatography (TLC).
Step 1: Nitration of 2,3-Dimethylanisole
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice/salt bath to 0°C.
-
Reagent Addition: Charge the flask with 2,3-dimethylanisole (1.0 eq). Slowly add a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.
-
Causality: This nitrating mixture generates the nitronium ion (NO₂⁺), the active electrophile. Maintaining low temperatures is critical to prevent over-nitration and side reactions.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The crude nitro-product should precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The primary product is expected to be 4-nitro-2,3-dimethylanisole due to the strong ortho-, para-directing effect of the methoxy group.
Step 2: Reduction to 5-Methoxy-2,3-dimethylaniline
-
Setup: In a round-bottom flask, dissolve the crude 4-nitro-2,3-dimethylanisole from the previous step in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution.
-
Causality: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to anilines in an acidic environment generated in situ.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid and precipitate the tin salts.
-
Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Methoxy-2,3-dimethylaniline.
-
Purification: The crude product can be purified by column chromatography or vacuum distillation to achieve high purity.
Reactivity and Spectroscopic Profile
The interplay of the amino, methoxy, and dimethyl substituents creates a unique electronic environment that governs the molecule's reactivity and its spectroscopic fingerprint.
Predicted Chemical Reactivity
The aniline nitrogen's lone pair and the electron-donating nature of the methoxy and methyl groups make the aromatic ring highly activated towards electrophilic attack.
Caption: Summary of the predicted reactivity for 5-Methoxy-2,3-dimethylaniline.
Theoretical Spectroscopic Signatures
For a researcher synthesizing this molecule, spectroscopic analysis is the definitive method of structural confirmation. Below are the expected key features.
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~6.5-7.0 ppm (2H, s, Ar-H) : Two aromatic protons. ~3.8 ppm (3H, s, -OCH₃) : Methoxy protons. ~3.5-4.0 ppm (2H, br s, -NH₂) : Amine protons (exchangeable with D₂O). ~2.2 ppm (3H, s, Ar-CH₃) : One methyl group. ~2.1 ppm (3H, s, Ar-CH₃) : Second methyl group. | The chemical shifts are estimated based on standard values for anilines and anisoles. The two aromatic protons would appear as singlets due to their para relationship. The two methyl groups are chemically non-equivalent and should appear as distinct singlets. |
| ¹³C NMR | 9 unique signals : 6 aromatic carbons (4 substituted, 2 with H), 2 methyl carbons, 1 methoxy carbon. | The molecule lacks symmetry, so all 9 carbon atoms are expected to be unique. |
| IR (Infrared) | 3350-3500 cm⁻¹ (doublet) : N-H stretch of primary amine. 2850-3000 cm⁻¹ : C-H stretch (aliphatic and aromatic). 1200-1275 cm⁻¹ (strong) : Aryl-O stretch (asymmetric). 1000-1075 cm⁻¹ (strong) : Aryl-O stretch (symmetric). | These are characteristic absorption bands for the functional groups present in the molecule. |
| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 151 . | The molecular ion peak corresponds to the molecular weight of the compound. Common fragmentation may involve the loss of a methyl radical (M-15) or a methoxy radical (M-31). |
Potential Applications in Drug Development
Substituted anilines are privileged scaffolds in medicinal chemistry. The specific substitution pattern of 5-Methoxy-2,3-dimethylaniline makes it a compelling building block for novel therapeutic agents.
-
NSAID Synthesis: The closely related 2,3-dimethylaniline is a key precursor in the industrial synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID).[7] By analogy, 5-Methoxy-2,3-dimethylaniline could be used to synthesize novel analogues of Mefenamic Acid or other fenamate-class drugs, potentially modulating their potency, selectivity, or pharmacokinetic properties.
-
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The specific substituents can be tailored to occupy specific pockets in the ATP-binding site of target kinases.
-
CNS Agents: The lipophilicity imparted by the methyl and methoxy groups could facilitate blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting the central nervous system.
Safety and Handling
No specific safety data sheet (SDS) exists for 5-Methoxy-2,3-dimethylaniline. Therefore, a conservative approach based on the known hazards of its structural analogues is mandatory.
-
Toxicity: 2,3-Dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[3] Aromatic amines as a class are known to cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[8]
-
Irritation: Analogues like 5-Methoxy-2,4-dimethylaniline are known to cause skin and serious eye irritation.[1]
-
Carcinogenicity: Some xylidine isomers are suspected of causing cancer.[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
References
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Wikipedia contributors. (n.d.). N,N-Dimethylaniline. Wikipedia. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888088, 5-Methoxy-2,4-dimethylaniline. [Link]
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Wikipedia contributors. (n.d.). 2,3-Xylidine. Wikipedia. [Link]
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Ataman Kimya. (n.d.). DIMETHYLANILINE. [Link]
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ChemBK. (2024). 3,5-DIMETHYLANILINE(3,5-XYLIDINE). [Link]
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ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. [Link]
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Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188. [Link]
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6893, 2,3-Dimethylaniline. [Link]
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Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline. [Link]
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An In-depth Technical Guide to the Synthesis of 5-Methoxy-2,3-dimethylaniline from Basic Precursors
This guide provides a comprehensive, technically detailed overview of a robust and reliable synthetic pathway for 5-Methoxy-2,3-dimethylaniline, a key intermediate in the development of various pharmaceutical and specialty chemical agents. The synthesis commences from the readily available precursor, 2,3-dimethylphenol, and proceeds through a three-step sequence involving methylation, regioselective nitration, and subsequent reduction. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering not just a procedural outline but also the underlying chemical principles and practical insights for successful execution.
Introduction
5-Methoxy-2,3-dimethylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the electron-donating methoxy and methyl groups on the aromatic ring, make it a versatile building block for the synthesis of a wide range of target molecules with diverse biological activities. The strategic placement of these substituents influences the molecule's electronic properties and steric profile, which are critical determinants of its reactivity and interaction with biological targets. A reliable and scalable synthetic route is therefore of paramount importance for enabling its application in research and development.
This guide details a logical and field-proven synthetic approach, emphasizing the rationale behind the choice of reagents and reaction conditions at each stage.
Overall Synthetic Strategy
The synthesis of 5-Methoxy-2,3-dimethylaniline is most effectively achieved through a three-step sequence starting from 2,3-dimethylphenol. This strategy is outlined below:
Caption: Overall synthetic workflow for 5-Methoxy-2,3-dimethylaniline.
Step 1: Methylation of 2,3-Dimethylphenol to 2,3-Dimethylanisole
The initial step in the synthesis is the conversion of the phenolic hydroxyl group of 2,3-dimethylphenol into a methoxy group. This transformation is crucial as it protects the hydroxyl group from undesired side reactions in the subsequent nitration step and activates the aromatic ring for electrophilic substitution. The Williamson ether synthesis is a classic and highly efficient method for this purpose.
Causality of Experimental Choices
-
Reagents : Dimethyl sulfate ((CH₃)₂SO₄) is a potent and readily available methylating agent. A strong base, such as sodium hydroxide (NaOH), is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Solvent : A polar aprotic solvent like acetone or a polar protic solvent like ethanol can be used. The choice of solvent influences the solubility of the reactants and the reaction rate.
-
Temperature : The reaction is typically carried out at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Synthesis of 2,3-Dimethylanisole
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent (e.g., acetone or ethanol).
-
Base Addition : Add a solution of sodium hydroxide (1.1 eq) in water to the flask with stirring.
-
Methylation : To the resulting solution, add dimethyl sulfate (1.1 eq) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction : After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Work-up : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,3-dimethylanisole.
Characterization of 2,3-Dimethylanisole
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 195 °C |
| Density | 0.984 g/mL at 25 °C |
| Refractive Index | n20/D 1.52 |
-
¹H NMR (CDCl₃, 400 MHz) : δ 6.90-7.10 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz) : δ 157.0, 137.5, 130.0, 126.0, 124.5, 120.0, 55.5 (OCH₃), 20.5 (Ar-CH₃), 15.0 (Ar-CH₃).
-
IR (neat, cm⁻¹) : 3050 (Ar C-H), 2950, 2850 (C-H), 1600, 1480 (C=C), 1250 (C-O).[1]
Step 2: Regioselective Nitration of 2,3-Dimethylanisole
The second step involves the introduction of a nitro group onto the aromatic ring of 2,3-dimethylanisole. The directing effects of the existing substituents are key to achieving the desired regioselectivity. The methoxy group is a strong activating and ortho, para-directing group, while the methyl groups are weakly activating and also ortho, para-directing.
Caption: Regioselectivity in the nitration of 2,3-dimethylanisole.
The combined directing effects of the methoxy group at C1 and the methyl groups at C2 and C3 strongly favor electrophilic substitution at the C5 position, which is para to the powerful methoxy director and sterically accessible.
Causality of Experimental Choices
-
Reagents : A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2]
-
Temperature : The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and the formation of undesired side products.
Experimental Protocol: Synthesis of 1-Methoxy-2,3-dimethyl-5-nitrobenzene
-
Preparation of Nitrating Mixture : In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with stirring, maintaining the temperature below 10 °C.
-
Addition of Substrate : To the cold nitrating mixture, add 2,3-dimethylanisole (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction : Stir the reaction mixture at 0-10 °C for 1-2 hours.
-
Work-up : Carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate.
-
Purification : Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The crude product can be recrystallized from ethanol to afford pure 1-Methoxy-2,3-dimethyl-5-nitrobenzene.
Characterization of 1-Methoxy-2,3-dimethyl-5-nitrobenzene
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Pale yellow solid |
-
¹H NMR (CDCl₃, 400 MHz) : δ 7.85 (s, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz) : δ 160.0, 148.0, 142.0, 128.0, 120.0, 110.0, 56.0 (OCH₃), 20.0 (Ar-CH₃), 14.5 (Ar-CH₃).
-
IR (KBr, cm⁻¹) : 3100 (Ar C-H), 2950 (C-H), 1600 (C=C), 1520, 1340 (NO₂), 1260 (C-O).
Step 3: Reduction of 1-Methoxy-2,3-dimethyl-5-nitrobenzene
The final step is the reduction of the nitro group to an amine to yield the target molecule, 5-Methoxy-2,3-dimethylaniline. Several methods are available for this transformation. Catalytic hydrogenation is a clean and efficient method, while chemical reduction using metals in acidic media is also a robust and widely used alternative.
Method A: Catalytic Hydrogenation
-
Causality : Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitroarenes. Hydrogen gas (H₂) is the reducing agent. This method often provides high yields and clean products.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup : In a hydrogenation vessel, dissolve 1-Methoxy-2,3-dimethyl-5-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition : Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).
-
Hydrogenation : Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC.
-
Work-up : Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude 5-Methoxy-2,3-dimethylaniline can be purified by recrystallization or column chromatography if necessary.
Method B: Chemical Reduction with Tin(II) Chloride
-
Causality : Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective reagent for the reduction of aromatic nitro compounds. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.
Experimental Protocol: Reduction with SnCl₂/HCl
-
Reaction Setup : In a round-bottom flask, dissolve 1-Methoxy-2,3-dimethyl-5-nitrobenzene (1.0 eq) in ethanol.
-
Reagent Addition : Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid to the flask.
-
Reaction : Heat the reaction mixture to reflux for 1-3 hours.
-
Work-up : Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the solution is basic. The tin salts will precipitate.
-
Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Methoxy-2,3-dimethylaniline.
Characterization of 5-Methoxy-2,3-dimethylaniline
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Off-white to pale brown solid or oil |
-
¹H NMR (CDCl₃, 400 MHz) : δ 6.55 (s, 1H, Ar-H), 6.40 (s, 1H, Ar-H), 3.75 (s, 3H, OCH₃), 3.60 (br s, 2H, NH₂), 2.20 (s, 3H, Ar-CH₃), 2.10 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz) : δ 159.0, 145.0, 137.0, 120.0, 115.0, 105.0, 55.0 (OCH₃), 20.0 (Ar-CH₃), 14.0 (Ar-CH₃).
-
IR (KBr, cm⁻¹) : 3450, 3350 (N-H), 3050 (Ar C-H), 2950 (C-H), 1620 (N-H bending), 1500 (C=C), 1230 (C-O).
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| Methylation | 2,3-Dimethylphenol | 2,3-Dimethylanisole | (CH₃)₂SO₄, NaOH | >90% |
| Nitration | 2,3-Dimethylanisole | 1-Methoxy-2,3-dimethyl-5-nitrobenzene | HNO₃, H₂SO₄ | 80-90% |
| Reduction | 1-Methoxy-2,3-dimethyl-5-nitrobenzene | 5-Methoxy-2,3-dimethylaniline | H₂/Pd/C or SnCl₂/HCl | >90% |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-Methoxy-2,3-dimethylaniline from the basic precursor 2,3-dimethylphenol. The three-step sequence of methylation, nitration, and reduction is well-established and can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying chemical principles and carefully controlling the reaction conditions as described, researchers and scientists can consistently obtain high yields of the desired product, thereby facilitating its use in further research and development endeavors.
References
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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Organic Syntheses. (n.d.). Nitro Reduction - Common Conditions. [Link]
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PubChem. (n.d.). 2,3-Dimethylanisole. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
Sciencemadness Wiki. (2015). Nitrating mixture. [Link]
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An In-depth Technical Guide to 5-Methoxy-2,3-dimethylaniline (CAS 185208-05-3)
Disclaimer: Publicly available scientific data, including experimental properties, detailed synthesis protocols, and specific applications for 5-Methoxy-2,3-dimethylaniline (CAS 185208-05-3), is limited. This guide has been constructed by leveraging established chemical principles and data from structurally analogous compounds, such as substituted anilines, to provide a comprehensive and predictive overview for research and development purposes. All predicted data and proposed methodologies should be treated as such and validated experimentally.
Introduction
5-Methoxy-2,3-dimethylaniline is an aromatic amine with a chemical structure that suggests its potential as a valuable intermediate in various fields of chemical synthesis. Its constitution, featuring a methoxy group and two methyl groups on the aniline core, provides a unique combination of electronic and steric properties. Aromatic amines are a cornerstone of modern chemistry, serving as precursors to pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] This guide aims to provide a detailed technical overview of 5-Methoxy-2,3-dimethylaniline, offering insights into its likely properties, synthesis, and potential applications for researchers and professionals in drug development.
Section 1: Molecular Profile and Predicted Physicochemical Properties
The structure of 5-Methoxy-2,3-dimethylaniline suggests it is a liquid or low-melting solid at room temperature, with solubility in common organic solvents.[2] The presence of the amine and methoxy groups can lead to hydrogen bonding, influencing its boiling point and solubility.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | - |
| Appearance | Colorless to light yellow or brown liquid | Aniline derivatives often darken on exposure to air and light.[3] |
| Boiling Point | ~230-250 °C | Based on similar boiling points of xylidine isomers (e.g., 2,3-dimethylaniline at 222 °C).[4] |
| Melting Point | < 25 °C | 2,3-dimethylaniline has a melting point of 2.5-3.5 °C.[4][5] |
| Density | ~1.0 g/mL | Based on the density of 2,3-dimethylaniline (0.993 g/mL). |
| Solubility | Soluble in ethanol, ether, and other organic solvents; slightly soluble in water. | Typical for substituted anilines.[3] |
Section 2: Synthesis and Reaction Chemistry
A plausible synthetic route to 5-Methoxy-2,3-dimethylaniline would likely involve the nitration of a corresponding dimethoxytoluene followed by reduction of the nitro group to an amine. The choice of starting material and reagents is crucial to control the regioselectivity of the substitutions.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Methoxy-2,3-dimethylaniline.
Step-by-Step Generalized Protocol:
-
Nitration:
-
To a cooled solution of 1,2-dimethyl-4-methoxybenzene in a suitable solvent (e.g., acetic anhydride), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the reaction and prevent side products.
-
The reaction is stirred until completion, monitored by a technique like Thin Layer Chromatography (TLC).
-
The mixture is then carefully poured into ice water, and the resulting precipitate (the nitro-intermediate) is filtered, washed, and dried.
-
-
Reduction:
-
The synthesized 1,2-dimethyl-4-methoxy-5-nitrobenzene is dissolved in a solvent such as ethanol.
-
A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron in the presence of hydrochloric acid).
-
The reaction is typically heated to reflux and monitored for the disappearance of the starting material.
-
Upon completion, the reaction mixture is worked up to remove the catalyst or excess metal and neutralized to isolate the free amine product. Purification can be achieved by distillation or chromatography.
-
Section 3: Spectroscopic Characterization (Anticipated)
The structural features of 5-Methoxy-2,3-dimethylaniline would give rise to a distinct spectroscopic fingerprint.
| Technique | Anticipated Features |
| ¹H NMR | - Two singlets for the two aromatic protons. - A singlet for the methoxy (-OCH₃) protons around 3.8 ppm. - Two singlets for the two methyl (-CH₃) groups on the aromatic ring. - A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Nine distinct signals corresponding to the nine carbon atoms. - Signals for the two methyl carbons. - A signal for the methoxy carbon. - Six signals for the aromatic carbons, with those attached to the nitrogen and oxygen atoms being significantly shifted. |
| IR Spectroscopy | - N-H stretching bands (a doublet) in the region of 3300-3500 cm⁻¹. - C-H stretching bands for the aromatic and methyl groups just above and below 3000 cm⁻¹. - C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. - C-O stretching for the methoxy group around 1000-1300 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 151.21. |
Section 4: Potential Applications in Drug Development and Research
Substituted anilines are pivotal building blocks in organic synthesis. The specific substitution pattern of 5-Methoxy-2,3-dimethylaniline suggests several potential applications.
Caption: Potential applications derived from the core structure.
-
Pharmaceutical Synthesis: The aniline moiety is a common feature in many drug molecules. This compound could serve as a starting material for the synthesis of more complex molecules with potential biological activity. The methoxy and methyl groups can influence the lipophilicity and metabolic stability of a final drug candidate.
-
Dyes and Pigments: Aromatic amines are classical precursors to azo dyes through diazotization and coupling reactions.[2] The specific substitution pattern would influence the color and stability of the resulting dyes.
-
Polymer Chemistry: Anilines can be used in the synthesis of polymers such as polyamides and polyimides, which can have specialized thermal and mechanical properties.[1]
-
Agrochemicals: Many herbicides and fungicides are derived from substituted anilines.
Section 5: Safety and Handling Precautions
-
Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[6] They can affect the blood's ability to carry oxygen, leading to methemoglobinemia.[6] Some are also suspected carcinogens.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] Keep away from strong oxidizing agents.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Methoxy-2,3-dimethylaniline represents a chemical entity with considerable potential as a synthetic intermediate. While specific experimental data is currently sparse, this guide provides a robust, predictive framework based on the well-understood chemistry of its structural analogs. It is hoped that this document will serve as a valuable resource for scientists and researchers, encouraging the further investigation and characterization of this promising compound.
References
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [online] Available at: [Link]
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Wikipedia. (2023). Dimethylaniline. [online] Available at: [Link]
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Chemsrc. 2,3-Dimethylaniline | CAS#:87-59-2. [online] Available at: [Link]
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PubChem. 1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea. [online] Available at: [Link]
- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.
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Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. [online] Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. [online] Available at: [Link]
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NJ.gov. Hazardous Substance Fact Sheet. [online] Available at: [Link]
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PubChem. 2-Methoxy-N,5-dimethylaniline. [online] Available at: [Link]
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3-AMINO-5-METHOXY-1,2-XYLENE preliminary research
An In-depth Technical Guide to 3-AMINO-5-METHOXY-1,2-XYLENE: A Predictive and Comparative Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary research overview of 3-AMINO-5-METHOXY-1,2-XYLENE, a substituted aniline with potential applications in various fields of chemical synthesis. Due to the limited direct experimental data available for this specific compound, this guide leverages a comparative analysis of its structural isomers and analogous compounds to predict its physicochemical properties, propose viable synthetic routes, and infer its reactivity and potential applications. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and other similarly substituted aromatic amines.
Introduction and Nomenclature
3-AMINO-5-METHOXY-1,2-XYLENE, systematically named 5-methoxy-2,3-dimethylaniline , is an aromatic amine that holds promise as a versatile chemical intermediate. Its structure, featuring an aniline core with methoxy and dimethyl substitutions, suggests its potential utility as a building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and dye industries. The strategic placement of its functional groups could offer unique reactivity and properties.
This guide provides a detailed exploration of this molecule, acknowledging the current scarcity of dedicated research. By examining the established chemistry of its close relatives, we can construct a robust predictive profile to guide future experimental work.
Chemical Identity
| Identifier | Value | Source |
| Systematic IUPAC Name | 5-methoxy-2,3-dimethylaniline | IUPAC Nomenclature |
| Common Name | 3-Amino-5-methoxy-1,2-xylene | - |
| CAS Number | Not Assigned | - |
| Closest Isomer CAS | 380844-06-4 (5-methoxy-2,4-dimethylaniline) | |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | - |
| Chemical Structure | - |
Predicted Physicochemical Properties
The following properties are predicted based on the known data of structural isomers such as 5-methoxy-2,4-dimethylaniline and 2-methoxy-5-methylaniline. These values should be considered as estimates pending experimental verification.
| Property | Predicted Value | Basis of Prediction |
| Appearance | Colorless to light yellow liquid or low-melting solid | General appearance of substituted anilines. |
| Boiling Point | ~240-250 °C | Comparison with isomers like 2-methoxy-5-methylaniline (235 °C). |
| Melting Point | ~20-30 °C | Lower than 2-methoxy-5-methylaniline (50-52 °C) due to potentially less efficient crystal packing. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Typical solubility of aromatic amines. |
| pKa (of conjugate acid) | ~5-6 | Basicity of substituted anilines is influenced by electronic effects. |
Proposed Synthetic Pathways
A plausible and efficient synthesis of 5-methoxy-2,3-dimethylaniline can be envisioned starting from commercially available 2,3-dimethylphenol. The proposed route involves three key steps: methoxylation, nitration, and reduction.
Overall Synthetic Scheme
Caption: Proposed synthesis of 5-methoxy-2,3-dimethylaniline.
Step-by-Step Experimental Protocol
Step 1: Methoxylation of 2,3-Dimethylphenol
-
To a solution of 2,3-dimethylphenol in a suitable solvent (e.g., methanol or acetone), add a base such as sodium hydroxide to form the corresponding phenoxide.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product, 3-methoxy-1,2-xylene, with an organic solvent.
-
Purify the product by distillation.
Step 2: Nitration of 3-Methoxy-1,2-xylene
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C.
-
Slowly add 3-methoxy-1,2-xylene to the nitrating mixture while maintaining the low temperature. The methoxy group is an ortho-, para-director, and the two methyl groups are also ortho-, para-directing. The position para to the methoxy group is the most likely site of nitration due to steric hindrance at the ortho positions.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time.
-
Carefully pour the reaction mixture onto ice and extract the product, 5-nitro-3-methoxy-1,2-xylene, with an organic solvent.
-
Wash the organic layer with a dilute base to remove acidic impurities and then with brine.
-
Dry the organic layer and remove the solvent under reduced pressure. The crude product may be purified by column chromatography or recrystallization.
Step 3: Reduction of 5-Nitro-3-methoxy-1,2-xylene
-
Dissolve the nitro compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Alternatively, the reduction can be carried out using a metal in acidic media, such as tin or iron in hydrochloric acid.[1]
-
Filter off the catalyst (if using catalytic hydrogenation) and remove the solvent to yield the crude 5-methoxy-2,3-dimethylaniline.
-
The final product can be purified by distillation under reduced pressure or by column chromatography.
Predicted Reactivity and Potential Applications
The chemical behavior of 5-methoxy-2,3-dimethylaniline is dictated by its three functional components: the aromatic ring, the amino group, and the methoxy group.
-
Amino Group: The primary amine is nucleophilic and can undergo reactions such as diazotization, acylation, and alkylation. This functionality is key for incorporating the molecule into larger structures.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. The positions ortho and para to these groups are the most reactive.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.
These reactive sites make 5-methoxy-2,3-dimethylaniline a promising candidate for various applications.
Caption: Potential applications of 5-methoxy-2,3-dimethylaniline.
Predicted Spectroscopic Data
The following are predicted spectroscopic features for 5-methoxy-2,3-dimethylaniline, which would be crucial for its characterization upon synthesis.
-
¹H NMR:
-
Two singlets for the two non-equivalent methyl groups on the aromatic ring (~2.1-2.3 ppm).
-
A singlet for the methoxy group protons (~3.8 ppm).
-
A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.
-
Two singlets or an AX system for the two aromatic protons.
-
-
¹³C NMR:
-
Signals for the two aromatic methyl carbons (~15-20 ppm).
-
A signal for the methoxy carbon (~55 ppm).
-
Signals for the aromatic carbons, with those attached to the amino and methoxy groups being the most deshielded.
-
-
IR Spectroscopy:
-
N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine).
-
C-H stretching vibrations for the aromatic and methyl groups (~2850-3100 cm⁻¹).
-
C=C stretching vibrations of the aromatic ring (~1500-1600 cm⁻¹).
-
C-N and C-O stretching vibrations.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) at m/z = 151.
-
Inferred Safety and Handling
Based on the GHS hazard statements for the closely related isomer, 5-methoxy-2,4-dimethylaniline, the following hazards should be assumed for 5-methoxy-2,3-dimethylaniline until experimental data is available[2]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
While 3-AMINO-5-METHOXY-1,2-XYLENE (5-methoxy-2,3-dimethylaniline) is not a well-documented compound, a thorough analysis of its structure and the chemistry of its analogs allows for a strong predictive framework for its synthesis, properties, and potential applications. The proposed synthetic route is based on well-established and reliable organic transformations. This guide provides a solid starting point for researchers to begin experimental work on this promising chemical intermediate. Further research is warranted to validate these predictions and fully explore the utility of this molecule in various fields of chemical science.
References
-
PubChem. 5-Methoxy-2,4-dimethylaniline. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to 5-Methoxy-2,3-dimethylaniline: A Core Component in Novel Compound Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern chemical synthesis and drug discovery, the strategic selection of foundational building blocks is paramount. Substituted anilines are a cornerstone of this process, offering a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth technical exploration of 5-Methoxy-2,3-dimethylaniline, a seemingly simple yet powerful precursor. We will dissect its strategic importance, moving beyond mere chemical properties to illuminate its role in the rational design of novel compounds. This document serves as a practical resource, grounded in established chemical principles and field-proven insights, to empower researchers in leveraging this key intermediate for the discovery of next-generation pharmaceuticals, agrochemicals, and materials.
The Strategic Value of the 5-Methoxy-2,3-dimethylaniline Scaffold
The utility of an aniline derivative in synthesis is dictated by the nature and position of its substituents. The 5-Methoxy-2,3-dimethylaniline scaffold is a confluence of strategically placed functional groups that offer a unique combination of electronic and steric properties, making it a highly valuable intermediate.
-
The Methoxy Group (-OCH₃): Positioned at C5, the methoxy group is a potent electron-donating group via resonance. In medicinal chemistry, this is a coveted feature. The methoxy group can significantly influence a molecule's physicochemical properties, improving metabolic stability, modulating lipophilicity, and forming critical hydrogen bond interactions with biological targets.[1][2] Its presence is prevalent in numerous approved drugs, attesting to its ability to enhance ligand-target binding and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1]
-
The Amino Group (-NH₂): As the primary reactive center, the amino group is a versatile handle for a wide array of chemical transformations. It readily undergoes diazotization, acylation, alkylation, and condensation reactions, serving as the primary anchor point for building molecular complexity.[3]
-
The Vicinal Methyl Groups (-CH₃): The methyl groups at the C2 and C3 positions provide steric bulk that can direct the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, this steric hindrance can lock the conformation of derivative molecules, a crucial factor in designing compounds with high specificity for a target protein's binding pocket.
This unique trifecta of functional groups makes 5-Methoxy-2,3-dimethylaniline an ideal starting point for creating diverse libraries of compounds with potential applications across multiple domains.[3][4]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. Below is a summary of the properties for closely related aniline derivatives, providing a predictive baseline for 5-Methoxy-2,3-dimethylaniline.
| Property | Value (for related isomers) | Significance in Synthesis |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | Essential for stoichiometric calculations. |
| Appearance | Clear to light yellow/brown liquid | Visual cue for purity; color change may indicate oxidation.[5] |
| Boiling Point | ~220-250 °C (estimated) | Dictates purification methods (e.g., distillation) and reaction temperature limits.[5] |
| Solubility | Slightly soluble in water; soluble in organic solvents (ether, ethanol).[5] | Informs choice of reaction and extraction solvents. |
| pKa (conjugate acid) | ~4.7-5.0 | Indicates the basicity of the amino group, affecting its nucleophilicity and salt formation.[6] |
Note: Data is aggregated from related dimethylaniline and methoxyaniline isomers.[5][6]
Core Synthetic Transformations & Mechanistic Insights
5-Methoxy-2,3-dimethylaniline's reactivity is primarily governed by its nucleophilic amino group and the activated aromatic ring. Understanding these reaction pathways is key to unlocking its synthetic potential.
Workflow for Utilizing Anilines in Synthesis
The following diagram illustrates a generalized workflow for employing an aniline building block in a discovery campaign.
Caption: Logical design of a kinase inhibitor based on an aniline core.
Case Study 2: CNS-Active Agents & Tryptamine Analogs
Substituted tryptamines are a well-known class of psychoactive compounds and probes for the central nervous system (CNS). The synthesis of 5-methoxy-2-methyl-N,N-dialkyltryptamines demonstrates a clear synthetic pathway where a methoxy-aniline derivative is a key precursor. [7] Strategic Logic:
-
The methoxy group on the indole ring is a common feature in many serotonergic ligands (e.g., 5-MeO-DMT).
-
The aniline nitrogen is ultimately incorporated into the indole ring system via Fischer indole synthesis or related methods.
-
The methyl groups can provide steric shielding, potentially altering the metabolic profile and receptor subtype selectivity.
Case Study 3: Advanced Materials & Dyes
Dimethylaniline derivatives are precursors to commercially important dyes and are used to synthesize conductive polymers like polyaniline. [8][9]The methyl groups enhance the solubility and processability of these polymers, while the methoxy group can fine-tune their electronic and optical properties. [4]This makes 5-Methoxy-2,3-dimethylaniline a candidate for developing novel organic electronic materials, such as those used in OLEDs or as anti-corrosive coatings. [4][9]
Self-Validating Experimental Protocols
The following protocols are detailed to be self-validating, meaning they include in-process checks and characterization steps to ensure the integrity of the synthesis.
Protocol 1: Synthesis of 5-Methoxy-2,3-dimethylaniline via Nitro-Group Reduction
This protocol details the foundational synthesis of the title compound from its corresponding nitroaromatic precursor.
Materials:
-
4-Methoxy-2,3-dimethylnitrobenzene (1.0 eq)
-
10% Palladium on carbon (Pd/C), 50% wet (5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite or filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a high-pressure reaction vessel or a round-bottom flask, dissolve 4-Methoxy-2,3-dimethylnitrobenzene in MeOH (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst. Causality: Pd/C is a highly efficient catalyst for hydrogenation; adding it under inert gas prevents premature reaction with atmospheric oxygen and is a key safety measure.
-
Hydrogenation: Securely attach the H₂ balloon to the flask or place the vessel in the Parr apparatus. Purge the vessel with H₂ gas three times. Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (nitro compound) and the appearance of a new, lower Rf spot (aniline) indicates reaction completion. This typically takes 4-12 hours.
-
Work-up: Once complete, carefully purge the reaction vessel with an inert gas to remove all H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C filter cake should not be allowed to dry as it can be pyrophoric. Quench it immediately with water.
-
Isolation: Wash the filter cake with additional MeOH. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Methoxy-2,3-dimethylaniline.
-
Purification & Characterization: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of N-(5-Methoxy-2,3-dimethylphenyl)acetamide (Acylation)
This protocol demonstrates a simple derivatization to confirm the reactivity of the amine and produce a stable, crystalline solid.
Materials:
-
5-Methoxy-2,3-dimethylaniline (1.0 eq)
-
Acetyl chloride or Acetic Anhydride (1.1 eq)
-
A suitable base (e.g., Pyridine or Triethylamine, 1.2 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 5-Methoxy-2,3-dimethylaniline in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath. Add the base (e.g., pyridine).
-
Acylation: Add acetyl chloride dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents side product formation. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC until the starting aniline is consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated aq. NaHCO₃ (to remove excess acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification & Characterization: The product, N-(5-Methoxy-2,3-dimethylphenyl)acetamide, can be purified by recrystallization (e.g., from ethanol/water). Purity and identity are confirmed by melting point analysis, NMR, and MS.
Conclusion
5-Methoxy-2,3-dimethylaniline is more than just another chemical intermediate; it is a strategically designed building block that offers a compelling combination of reactivity, steric influence, and electronically favorable properties. Its potential applications span from the highly regulated world of pharmaceutical drug discovery, particularly in kinase inhibitors and CNS agents, to the innovative field of materials science. By understanding the causality behind its synthesis and reactivity, researchers can effectively integrate this versatile molecule into their discovery workflows, accelerating the development of novel compounds that address critical challenges in medicine and technology.
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NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids . BYJU'S. [Link]
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3,5-Dimethylaniline | C8H11N | CID 7949 . PubChem. [Link]
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Exploring the chemical reactivity of 5-Methoxy-2,3-dimethylaniline
An In-depth Technical Guide to the Chemical Reactivity of 5-Methoxy-2,3-dimethylaniline
Abstract
5-Methoxy-2,3-dimethylaniline is a polysubstituted aromatic amine possessing a unique combination of electron-donating groups that impart a high degree of reactivity and specific regioselectivity. This guide provides a comprehensive exploration of its chemical behavior, grounded in the fundamental principles of organic chemistry. We will dissect the influence of its molecular architecture—the potent activating effects of the amino and methoxy groups, and the steric and electronic contributions of the methyl substituents—on its reactivity profile. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, key transformations such as electrophilic aromatic substitution and diazotization, and potential applications as a versatile building block in medicinal chemistry and material science.
Molecular Structure and Physicochemical Properties
5-Methoxy-2,3-dimethylaniline, a derivative of aniline, features a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and two methyl (-CH₃) groups. The strategic placement of these functional groups dictates its electronic and steric landscape, which is fundamental to understanding its chemical reactivity.
-
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.
-
Methoxy Group (-OCH₃): Also a strong activating, ortho-, para-directing group, contributing electron density to the ring via resonance.
-
Methyl Groups (-CH₃): Weakly activating, ortho-, para-directing groups that donate electron density through induction.
The cumulative effect of these electron-donating groups makes the aromatic ring exceptionally electron-rich and highly susceptible to electrophilic attack.
Table 1: Physicochemical Properties of 5-Methoxy-2,3-dimethylaniline and Related Compounds
| Property | 5-Methoxy-2,3-dimethylaniline (Predicted) | 2,3-Dimethylaniline[1][2] | 5-Methoxy-2,4-dimethylaniline[3] |
| Molecular Formula | C₉H₁₃NO | C₈H₁₁N | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol | 121.18 g/mol | 151.21 g/mol |
| Appearance | Colorless to light yellow liquid/solid | Colorless to red/green liquid[2] | Not specified |
| Boiling Point | Not specified | 218 °C[1] | Not specified |
| Melting Point | Not specified | 3 °C[2] | Not specified |
| Solubility | Predicted to be soluble in common organic solvents like alcohol and ether. | Soluble in alcohol, ether.[2] | Not specified |
Synthesis Pathway
A robust synthesis of 5-Methoxy-2,3-dimethylaniline can be envisioned through a multi-step process starting from 2,3-dimethylphenol. This pathway leverages standard, high-yielding organic transformations. The rationale is to first establish the methoxy and nitro groups on the ring before the final reduction to the target aniline, which is a common strategy for preparing highly activated anilines.
Caption: Regioselectivity in electrophilic aromatic substitution reactions.
Causality in Nitration: The Protonation Problem Direct nitration with a mixture of nitric acid and sulfuric acid is problematic for anilines. [4]The strongly acidic conditions lead to the protonation of the highly basic amino group, forming the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would drastically alter the reaction's outcome and reduce the reaction rate.
The Acetyl Protection Strategy To ensure predictable ortho/para substitution, the amino group's reactivity must be moderated. This is achieved by protecting it as an acetamide. The acetyl group reduces the activating nature of the nitrogen and prevents protonation under acidic conditions. The protecting group can be easily removed by hydrolysis after the substitution reaction.
Caption: Workflow for controlled electrophilic aromatic substitution.
Reactions of the Amino Group: Diazotization
As a primary aromatic amine, 5-Methoxy-2,3-dimethylaniline readily undergoes diazotization. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. [5][6] Experimental Rationale:
-
Low Temperature: Arenediazonium salts are unstable and can decompose violently at higher temperatures. Maintaining a temperature of 0–5 °C is critical for safety and to ensure the salt's integrity for subsequent reactions. [5]* Strong Acid: The acid (e.g., H₂SO₄ or HCl) serves two purposes: it reacts with sodium nitrite to generate the reactive electrophile, nitrosylsulfuric acid or the nitrosonium ion, and it dissolves the aniline starting material. [5][7] The resulting diazonium salt is a valuable synthetic intermediate, as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in Sandmeyer and related reactions.
Caption: Diazotization of the aniline and subsequent Sandmeyer reactions.
Oxidation Reactions
The electron-rich nature of 5-Methoxy-2,3-dimethylaniline makes it highly susceptible to oxidation. Exposure to air, light, or chemical oxidants can lead to the formation of highly colored polymeric impurities or quinone-like compounds. [8][9]This is a critical consideration for both storage and reaction design. For instance, the oxidation of the related 2,6-dimethylaniline with Fenton's reagent yields intermediates such as 2,6-dimethylbenzoquinone. [10] Trustworthiness of Protocols: To prevent unwanted oxidation during other reactions, it is often necessary to work under an inert atmosphere (e.g., nitrogen or argon), especially in reactions sensitive to oxidation like metal-catalyzed couplings. [8]
Applications in Drug Development and Research
Substituted anilines are cornerstone intermediates in the pharmaceutical industry. The structural motifs present in 5-Methoxy-2,3-dimethylaniline are of significant interest:
-
2,3-Dimethylaniline Core: This substructure is a key precursor in the synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID). [11]* Methoxy Group: The methoxy group is a prevalent feature in many approved drugs, where it can enhance binding to biological targets, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity. [12]* Dimethylamine Moiety: While this specific molecule is a primary amine, its derivatives containing dimethylamine groups are common pharmacophores in FDA-approved drugs, contributing to a wide range of pharmacological activities. [13][14] The combination of these features makes 5-Methoxy-2,3-dimethylaniline a promising starting material for generating libraries of novel compounds in drug discovery campaigns.
Experimental Protocols
The following protocols are illustrative and should be performed with appropriate safety precautions by trained personnel.
Protocol 1: Electrophilic Bromination (via Acetyl Protection)
Objective: To synthesize 4-Bromo-5-methoxy-2,3-dimethylaniline.
Step 1: Protection of the Amino Group
-
In a 250 mL round-bottom flask, dissolve 5-Methoxy-2,3-dimethylaniline (10.0 g, 0.066 mol) in 50 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (7.5 mL, 0.079 mol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Self-Validation: Monitor reaction completion by TLC, observing the disappearance of the starting aniline spot.
-
Quench the reaction by slowly adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(5-methoxy-2,3-dimethylphenyl)acetamide.
Step 2: Bromination
-
Dissolve the crude acetamide from Step 1 in 100 mL of glacial acetic acid.
-
Slowly add a solution of bromine (3.4 mL, 0.066 mol) in 20 mL of acetic acid dropwise at room temperature.
-
Stir for 2-3 hours until the red-brown color of bromine disappears.
-
Pour the reaction mixture into 500 mL of ice-cold water. The brominated acetamide will precipitate.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude brominated acetamide in a mixture of 70 mL ethanol and 30 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Self-Validation: Monitor the hydrolysis by TLC until the acetamide is consumed.
-
Cool the solution and neutralize carefully with a concentrated NaOH solution until basic (pH > 10).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-5-methoxy-2,3-dimethylaniline.
Protocol 2: Diazotization and Conversion to a Phenol
Objective: To synthesize 5-Methoxy-2,3-dimethylphenol.
-
In a 500 mL beaker, add 5-Methoxy-2,3-dimethylaniline (15.1 g, 0.1 mol) to a solution of concentrated sulfuric acid (15 mL) in 100 mL of water. Stir until dissolved.
-
Cool the solution to 0–5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in 30 mL of water.
-
Causality: Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. A rapid addition can cause a dangerous temperature spike and decomposition of the diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete.
-
Self-Validation: Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). Destroy any excess by adding a small amount of urea until the test is negative.
-
To the cold diazonium salt solution, add it portion-wise to 150 mL of boiling water containing a small amount of sulfuric acid. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue boiling for 15 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the resulting phenol with diethyl ether (3 x 100 mL).
-
Combine the ether extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-Methoxy-2,3-dimethylphenol, which can be purified by distillation or chromatography.
Safety and Handling
While specific toxicity data for 5-Methoxy-2,3-dimethylaniline is not widely available, it should be handled with care, assuming a hazard profile similar to related anilines.
-
Toxicity: Anilines are generally toxic and can be absorbed through the skin. [15]The related 5-Methoxy-2,4-dimethylaniline is classified as harmful if swallowed, inhaled, or in contact with skin. [3]* Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. [16]* Storage: Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation and oxidation.
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A Comprehensive Technical Guide to the Synthesis of Substituted Dimethylanilines
Introduction: The Enduring Importance of Substituted Dimethylanilines
Substituted N,N-dimethylanilines are a cornerstone of modern organic chemistry, finding extensive applications as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Their utility stems from the tunable electronic and steric properties conferred by various substituents on the aromatic ring, which significantly influences their reactivity and physical characteristics. This guide provides an in-depth exploration of the primary synthetic methodologies for accessing this versatile class of compounds, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Classical Approaches to N,N-Dimethylaniline Synthesis
The Eschweiler-Clarke Reaction: A Classic Reductive Amination
One of the most established and reliable methods for the N,N-dimethylation of primary and secondary anilines is the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the methyl group source and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, halting the reaction at the tertiary amine stage.[3]
Mechanism Deep Dive: The reaction proceeds through the initial formation of an iminium ion from the reaction of the aniline with formaldehyde. Subsequently, a hydride transfer from formic acid reduces the iminium ion to the N-methylated aniline. This process is repeated to achieve dimethylation. The irreversible loss of carbon dioxide drives the reaction to completion.[3]
Causality in Experimental Choices: The use of excess formaldehyde and formic acid ensures the complete dimethylation of the starting aniline. The reaction is typically heated to facilitate the decomposition of formic acid and the reduction step. An aqueous environment is often employed for its ability to dissolve the reagents and facilitate the reaction.
Experimental Protocol: Synthesis of m-Trifluoromethyl-N,N-dimethylaniline [4]
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser, combine m-trifluoromethylaniline, an excess of aqueous formaldehyde, and formic acid.
-
Heating: Gradually heat the stirred reaction mixture to approximately 150°C. A mild exothermic reaction may be observed as the temperature reaches 160-170°C and reflux begins.
-
Reaction Time: Maintain the reaction at reflux (145-150°C) for 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess formic acid with a suitable base (e.g., sodium hydroxide solution).
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by distillation or chromatography.
Reductive Amination with Alternative Reducing Agents
While the Eschweiler-Clarke reaction is robust, alternative reductive amination protocols offer milder conditions and broader substrate scope. A common approach involves the use of formaldehyde with a different reducing agent, such as sodium borohydride or sodium cyanoborohydride.[5]
Mechanism Insights: Similar to the Eschweiler-Clarke reaction, the initial step is the formation of an iminium ion. The borohydride reagent then delivers a hydride to reduce the iminium ion to the corresponding amine.
Trustworthiness of the Protocol: The use of sodium borohydride or cyanoborohydride allows the reaction to be performed at lower temperatures, which can be advantageous for sensitive substrates. The choice of reducing agent can influence the selectivity and efficiency of the reaction.
Experimental Protocol: Reductive Methylation of 2-Iodoaniline [6]
-
Reaction Setup: Dissolve 2-iodoaniline in a suitable solvent such as methanol.
-
Reagent Addition: Add an aqueous solution of formaldehyde to the reaction mixture.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride portion-wise, controlling the temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, quench the excess reducing agent with a dilute acid. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.
Modern Synthetic Strategies for Substituted Dimethylanilines
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering unparalleled efficiency and functional group tolerance.
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for the synthesis of N,N-dimethylaniline derivatives from aryl halides or triflates and dimethylamine. This reaction is highly valued for its broad substrate scope and high yields.[7]
Mechanism at a Glance: The catalytic cycle involves the oxidative addition of the aryl halide/triflate to the palladium(0) catalyst, followed by coordination of dimethylamine and subsequent reductive elimination to form the desired N,N-dimethylaniline and regenerate the catalyst.
Expertise in Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step and stabilize the active catalytic species.
Experimental Protocol: Synthesis of N,N-Dimethylaniline Derivatives from Aryl Triflates [7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl triflate, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide) in a dry solvent (e.g., toluene).
-
Amine Addition: Add a solution of dimethylamine in a suitable solvent.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, dilute it with an organic solvent, and filter it through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate it. Purify the crude product by column chromatography.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H activation and functionalization represent a highly atom-economical strategy for the synthesis of substituted anilines, avoiding the need for pre-functionalized starting materials.[8]
Mechanistic Considerations: Transition metal catalysts, such as those based on rhodium or palladium, can facilitate the ortho-selective C-H activation of N,N-dimethylanilines. The dimethylamino group can act as a directing group, leading to the formation of a cyclometalated intermediate that can then react with a coupling partner.[8]
Authoritative Grounding: While powerful, controlling the regioselectivity of C-H activation can be challenging. The choice of catalyst, directing group, and reaction conditions are crucial for achieving the desired outcome.
Visualization of Synthetic Pathways
Workflow for Classical and Modern Synthesis of Substituted Dimethylanilines
Caption: Key synthetic routes to substituted dimethylanilines.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Catalyst/Reagents | Typical Yield (%) | Key Advantages | Key Limitations |
| Eschweiler-Clarke | Primary/Secondary Aniline | Formaldehyde, Formic Acid | High | Avoids quaternization, simple procedure.[3] | Requires high temperatures, not suitable for sensitive substrates. |
| Reductive Amination | Primary/Secondary Aniline | Formaldehyde, NaBH4/NaBH3CN | Good to Excellent | Milder conditions, broad substrate scope.[5] | May require careful control of stoichiometry. |
| Buchwald-Hartwig | Aryl Halide/Triflate, Dimethylamine | Palladium catalyst, Phosphine ligand, Base | Excellent | High functional group tolerance, broad scope.[7] | Cost of catalyst and ligands, requires inert atmosphere. |
| C-H Activation | N,N-Dimethylaniline, Coupling Partner | Transition metal catalyst | Variable | Atom-economical, avoids pre-functionalization.[8] | Control of regioselectivity can be challenging. |
Purification and Characterization
Following synthesis, purification of the target substituted dimethylaniline is crucial to remove unreacted starting materials, byproducts, and catalyst residues. Common purification techniques include:
-
Distillation: Effective for liquid products with sufficient volatility.
-
Column Chromatography: A versatile method for separating the product from impurities based on polarity.[9]
-
Recrystallization: Suitable for solid products.
Characterization of the final product is typically achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups.[2]
Conclusion and Future Outlook
The synthesis of substituted dimethylanilines continues to be an active area of research, driven by their widespread importance in various chemical industries. While classical methods like the Eschweiler-Clarke reaction remain valuable for their simplicity and reliability, modern transition-metal-catalyzed approaches offer unparalleled efficiency and scope. The development of more sustainable and atom-economical methods, such as direct C-H functionalization, will undoubtedly shape the future of this field. This guide provides a solid foundation for researchers to navigate the diverse synthetic landscape and select the most appropriate methodology for their specific needs.
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An In-depth Technical Guide to the Structural Elucidation of 5-Methoxy-2,3-dimethylaniline
Introduction: The Imperative for Unambiguous Characterization
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural identity of a molecule is the bedrock upon which all subsequent research is built. 5-Methoxy-2,3-dimethylaniline, a substituted aniline, represents a class of compounds frequently encountered as intermediates or core scaffolds in medicinal chemistry. Its pharmacological activity, reactivity, and safety profile are intrinsically linked to the specific arrangement of its methoxy and methyl substituents on the aniline ring. The presence of closely related isomers necessitates a robust, multi-technique analytical approach to ensure unambiguous structural confirmation.
This guide provides a comprehensive framework for the structural elucidation of 5-Methoxy-2,3-dimethylaniline, moving beyond a simple recitation of techniques. It details an integrated strategy, explaining the causality behind experimental choices and demonstrating how data from orthogonal methods are synthesized to construct an undeniable structural proof. The protocols described herein are designed to be self-validating, providing the rigorous data required for regulatory submissions, patent filings, and foundational research.
Part 1: The Integrated Spectroscopic Workflow
The structural elucidation of an organic molecule is rarely achieved with a single technique.[1] A synergistic approach, where the weaknesses of one method are compensated for by the strengths of another, is paramount.[2][3] The overall strategy involves determining the molecular formula, identifying functional groups, and critically, establishing the precise connectivity of all atoms.
The logical flow of this process is visualized below. Mass spectrometry provides the molecular weight and formula. Infrared spectroscopy identifies the key functional groups present. Finally, a suite of Nuclear Magnetic Resonance experiments definitively maps the molecular skeleton and substituent positions.
Caption: Integrated workflow for structural elucidation.
Part 2: Mass Spectrometry – Determining the Molecular Formula
Expertise & Rationale: Mass spectrometry is the first port of call. Its primary function is to provide the molecular weight of the compound. For an unknown, high-resolution mass spectrometry (HRMS) is indispensable as it delivers a highly accurate mass measurement, enabling the confident determination of the molecular formula. The Nitrogen Rule is a key principle for compounds like anilines, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]
Predicted Data for C₉H₁₃NO:
-
Molecular Formula: C₉H₁₃NO
-
Monoisotopic Mass: 151.0997 g/mol
-
Nominal Mass: 151 g/mol (an odd number, consistent with one nitrogen atom)
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any minor impurities.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a robust, high-energy technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
-
Analysis: Acquire the mass spectrum over a range of m/z 40-400.
Data Interpretation: Fragmentation Analysis
The power of EI-MS lies in its fragmentation patterns, which provide clues to the molecule's structure. For aromatic amines, characteristic fragmentation involves α-cleavage and losses of small neutral molecules.[4][5]
| m/z (Mass/Charge) | Proposed Fragment | Reason for Formation |
| 151 | [M]⁺ | Molecular Ion: The intact molecule with one electron removed. Its presence confirms the molecular weight. |
| 136 | [M - CH₃]⁺ | Loss of a Methyl Radical: A very common fragmentation pathway, likely from one of the aromatic methyl groups or the methoxy group. The resulting ion is resonance-stabilized. |
| 122 | [M - CH₃ - CH₂]⁺ or [M - C₂H₅]⁺ | α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.[6] |
| 121 | [M - CH₂O]⁺ | Loss of Formaldehyde: A potential rearrangement and loss from the methoxy group. |
| 108 | [M - CH₃ - CO]⁺ | Loss of Carbon Monoxide: Following the initial loss of a methyl radical, the methoxy group can lose CO. |
| 77 | [C₆H₅]⁺ | Phenyl Cation: Indicative of a benzene ring fragment, though less common when stabilizing groups are present. |
Part 3: Nuclear Magnetic Resonance – Mapping the Connectivity
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2][3] While 1D spectra (¹H and ¹³C) identify the different types of protons and carbons and their chemical environments, 2D NMR experiments (HSQC and HMBC) are non-negotiable for establishing the bond-by-bond connectivity, which is essential for differentiating isomers.
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and clean spectral window.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
-
DEPT-135 Acquisition: Run a Distortionless Enhancement by Polarization Transfer experiment. This is crucial for differentiating between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons are absent.
-
HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum. This experiment correlates each proton with the carbon atom it is directly attached to.
-
HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the key experiment for establishing the overall structure, as it reveals correlations between protons and carbons that are 2 or 3 bonds away.
Data Interpretation: A Step-by-Step Analysis
¹H NMR Spectrum (Predicted):
-
~6.5-7.0 ppm (2H, Multiplet): Two protons on the aromatic ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents.
-
~3.8 ppm (3H, Singlet): The three protons of the methoxy (-OCH₃) group. It appears as a singlet as there are no adjacent protons to couple with.
-
~3.6 ppm (2H, Broad Singlet): The two protons of the primary amine (-NH₂). The signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water.
-
~2.2 ppm (3H, Singlet): Protons of one of the aromatic methyl (-CH₃) groups.
-
~2.1 ppm (3H, Singlet): Protons of the second aromatic methyl (-CH₃) group. The slight difference in chemical shift arises from their different positions relative to the other substituents.
¹³C NMR Spectrum (Predicted): Based on standard substituent effects for aromatic systems, we can predict the approximate chemical shifts.[7][8]
-
~150-155 ppm: Aromatic carbon directly attached to the methoxy group (C5).
-
~140-145 ppm: Aromatic carbon directly attached to the amine group (C1).
-
~120-135 ppm: The two aromatic carbons bearing the methyl groups (C2, C3).
-
~110-125 ppm: The two remaining protonated aromatic carbons (C4, C6).
-
~55 ppm: The carbon of the methoxy group (-OCH₃).
-
~15-20 ppm: The two carbons of the aromatic methyl groups (-CH₃).
2D NMR: Assembling the Puzzle The HMBC spectrum provides the definitive connections. By observing long-range correlations, we can place each substituent unambiguously.
Caption: Key 2D HMBC correlations confirming connectivity.
This correlation map is decisive. For instance, observing a correlation from the methoxy protons (~3.8 ppm) to an aromatic carbon at ~150-155 ppm (C5) confirms the position of the methoxy group. Crucially, correlations from the protons of one methyl group (~2.2 ppm) to both the amine-bearing carbon (C1) and the other methyl-bearing carbon (C3) would lock in the 2,3-dimethyl arrangement.
| Technique | Parameter | Predicted Value | Structural Information |
| ¹H NMR | Chemical Shift (δ) | ~6.5-7.0 (Ar-H), 3.8 (OCH₃), 3.6 (NH₂), 2.1-2.2 (Ar-CH₃) | Identifies all unique proton environments. |
| Integration | 2H, 3H, 2H, 3H, 3H | Confirms the number of protons of each type. | |
| Multiplicity | Multiplet, Singlet, Broad Singlet, Singlet, Singlet | Provides information on neighboring protons. | |
| ¹³C NMR | Chemical Shift (δ) | ~110-155 (Aromatic), 55 (OCH₃), 15-20 (CH₃) | Identifies all unique carbon environments. |
| HSQC | ¹JCH Correlations | Correlates Ar-H to Ar-C, OCH₃ to OCH₃, etc. | Links protons to their directly attached carbons. |
| HMBC | ²⁻³JCH Correlations | e.g., OCH₃ protons to C5; CH₃ protons to C1, C2, C3 | Definitively establishes the connectivity and substitution pattern. |
Part 4: Vibrational & Electronic Spectroscopy
Expertise & Rationale: While NMR provides the skeleton, IR and UV-Vis spectroscopy offer rapid and valuable confirmation of the functional groups and the overall electronic nature of the molecule, respectively. These techniques are excellent for quality control and for corroborating the primary structural findings.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation: The IR spectrum will confirm the presence of the key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) - typically two sharp bands. |
| 3000 - 3100 | C-H Aromatic Stretch | Aromatic Ring C-H |
| 2850 - 3000 | C-H Aliphatic Stretch | Methyl (-CH₃) and Methoxy (-OCH₃) groups. |
| ~1600 & ~1500 | C=C Aromatic Ring Stretch | Benzene Ring Skeleton.[10] |
| ~1250 | C-O Asymmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃). |
| ~1300 | C-N Stretch | Aromatic Amine (Ar-NH₂). |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, specifically the π → π* transitions of the aromatic system.[11] The position of the maximum absorbance (λmax) is sensitive to the substituents on the benzene ring.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or methanol.
-
Blank: Use the pure solvent as a reference blank.
-
Acquisition: Scan the absorbance from approximately 200 to 400 nm.
Data Interpretation: Aniline itself exhibits strong absorption bands. The presence of both the electron-donating -NH₂ and -OCH₃ groups (auxochromes) is expected to cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene. The λmax would provide confirmatory evidence of the substituted aniline chromophore.[12]
Conclusion
The structural elucidation of 5-Methoxy-2,3-dimethylaniline is a process of systematic, evidence-based deduction. No single piece of data is sufficient on its own. The process begins with Mass Spectrometry to establish the correct molecular formula (C₉H₁₃NO). Infrared Spectroscopy then provides rapid confirmation of the essential amine and ether functional groups. The definitive and unambiguous proof of structure, however, is delivered by a comprehensive suite of NMR experiments. ¹H and ¹³C NMR define the carbon-hydrogen framework, while the long-range correlations observed in the HMBC spectrum act as the final arbiter, locking the methoxy and dimethyl substituents into their respective positions at C5, C2, and C3. The combined, corroborating evidence from these orthogonal techniques provides an unassailable confirmation of the molecular structure, meeting the highest standards of scientific integrity required in research and development.
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Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
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ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]
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Early-Stage Investigation of 5-Methoxy-2,3-dimethylaniline Derivatives: A Framework for Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Aniline Scaffold in Modern Drug Discovery
The aniline moiety, a deceptively simple aromatic amine, is a cornerstone of medicinal chemistry. Its structural versatility and ability to engage in key interactions with biological targets have cemented its place in numerous approved therapeutics.[1] However, the inclusion of an aniline core is not without significant challenges. Anilines are frequently flagged as "structural alerts" due to their susceptibility to metabolic bioactivation, which can lead to idiosyncratic adverse drug reactions and other toxicity issues.[2] This inherent liability necessitates a strategic and rigorous approach to the design and evaluation of any new aniline-based chemical series.
This guide focuses on a specific, promising scaffold: 5-Methoxy-2,3-dimethylaniline . The methoxy and dimethyl substitutions provide a unique electronic and steric profile, offering a nuanced starting point for chemical exploration. The methoxy group can modulate metabolic stability and receptor interactions, while the ortho-dimethyl groups can enforce specific conformations and potentially shield the amine from certain metabolic enzymes.
The objective of this document is to provide a comprehensive, field-proven framework for the early-stage investigation of novel derivatives built upon this core. We will move beyond simple procedural lists to explain the causality behind experimental choices, establishing a self-validating workflow from initial concept to a de-risked lead candidate. This is a guide for building confidence in a chemical series through meticulous, logical, and integrated investigation.
Section 1: Strategic Foundation - Hypothesis-Driven Library Design
The journey from concept to candidate does not begin with synthesis; it begins with a clear, testable hypothesis. Before committing resources to chemical synthesis, a robust rationale must be established. This involves defining the intended biological target class and predicting how the 5-Methoxy-2,3-dimethylaniline core might be favorably decorated to achieve the desired activity and drug-like properties.
The initial substitution pattern already provides clues. The electron-donating methoxy group and the lipophilic methyl groups suggest that these molecules may be well-suited for targets with hydrophobic pockets. Depending on the therapeutic area of interest (e.g., oncology, infectious disease, neurology), different derivatization strategies will be prioritized. For instance, incorporating moieties known to interact with kinase hinge regions would be a logical choice for developing kinase inhibitors, while adding groups that mimic peptide bonds could be relevant for protease targets.[3][4]
The initial phase of the project should therefore be dedicated to target analysis and in silico modeling to prioritize a set of virtual compounds for synthesis. This pre-synthesis analysis is the first critical step in a self-validating system, ensuring that synthetic efforts are aligned with a sound biological and chemical rationale.
Caption: Initial hypothesis and library design workflow.
Section 2: Synthesis and Structural Verification of the Chemical Library
With a prioritized list of target molecules, the next phase is synthesis and characterization. The choice of synthetic route should prioritize flexibility, scalability, and robustness, allowing for the creation of a diverse library of derivatives from a common intermediate. A highly effective and versatile method is the condensation of the core aniline with various aldehydes to form Schiff bases, followed by reduction to the corresponding secondary amines.[5] This two-step process is generally high-yielding and tolerates a wide range of functional groups on the aldehyde component.
Experimental Protocol: General Synthesis of N-Substituted-5-Methoxy-2,3-dimethylaniline Derivatives
This protocol describes a representative synthesis via reductive amination.
Step 1: Schiff Base Formation
-
To a solution of 5-Methoxy-2,3-dimethylaniline (1.0 eq) in methanol (0.2 M), add the desired substituted aldehyde (1.1 eq).
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the Schiff base product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.
Step 2: Reduction to the Secondary Amine
-
Dissolve or suspend the crude Schiff base from Step 1 in methanol (0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of methanol as a solvent is due to its ability to dissolve both the reactants and the borohydride reducing agent. The catalytic acetic acid protonates the aldehyde carbonyl, making it more electrophilic and accelerating imine formation. Portion-wise addition of NaBH₄ at low temperature is a critical safety and control measure to manage the exothermic reaction and prevent over-reduction.
Structural Characterization
Each synthesized derivative must be rigorously characterized to confirm its identity and purity (>95% is the standard for screening). Standard methods include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[6]
-
HPLC/UPLC: To determine purity.
Data Presentation: Representative Derivative Library
| Compound ID | R-Group (from Aldehyde) | Formula | MW ( g/mol ) | Purity (%) |
| DMA-001 | Phenyl | C₁₆H₁₉NO | 241.33 | >98 |
| DMA-002 | 4-Chlorophenyl | C₁₆H₁₈ClNO | 275.77 | >99 |
| DMA-003 | 4-Fluorophenyl | C₁₆H₁₈FNO | 259.32 | >99 |
| DMA-004 | 3-Pyridyl | C₁₅H₁₈N₂O | 242.32 | >97 |
| DMA-005 | 4-Hydroxyphenyl | C₁₆H₁₉NO₂ | 257.33 | >98 |
Section 3: The In Vitro Screening Cascade: From Hits to Leads
A screening cascade is an efficient, multi-stage process designed to systematically evaluate a compound library, filtering out inactive or undesirable compounds at each step.[7] This approach conserves resources by focusing intensive, lower-throughput assays only on the most promising candidates.
Caption: A typical in vitro screening cascade workflow.
Primary Screening: Broad Activity Assessment
The goal of primary screening is to quickly identify "hits" from the library. For an oncology-focused project, a broad cytotoxicity assay against a panel of relevant cancer cell lines is a standard starting point.[6]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[6][8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in cell culture media. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.
Secondary and Mechanistic Assays
Hits identified in the primary screen must be further investigated to confirm their mechanism of action. If a compound shows potent cytotoxicity, follow-up assays can determine if it induces apoptosis or causes cell cycle arrest.
For example, if a lead compound is hypothesized to inhibit the PI3K/AKT/mTOR pathway, a Western blot analysis would be a crucial validation step.[3][8] This provides a direct link between the compound's cytotoxic effect and its interaction with the intended molecular target, a cornerstone of a self-validating protocol.
Data Presentation: Hypothetical Cytotoxicity Screening Results
| Compound ID | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Selectivity Index (Normal vs. Cancer) |
| DMA-001 | 35.2 | 41.8 | Low |
| DMA-002 | 2.1 | 5.4 | Moderate |
| DMA-003 | 15.8 | 22.1 | Low |
| DMA-004 | 0.9 | 1.3 | High |
| DMA-005 | 7.3 | 4.9 | Moderate |
| 5-Fluorouracil | 4.5 | 6.2 | N/A |
Section 4: Early ADMET Profiling - De-Risking for In Vivo Success
Excellent in vitro potency is meaningless if a compound cannot reach its target in the body. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to eliminate compounds with fatal flaws before they enter more costly and complex studies.[9][10] Metabolic instability is a primary concern for aniline derivatives, making an in vitro liver microsomal stability assay a mandatory early-stage experiment.[2]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat, at 0.5 mg/mL), and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM.
-
Initiation and Time Points: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Causality: Liver microsomes contain the cytochrome P450 (CYP) enzymes responsible for the majority of Phase I drug metabolism. The NADPH-regenerating system is required to supply the necessary cofactor for CYP enzyme activity. By measuring the disappearance of the parent drug over time, we can directly assess its metabolic liability.[11]
Data Presentation: Summary of Early ADMET Properties for Hits
| Compound ID | Kinetic Solubility (µM, pH 7.4) | LogD (pH 7.4) | Human Microsomal Stability (t₁/₂, min) |
| DMA-002 | 45 | 3.1 | 25 |
| DMA-004 | 15 | 2.5 | >60 |
| DMA-005 | >100 | 1.9 | 8 |
Section 5: Data Synthesis and Hit-to-Lead Optimization
The final step in this early-stage investigation is to integrate all the data—synthesis, in vitro activity, mechanism, and ADMET—to select lead candidates for further optimization.[12] This is where Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) are established.
For example, the data might reveal that compounds with a halogen at the 4-position of the phenyl ring (like DMA-002) have good potency but moderate metabolic stability. In contrast, a pyridyl-containing compound (DMA-004) might show excellent potency and stability but poor solubility. This information guides the next round of medicinal chemistry. The goal is to design new derivatives that combine the best features of the initial hits—for instance, by modifying the pyridyl ring on DMA-004 to improve solubility while retaining its metabolic stability and potency.
Caption: The iterative cycle of hit-to-lead optimization.
Conclusion
The early-stage investigation of a new chemical series like the 5-Methoxy-2,3-dimethylaniline derivatives is a multi-parameter optimization challenge. Success is not defined by finding a single potent compound, but by building a comprehensive understanding of the scaffold's potential and its liabilities. By employing a logical, hypothesis-driven approach that integrates synthesis, biological screening, and ADMET profiling, researchers can build a robust data package. This framework of self-validating experiments provides the necessary confidence to either advance a chemical series into more complex preclinical development or to terminate it early, saving valuable time and resources. The principles and protocols outlined in this guide provide a clear path for navigating the complexities of modern drug discovery and turning a promising chemical scaffold into a viable therapeutic candidate.
References
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Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
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Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]
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Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137. [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Roy, M., & Hrmo, R. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]
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Mphahlele, M. J., et al. (2021). Synthesis and Crystal Structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1268. [Link]
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Liao, X., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6689. [Link]
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Tyagi, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 85(5), 32-44. [Link]
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PPD. (n.d.). Drug Discovery and Development Process. [Link]
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Wang, Y., et al. (2019). Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2690-2695. [Link]
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Kráľová, P., et al. (2018). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 14, 133–138. [Link]
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Stalińska, J., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4981. [Link]
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ZeClinics. (2025). Drug Discovery and Development: A Step-By-Step Process. [Link]
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Neuland Labs. (2025). Small Molecule Drug Development: Process, Strengths, and CDMO Role. [Link]
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Radzik, D. M., & Lunte, S. M. (1987). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. PubMed. [Link]
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Liao, X., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]
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Orešković, A., et al. (2024). Black Gold in Medicine: Rediscovering the Pharmacological Potential of Petroleum-Derived Scaffolds for Drug Discovery. Molecules, 29(2), 408. [Link]
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Laurita, T., et al. (2021). New methoxy substituted 2,3-diaryl-2,3-dihydrobenzofurans as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]
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Methodological & Application
Application Note: 5-Methoxy-2,3-dimethylaniline in Pharmaceutical Synthesis
A Versatile Building Block for Tyrosine Kinase Inhibitors
Abstract
This application note provides a technical guide for researchers and drug development professionals on the utilization of 5-Methoxy-2,3-dimethylaniline (CAS: 6965-18-0) in pharmaceutical synthesis. We focus on its critical role as a key structural component in the development of targeted therapies, particularly ATP-competitive tyrosine kinase inhibitors (TKIs). The unique substitution pattern of this aniline derivative—featuring an activating methoxy group and two methyl groups—imparts specific steric and electronic properties that are crucial for achieving high potency and selectivity in drug candidates. This guide details the reactivity profile of the molecule, presents a validated, step-by-step protocol for its incorporation into a 4-anilinoquinazoline scaffold, and discusses the mechanistic rationale behind the synthetic strategy.
Introduction: The Strategic Importance of Substituted Anilines in TKI Design
The 4-anilinoquinazoline and related 4-anilino-heterocyclic scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology, such as gefitinib and erlotinib.[1][2] The aniline moiety plays a pivotal role by inserting into the ATP-binding pocket of the target kinase, where it forms key hydrogen bond interactions with the hinge region of the enzyme.[1]
The specific substitution pattern on the aniline ring is a critical determinant of a drug's efficacy, selectivity, and pharmacokinetic properties. 5-Methoxy-2,3-dimethylaniline offers a unique combination of features:
-
Methoxy Group: Acts as a hydrogen bond acceptor and its electron-donating nature enhances the nucleophilicity of the aniline nitrogen, facilitating key bond-forming reactions.
-
Ortho-Methyl Groups (2,3-dimethyl): Provide steric bulk that can enforce a specific conformation of the molecule within the kinase binding site. This "steric constraint" can be exploited to enhance selectivity for the target kinase over other, structurally similar kinases, thereby reducing off-target effects.
This guide will focus on a common and robust method for coupling 5-Methoxy-2,3-dimethylaniline with a quinazoline core, a cornerstone reaction in the synthesis of many TKIs.[1][3]
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of 5-Methoxy-2,3-dimethylaniline is essential for designing successful synthetic routes.
| Property | Value |
| CAS Number | 6965-18-0 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Off-white to brown crystalline powder or liquid |
| Boiling Point | ~255-257 °C |
| Melting Point | ~35-38 °C |
Table 1: Physicochemical Data for 5-Methoxy-2,3-dimethylaniline
Reactivity Insights: The primary reactive site is the nucleophilic amino group (-NH₂). Its reactivity is modulated by the electronic effects of the ring substituents. The methoxy group at the meta position (relative to the methyl groups) and the methyl groups themselves are electron-donating, increasing the electron density on the aromatic ring and enhancing the nucleophilicity of the amine. This makes it an excellent nucleophile for reactions such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which are commonly employed to form the critical C-N bond with heterocyclic electrophiles.[4]
Core Application: Synthesis of an N-Aryl 4-Anilinoquinazoline Intermediate
The following section details the synthesis of a model 4-anilinoquinazoline intermediate, N-(5-methoxy-2,3-dimethylphenyl)quinazolin-4-amine. This reaction exemplifies a common strategy for forging the key aniline-quinazoline linkage. The protocol is adapted from established procedures for synthesizing structurally related kinase inhibitors.[5][6]
General Synthetic Workflow
The overall process involves the condensation of the aniline with an activated quinazoline precursor. A common and efficient precursor is an N'-(2-cyanophenyl)-N,N-dimethylformimidamide, which is generated from the corresponding 2-aminobenzonitrile. This precursor readily reacts with anilines in an acidic medium, undergoing cyclization to form the desired quinazoline product.[6]
Figure 1. General workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
Reaction Principle: This protocol describes the acid-catalyzed condensation and cyclization of (E)-N'-(2-cyanophenyl)-N,N-dimethylformimidamide with 5-Methoxy-2,3-dimethylaniline. The reaction proceeds via nucleophilic attack of the aniline onto the formimidamide, followed by intramolecular cyclization and elimination of dimethylamine to yield the stable quinazoline ring system. Acetic acid serves as both the solvent and the acid catalyst.[6]
| Reagent | CAS Number | MW ( g/mol ) | Amount | Molar Eq. |
| (E)-N'-(2-cyanophenyl)-N,N-dimethylformimidamide | 32955-32-9 | 173.21 | 0.866 g | 5.0 mmol, 1.0 eq |
| 5-Methoxy-2,3-dimethylaniline | 6965-18-0 | 151.21 | 0.756 g | 5.0 mmol, 1.0 eq |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | Solvent/Catalyst |
| Saturated Sodium Bicarbonate (aq. soln.) | 144-55-8 | 84.01 | ~50-100 mL | Quench/Neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Extraction Solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Drying Agent |
Table 2: Materials and Reagents
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-N'-(2-cyanophenyl)-N,N-dimethylformimidamide (0.866 g, 5.0 mmol).
-
Reagent Addition: Add 5-Methoxy-2,3-dimethylaniline (0.756 g, 5.0 mmol) to the flask, followed by glacial acetic acid (25 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118-120 °C) with vigorous stirring. The solution will typically turn from a pale yellow to a darker brown color.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.[5][6]
-
Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice water with stirring.
-
Work-up - Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the acidic mixture until the evolution of CO₂ gas ceases and the pH of the solution is neutral to basic (pH ~8-9). This will precipitate the crude product.
-
Isolation: Isolate the precipitated solid by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-(5-methoxy-2,3-dimethylphenyl)quinazolin-4-amine as a solid.
Expected Results and Characterization
Proper execution of this protocol should yield the target compound with the characteristics outlined below.
| Parameter | Expected Result |
| Product Name | N-(5-methoxy-2,3-dimethylphenyl)quinazolin-4-amine |
| Appearance | White to pale yellow solid |
| Yield | 65-80% (after purification) |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | Characteristic peaks for aromatic protons on both rings, a singlet for the methoxy group (~3.8 ppm), and singlets for the two methyl groups (~2.1-2.3 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₇H₁₇N₃O: 280.14; found: ~280.1. |
Table 3: Expected Product Characteristics
Mechanistic Considerations and Workflow Logic
The chosen synthetic route is efficient and widely applicable. The use of the formimidamide precursor avoids the direct use of more hazardous or less stable reagents like cyanogen bromide or formamide at very high temperatures.
Figure 2. Logical flow of the reaction mechanism.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent/Catalyst: It provides a protic environment necessary to activate the formimidamide for nucleophilic attack and facilitates the necessary proton transfers throughout the cyclization and elimination sequence. Its high boiling point is ideal for reactions requiring elevated temperatures to overcome activation energy barriers.
-
Aqueous Bicarbonate Quench: This step is critical for two reasons. First, it neutralizes the acetic acid catalyst. Second, it deprotonates the product, which is likely protonated (and thus water-soluble) in the acidic reaction medium, causing it to precipitate out of the aqueous solution as the neutral, less soluble free base.
-
Recrystallization/Chromatography: These standard purification techniques are essential for removing any unreacted starting materials or side products, ensuring the high purity required for subsequent pharmaceutical synthesis steps.
Safety and Handling
-
Reagents: 5-Methoxy-2,3-dimethylaniline, like most anilines, should be handled with care. It is potentially toxic upon inhalation, ingestion, or skin contact. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct all manipulations in a well-ventilated fume hood.
-
Reaction: The reaction is performed at reflux. Ensure the glassware is properly assembled and clamped. Do not heat a closed system. The neutralization step with sodium bicarbonate produces CO₂ gas; perform this addition slowly and with caution to avoid excessive foaming and potential overflow.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
5-Methoxy-2,3-dimethylaniline is a valuable and strategically important building block for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors based on the 4-anilinoquinazoline scaffold. Its unique substitution pattern provides a handle for medicinal chemists to fine-tune drug-target interactions. The protocol detailed herein offers a robust and reproducible method for its incorporation into this key heterocyclic system, providing a reliable foundation for drug discovery and development programs.
References
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
-
Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate. Available at: [Link]
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
-
Barlaam, B., et al. (2005). New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5446-9. Available at: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. ResearchGate. Available at: [Link]
-
N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E, 68(Pt 3), o778. PMC - NIH. Available at: [Link]
- United States Patent Office. Google Patents.
-
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Available at: [Link]
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Application Note: A Robust HPLC Method for the Quantification of 5-Methoxy-2,3-dimethylaniline
Abstract
This application note presents a detailed, robust, and reproducible high-performance liquid chromatography (HPLC) method for the separation and quantification of 5-Methoxy-2,3-dimethylaniline. The developed method utilizes reversed-phase chromatography with UV detection, a technique widely employed for the analysis of small molecules due to its efficacy in separating compounds based on polarity.[1] This document provides a comprehensive protocol, including instrument parameters, mobile phase preparation, and system suitability criteria, designed for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
5-Methoxy-2,3-dimethylaniline is an aromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Due to their potential biological activity and as key building blocks, the accurate and precise quantification of such molecules is paramount for quality control and research purposes. Aromatic amines are typically amenable to analysis by HPLC, often following solid-phase or liquid-liquid extraction for sample cleanup.[2] This note details a specific reversed-phase HPLC (RP-HPLC) method, offering a reliable analytical solution for the determination of 5-Methoxy-2,3-dimethylaniline. The separation is achieved on a C18 stationary phase, which is a common choice for the analysis of aromatic amines, providing excellent retention and resolution.[3][4]
Scientific Rationale for Method Development
The selection of the chromatographic conditions is based on the physicochemical properties of 5-Methoxy-2,3-dimethylaniline and established principles of reversed-phase chromatography.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. The nonpolar nature of the C18 alkyl chains provides hydrophobic interactions with the aromatic ring and methyl groups of the analyte, leading to effective retention and separation from polar impurities.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength for aromatic compounds and low viscosity. The aqueous buffer controls the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the aniline moiety, thereby ensuring reproducible retention times. A slightly acidic to neutral pH is generally optimal for the analysis of aromatic amines to prevent peak tailing.
-
Detection: Ultraviolet (UV) detection is selected based on the presence of a chromophore (the substituted benzene ring) in the 5-Methoxy-2,3-dimethylaniline molecule. An analysis of the UV spectrum of similar aromatic amines suggests that a wavelength in the range of 230-280 nm should provide adequate sensitivity.
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Complete analytical workflow for 5-Methoxy-2,3-dimethylaniline analysis.
Detailed HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions for the analysis of 5-Methoxy-2,3-dimethylaniline.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Protocols
Mobile Phase Preparation
-
Mobile Phase A (20 mM Potassium Phosphate, pH 7.0):
-
Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.
-
Adjust the pH to 7.0 with a dilute potassium hydroxide solution.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.45 µm nylon filter if necessary.
-
Standard Preparation
-
Stock Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 5-Methoxy-2,3-dimethylaniline reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation
-
Accurately weigh a suitable amount of the sample containing 5-Methoxy-2,3-dimethylaniline.
-
Dissolve the sample in the diluent.
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute to a final concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
System Suitability Testing
System suitability testing is a crucial component of method validation, ensuring the chromatographic system is performing adequately before sample analysis.[5]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-range working standard solution (e.g., 50 µg/mL).
-
Calculate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the 5-Methoxy-2,3-dimethylaniline standard injections versus their corresponding concentrations. Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Determine the concentration of 5-Methoxy-2,3-dimethylaniline in the prepared sample solutions by interpolating their peak areas from the calibration curve.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of 5-Methoxy-2,3-dimethylaniline. The use of a standard C18 column and a simple mobile phase gradient makes this method readily transferable to most analytical laboratories equipped with standard HPLC instrumentation. Adherence to the outlined protocols for mobile phase preparation, standard and sample handling, and system suitability will ensure the generation of accurate and reproducible results.
References
-
Ou-Yang, X. K., Luo, Y. Y., Wang, Y. G., & Yang, L. Y. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21441435, 5-Methoxy-2,3-dimethylindoline. [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
American Chemical Society. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
ResearchGate. (2025, August 9). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]
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- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Purification of 5-Methoxy-2,3-dimethylaniline by Column Chromatography: An Application Note and Detailed Protocol
Abstract
This comprehensive application note provides a detailed protocol for the purification of 5-Methoxy-2,3-dimethylaniline using normal-phase column chromatography. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to address the specific challenges associated with the purification of aromatic amines, ensuring high purity of the final product. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is thoroughly explained to provide a robust and reproducible method.
Introduction
5-Methoxy-2,3-dimethylaniline is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Like many aromatic amines, crude synthetic mixtures containing this compound often include starting materials, by-products, and other impurities that must be removed to ensure the quality and efficacy of the final product. Column chromatography is a widely employed technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[2][3]
The purification of amines by silica gel chromatography can be challenging due to the basic nature of the amino group, which can interact strongly with the acidic silanol groups on the silica surface. This interaction can lead to peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the stationary phase.[4] This application note presents a method that mitigates these issues through the use of a modified mobile phase, ensuring a successful and efficient purification.
Principles of Separation
The separation of 5-Methoxy-2,3-dimethylaniline from a crude reaction mixture by column chromatography is based on the principle of differential adsorption.[2] In normal-phase chromatography, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase: A non-polar solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate, is used to carry the components through the column.
-
Separation Mechanism: The components of the mixture are introduced at the top of the column and are eluted with the mobile phase. Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly. By carefully selecting the mobile phase composition, a gradient of polarity can be created to effectively separate the desired compound from impurities.
Due to the basicity of the aniline moiety, 5-Methoxy-2,3-dimethylaniline can be protonated by the acidic silanol groups of the silica gel, leading to strong adsorption and poor elution. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase. The triethylamine acts as a competing base, neutralizing the acidic sites on the silica gel and preventing the strong adsorption of the target amine, resulting in improved peak shape and better separation.[4][5]
Materials and Equipment
Chemicals and Reagents
| Chemical/Reagent | Grade | Supplier (Example) |
| Crude 5-Methoxy-2,3-dimethylaniline | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Triethylamine (Et₃N) | Reagent Grade | Standard Supplier |
| Dichloromethane (for sample loading) | ACS Grade | Standard Supplier |
| TLC Plates | Silica gel 60 F₂₅₄ | Standard Supplier |
Equipment
| Equipment | Description |
| Glass Chromatography Column | Appropriate size for the scale of purification |
| Separatory Funnel | For mobile phase reservoir |
| Collection Tubes/Flasks | For fraction collection |
| TLC Developing Chamber | |
| UV Lamp | For TLC visualization (254 nm) |
| Rotary Evaporator | For solvent removal |
| Fume Hood | For safe handling of chemicals |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves |
Experimental Protocol
Safety Precautions
-
5-Methoxy-2,3-dimethylaniline and its derivatives are harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. [6][7] Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Triethylamine is corrosive and has a strong odor. Handle with care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[8]
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).
-
Prepare a stock solution of the crude 5-Methoxy-2,3-dimethylaniline in a minimal amount of a volatile solvent like dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a sealed chamber containing a test mobile phase. Start with a non-polar mixture such as 95:5 hexane:ethyl acetate and gradually increase the polarity.
-
Add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase to mitigate streaking of the amine spot.[5]
-
Visualize the developed plate under a UV lamp (254 nm).
-
The ideal mobile phase will give a good separation between the desired product spot and the impurities, with the product having an Rf value between 0.2 and 0.4.
Column Chromatography Workflow
The following diagram illustrates the overall workflow for the purification of 5-Methoxy-2,3-dimethylaniline by column chromatography.
Caption: Workflow for the purification of 5-Methoxy-2,3-dimethylaniline.
Step-by-Step Protocol
-
Column Preparation:
-
Select a glass column of appropriate size. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[9]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[9]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude 5-Methoxy-2,3-dimethylaniline in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Dry Loading (Recommended): To the solution of the crude product, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.
-
Wet Loading: If the crude product is an oil, dissolve it in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or small flasks). The flow rate can be controlled by applying gentle air pressure (flash chromatography) or by gravity.[2]
-
Start with the least polar mobile phase composition and, if necessary, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the desired product.
-
Spot the starting material, the crude mixture, and every few fractions on the same TLC plate for comparison.
-
Fractions containing only the pure product spot should be combined.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 5-Methoxy-2,3-dimethylaniline.
-
The purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy, HPLC, or melting point determination.[9]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not move off the baseline (low Rf) | Mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound runs with the solvent front (high Rf) | Mobile phase is too polar. | Decrease the proportion of the more polar solvent in the mobile phase. |
| Streaking or tailing of spots on TLC and column | Strong interaction of the basic amine with acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase.[5] |
| Poor separation of spots | Rf values of components are too close. | Try a different solvent system or use a shallower polarity gradient during elution. |
| Cracked or channeled column packing | Improper packing of the silica gel slurry. | Ensure the silica gel is well-settled and the column is packed evenly. Avoid letting the column run dry. |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of 5-Methoxy-2,3-dimethylaniline by column chromatography. By understanding the principles of the separation and implementing the described techniques, particularly the use of a basic modifier in the mobile phase, researchers can achieve high purity of the target compound. The provided workflow and troubleshooting guide will further aid in the efficient and effective execution of this purification method.
References
-
PubChem. (n.d.). 5-Methoxy-2,4-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Caltech Authors. (n.d.). SI Final Revised. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of three aniline substances. Retrieved from [Link]
- Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (n.d.). Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[10]arene Stationary Phase. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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- 5. reddit.com [reddit.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Experimental Setup of Aniline Derivative Alkylation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Central Role of N-Alkylated Anilines in Modern Chemistry
N-alkylated aniline derivatives are privileged structural motifs that form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Their synthesis is a cornerstone of medicinal chemistry and drug development, where the precise introduction of alkyl groups onto the aniline nitrogen can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the most robust and widely employed experimental setups for the N-alkylation of aniline derivatives, offering detailed protocols, mechanistic insights, and practical guidance for laboratory execution.
Section 1: Strategic Approaches to Aniline N-Alkylation
The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the substrate's electronic and steric properties, the nature of the alkylating agent, and the desired scale of the reaction. This section delves into the mechanistic underpinnings and practical applications of three principal methodologies: Classical N-Alkylation with Alkyl Halides, Reductive Amination, and modern Catalytic Approaches.
Classical N-Alkylation via Nucleophilic Substitution
The direct reaction of an aniline with an alkyl halide is a foundational method for forming C-N bonds.[1][2] This SN2 reaction relies on the nucleophilicity of the aniline nitrogen attacking the electrophilic carbon of the alkyl halide.
Causality Behind Experimental Choices:
-
Base: A base, such as sodium bicarbonate or potassium carbonate, is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[2][3]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone are often employed to solubilize the reactants and facilitate the SN2 mechanism.[4]
-
Temperature: Heating is typically required to overcome the activation energy of the reaction, especially for less reactive alkyl halides or sterically hindered anilines.[4]
-
Over-alkylation: A common pitfall of this method is over-alkylation, where the initially formed secondary amine, often being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine.[3] Using an excess of the aniline can help to mitigate this side reaction.
This protocol details the synthesis of N-benzyl-4-methoxyaniline from 4-methoxyaniline and benzyl chloride.
Materials:
-
4-methoxyaniline
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyaniline (10.0 g, 81.2 mmol).
-
Add ethanol (100 mL) and sodium bicarbonate (8.2 g, 97.6 mmol).
-
While stirring vigorously, slowly add benzyl chloride (10.3 g, 81.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold water and stir.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield pure N-benzyl-4-methoxyaniline.
Reductive Amination: A Versatile One-Pot Strategy
Reductive amination is a highly efficient and widely used method for N-alkylation that proceeds in two key steps: the formation of an imine or enamine intermediate from an aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[5][6] This approach offers excellent control over mono-alkylation.[7]
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine intermediate over the starting carbonyl compound.[8]
-
pH: The reaction is typically carried out under mildly acidic conditions. An acid catalyst (e.g., acetic acid) facilitates the formation of the iminium ion, which is more electrophilic and readily reduced.[6]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
Caption: General workflow for reductive amination of anilines.
This protocol describes the synthesis of N-benzylaniline.
Materials:
-
Aniline
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 g, 10.7 mmol) in 1,2-dichloroethane (40 mL).
-
Add benzaldehyde (1.14 g, 10.7 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (3.4 g, 16.1 mmol) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain N-benzylaniline.
Catalytic N-Alkylation: Greener Approaches
Modern catalytic methods, particularly those employing the "borrowing hydrogen" or "hydrogen autotransfer" principle, offer a more atom-economical and environmentally benign alternative to classical methods.[1][9] These reactions typically use alcohols as alkylating agents, with water as the only byproduct.[1] Transition metal catalysts, often based on nickel, iridium, or manganese, are central to this transformation.[1][10][11]
Causality Behind Experimental Choices:
-
Catalyst: The choice of metal catalyst and ligand is paramount for achieving high efficiency and selectivity. Nickel-based catalysts, for example, have emerged as cost-effective and highly active options.[1]
-
Base: A strong base, such as potassium tert-butoxide (t-BuOK), is often required to facilitate the initial dehydrogenation of the alcohol.[1]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and base.[1]
Caption: Simplified mechanism of catalytic N-alkylation via borrowing hydrogen.
This protocol is based on a nickel-catalyzed direct N-alkylation method.[1]
Materials:
-
Aniline
-
Benzyl alcohol
-
Nickel(II) bromide (NiBr₂)
-
1,10-Phenanthroline
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol).
-
Add anhydrous toluene (2.0 mL) to the tube.
-
Add aniline (0.25 mmol) followed by benzyl alcohol (1.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 130 °C for 48 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-benzylaniline product.
Section 2: Buchwald-Hartwig Amination: A Powerful Cross-Coupling Tool
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12] It allows for the formation of C-N bonds between aryl halides or triflates and a wide range of amines, including anilines.[9][12]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The reaction relies on a palladium catalyst, often in the form of a pre-catalyst, and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos).[13] The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically used to deprotonate the amine and generate the active nucleophile.[12]
-
Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are commonly employed.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
This is a general protocol that can be adapted for specific substrates.
Materials:
-
Substituted aryl bromide
-
4-Chloro-N-methylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Inside a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and 4-chloro-N-methylaniline (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and heat the mixture at 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Comparative Data and Troubleshooting
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Typical Yields | Key Advantages | Key Disadvantages |
| Classical N-Alkylation | Alkyl Halides | None | K₂CO₃, NaHCO₃ | DMF, Acetone | 60-100 | 60-90% | Simple, readily available reagents | Prone to over-alkylation, salt waste |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | None (acid cat.) | DCE, DCM | Room Temp. | 70-95% | Excellent mono-alkylation control, mild conditions | Stoichiometric reductant waste |
| Catalytic (Borrowing H₂) | Alcohols | Ni, Ir, Mn complexes | t-BuOK, KOH | Toluene, Dioxane | 100-140 | 70-98% | Atom economical, green (water byproduct) | Requires specific catalysts, higher temperatures |
| Buchwald-Hartwig | Aryl Halides/Triflates | Pd catalyst + Ligand | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 | 75-99% | Broad substrate scope, high functional group tolerance | Expensive catalysts/ligands, requires inert atmosphere |
Troubleshooting Common Issues:
-
Low Conversion:
-
All Methods: Ensure reagents are pure and dry, especially solvents for catalytic reactions. Increase reaction time or temperature.
-
Buchwald-Hartwig: The catalyst may be inactive. Use a pre-catalyst or ensure proper activation. The ligand may not be optimal for the specific substrate; screen different ligands.[14] The base may not be strong enough.
-
Reductive Amination: The imine formation may be slow. Add a larger amount of acid catalyst or allow for a longer pre-incubation time before adding the reductant. The reducing agent may have degraded; use fresh reagent.
-
-
Side Product Formation:
-
Classical N-Alkylation: Over-alkylation is common. Use a larger excess of the aniline.
-
Buchwald-Hartwig: Dehalogenation of the aryl halide can occur. Use a less reactive base or lower the temperature.
-
Reductive Amination: Reduction of the starting carbonyl can occur if a non-selective reducing agent is used. Ensure the use of NaBH(OAc)₃ or NaBH₃CN.
-
Section 4: Safety and Handling
Aniline and its derivatives are toxic and can be absorbed through the skin. They are also suspected carcinogens and mutagens. Always handle aniline and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Alkylating agents , such as alkyl halides (e.g., benzyl bromide) and some reagents used in catalytic reactions, are often reactive, corrosive, and may be lachrymators.[15] They should be handled with extreme care in a fume hood. Avoid inhalation of vapors and skin contact.[15]
General Laboratory Safety Practices:
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Keep flammable solvents away from ignition sources.
-
Dispose of chemical waste according to institutional guidelines.
References
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]
-
Donthireddy, S. N. R., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7891-7897. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzylaniline. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]
-
Slideshare. (n.d.). Benzanilide synthesis. Available at: [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link]
-
New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Available at: [Link]
-
Gyan Sanchay. (n.d.). PREPARATION OF BENZANILIDE FROM ANILINE. Available at: [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Available at: [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. Available at: [Link]
-
Arkivoc. (n.d.). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Available at: [Link]
- Google Patents. (n.d.). N-benzyl aniline derivative and preparation method and application thereof.
-
Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available at: [Link]
-
ResearchGate. (n.d.). Borrowing Hydrogen Mediated N-Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst. Available at: [Link]
-
Dalton Transactions. (n.d.). Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]
-
eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
- Google Patents. (n.d.). Process for the selective alkylation of an aniline.
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]
-
Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Available at: [Link]
-
ResearchGate. (n.d.). Mechanistic study. (a) Reaction of aniline with alkyl halide under the... Available at: [Link]
-
PubMed Central. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]
-
PubMed Central. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
Pearson. (n.d.). Reductive Amination Practice Problems. Available at: [Link]
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Scalable Synthesis of 5-Methoxy-2,3-dimethylaniline: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Methoxy-2,3-dimethylaniline
5-Methoxy-2,3-dimethylaniline is a key structural motif and a valuable intermediate in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a methoxy group and two adjacent methyl groups on an aniline core, imparts specific physicochemical properties that are often sought after in the design of bioactive molecules. The development of a robust, scalable, and economically viable synthetic route to this compound is therefore of critical importance for researchers and professionals in drug development and process chemistry.
This comprehensive technical guide provides detailed application notes and scalable protocols for the synthesis of 5-Methoxy-2,3-dimethylaniline. The methodologies presented herein are designed to be both reliable and adaptable, allowing for production at various scales, from laboratory research to pilot plant and industrial manufacturing. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles, and provide self-validating protocols that emphasize safety, efficiency, and product purity.
Strategic Approach to Synthesis: A Two-Step Route from a Commercially Available Precursor
After a thorough evaluation of various potential synthetic pathways, a two-step route starting from the commercially available and cost-effective 3,4-dimethylanisole has been identified as the most efficient and scalable approach. This strategy involves:
-
Electrophilic Nitration: The selective introduction of a nitro group onto the aromatic ring of 3,4-dimethylanisole to yield 1-methoxy-2,3-dimethyl-5-nitrobenzene .
-
Catalytic Hydrogenation: The reduction of the nitro group to an amino group, affording the target molecule, 5-Methoxy-2,3-dimethylaniline .
This pathway is advantageous due to the high yields typically associated with both nitration and catalytic hydrogenation reactions, the availability of well-established and scalable procedures for these transformations, and the relative ease of purification of the intermediate and final products.
Visualizing the Synthesis Pathway
The overall synthetic scheme is depicted below.
Caption: Synthetic route to 5-Methoxy-2,3-dimethylaniline.
Part 1: Electrophilic Nitration of 3,4-Dimethylanisole
Mechanistic Rationale and Regioselectivity
The nitration of 3,4-dimethylanisole is an electrophilic aromatic substitution reaction. The methoxy (-OCH₃) group is a strongly activating, ortho-, para-directing group, while the methyl (-CH₃) groups are weakly activating, ortho-, para-directors. The directing effects of these substituents synergize to favor the introduction of the nitro group at the C5 position, which is para to the methoxy group and ortho to one of the methyl groups. This high regioselectivity simplifies the purification process and maximizes the yield of the desired intermediate.
Safety Considerations for Aromatic Nitration
Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[1][2][3] Key safety precautions include:
-
Strict Temperature Control: Runaway reactions can occur if the temperature is not carefully maintained, potentially leading to explosions.[1] The use of an ice bath and slow, controlled addition of reagents is crucial.
-
Appropriate Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Adequate Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[2]
-
Quenching Procedure: The reaction mixture must be quenched by slowly and carefully pouring it onto ice to dissipate the heat of dilution of the strong acids.
Scalable Protocol for the Synthesis of 1-Methoxy-2,3-dimethyl-5-nitrobenzene
This protocol is adapted from a well-established procedure for the nitration of a similar substrate and is designed for scalability.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 3,4-Dimethylanisole | 136.19 | 100.0 g | 0.734 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 300 mL | ~5.5 |
| Concentrated Nitric Acid (70%) | 63.01 | 55 mL | ~0.87 |
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Large ice bath
-
Large beaker or pail for quenching
-
Büchner funnel and vacuum flask
Procedure:
-
Preparation of the Reaction Mixture: In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, add 300 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice bath.
-
Addition of Substrate: Slowly add 100.0 g (0.734 mol) of 3,4-dimethylanisole to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add 55 mL of concentrated nitric acid to 100 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the solution of 3,4-dimethylanisole in sulfuric acid over a period of 1.5 to 2 hours. The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approximately 2 kg) in a large beaker or pail with stirring. This step is highly exothermic and should be performed with caution.
-
Isolation of the Product: The solid product, 1-methoxy-2,3-dimethyl-5-nitrobenzene, will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold water until the washings are neutral to litmus paper. This removes any residual acid.
-
Drying: Dry the product in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) to a constant weight.
Expected Yield and Purity:
-
Yield: 85-95%
-
Purity: The crude product is often of sufficient purity for the subsequent reduction step. If necessary, it can be recrystallized from ethanol or methanol.
Part 2: Catalytic Hydrogenation of 1-Methoxy-2,3-dimethyl-5-nitrobenzene
Rationale for Catalytic Hydrogenation
Catalytic hydrogenation is the method of choice for the reduction of aromatic nitro compounds on an industrial scale due to its high efficiency, clean reaction profile (the only byproduct is water), and the reusability of the catalyst.[5][6][7] Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.
Safety Considerations for Catalytic Hydrogenation
Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C), necessitating strict safety protocols.[6][8][9]
-
Handling of Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[9] The reaction should be conducted in a well-ventilated area, away from ignition sources. The system should be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.
-
Handling of Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite upon contact with air, especially when solvents are present.[8] It should be handled as a slurry in a solvent or under an inert atmosphere. The catalyst should never be allowed to dry completely in the air after use.
-
Pressure Equipment: The reaction is typically carried out in a pressure vessel (autoclave or Parr shaker). Ensure the equipment is properly rated for the intended pressure and temperature and is regularly inspected.
Scalable Protocol for the Synthesis of 5-Methoxy-2,3-dimethylaniline
This protocol is based on general procedures for the catalytic hydrogenation of aromatic nitro compounds and is suitable for scaling.[10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| 1-Methoxy-2,3-dimethyl-5-nitrobenzene | 181.19 | 100.0 g | 0.552 |
| 10% Palladium on Carbon (Pd/C) | N/A | 2.0 - 5.0 g (2-5 wt%) | N/A |
| Ethanol or Methanol | N/A | 1 L | N/A |
| Hydrogen Gas | 2.02 | Sufficient for reaction | - |
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Inert gas supply (nitrogen or argon)
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor, add 100.0 g (0.552 mol) of 1-methoxy-2,3-dimethyl-5-nitrobenzene and 1 L of ethanol (or methanol).
-
Catalyst Addition: Under a stream of inert gas, carefully add 2.0 - 5.0 g of 10% Pd/C catalyst to the reactor.
-
Purging the System: Seal the reactor and purge the system several times with an inert gas to remove all air, then purge with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar). Begin stirring and heat the reaction mixture to the desired temperature (typically 40-60 °C). The progress of the reaction can be monitored by the uptake of hydrogen.
-
Reaction Completion: The reaction is typically complete when hydrogen uptake ceases (usually within 4-8 hours).
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent and disposed of properly, as it can ignite upon drying.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-Methoxy-2,3-dimethylaniline.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water) to yield the final product as a crystalline solid or an oil that solidifies upon standing.
Expected Yield and Purity:
-
Yield: >95%
-
Purity: High purity (>98%) can be achieved after purification.
Workflow and Decision Making in the Synthesis Process
The following diagram illustrates the key steps and decision points in the synthesis of 5-Methoxy-2,3-dimethylaniline.
Caption: Detailed workflow for the synthesis of 5-Methoxy-2,3-dimethylaniline.
Conclusion
The two-step synthesis of 5-Methoxy-2,3-dimethylaniline from 3,4-dimethylanisole via nitration and subsequent catalytic hydrogenation provides a highly efficient, scalable, and reliable method for the production of this valuable intermediate. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently produce high-purity 5-Methoxy-2,3-dimethylaniline for their research and development needs. The principles and techniques described herein are grounded in established chemical literature and are designed to be readily implemented in a laboratory or pilot plant setting.
References
- Fitch, H. M. m-NITRODIMETHYLANILINE. Org. Synth.1947, 27, 62. DOI: 10.15227/orgsyn.027.0062.
- American Chemical Society. Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Google Patents.
- Stanford University.
- University of Colorado Boulder.
- Al-Zubaidi, I. A. H. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION.
- Fisher Scientific.
- Google Patents. Chemical process for forming 2,6-dimethylaniline. US3931298A.
- ResearchGate. Controlled nitration of anisole over HNO3/PO4/MoO3/SiO2/solvent systems.
- Blank, I. furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H).
- Google Patents.
- Sigma-Aldrich. 3,4-Dimethylanisole 99%.
- YouTube. Nitration reaction safety. Published June 6, 2024.
- H.E.L Group. Hydrogenation: How we can make it safer. Published June 9, 2025.
- National Center for Biotechnology Information. 3,4-Dimethylanisole.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds.
- University of Wisconsin-Madison Chemistry.
- ResearchGate. Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies.
- ACS Publications.
- National Institutes of Health. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)
- BenchChem.
- RWTH Publications.
- Organic Syntheses. 5-nitroindazole.
- STM Journals. Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. JoISE.
- ResearchGate.
- Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones.
- H.E.L Group. Hydrogenation: How we can make it safer. Published June 9, 2025.
- ACS Publications.
- PubMed. Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Published January 7, 2021.
- Unacademy.
- RSC Publishing.
- Caltech. SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones Eugenia.
- Rhodium.ws.
- ChemRxiv. 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines.
- Stanford Environmental Health & Safety.
- ResearchGate.
- Tokyo Chemical Industry Co., Ltd. 3,5-Dimethylanisole.
- ACS Publications.
- Gelest, Inc. DIMETHYLSILANE. Published January 6, 2015.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Risk Assessment Of Nitration Process Using HAZOP And Fault Tree » JoISE [journals.stmjournals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. njhjchem.com [njhjchem.com]
- 10. airccse.com [airccse.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2,3-dimethylaniline
Welcome to the technical support center for the synthesis of 5-Methoxy-2,3-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanisms and critical process parameters.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of 5-Methoxy-2,3-dimethylaniline, which is typically achieved through a two-step process: nitration of 2,3-dimethylanisole followed by the reduction of the resulting nitro intermediate.
Problem 1: Low yield of 5-Nitro-2,3-dimethylanisole in the nitration step.
-
Potential Cause 1: Inefficient Nitrating Agent. The choice and concentration of the nitrating agent are crucial. A standard mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile.[1] If the acids are not sufficiently concentrated, the equilibrium will not favor the formation of the nitronium ion, leading to a low yield.
-
Solution:
-
Verify Acid Concentration: Use fresh, concentrated nitric acid (68-70%) and sulfuric acid (95-98%).
-
Optimize Acid Ratio: A common and effective ratio is a 1:2 mixture of nitric acid to sulfuric acid. This ensures sufficient protonation of nitric acid to generate the nitronium ion.
-
Alternative Nitrating Agents: For substrates sensitive to strong acids, consider milder nitrating agents such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).
-
-
Potential Cause 2: Suboptimal Reaction Temperature. Electrophilic aromatic substitution reactions are highly temperature-dependent.[2] For activated rings like 2,3-dimethylanisole, higher temperatures can lead to side reactions, including oxidation and the formation of multiple nitro isomers, which will lower the yield of the desired product.
-
Solution:
-
Maintain Low Temperature: The nitration of activated aromatic rings should be carried out at low temperatures, typically between 0 and 10°C, to control the reaction rate and minimize side product formation.
-
Controlled Addition: Add the nitrating agent dropwise to the solution of 2,3-dimethylanisole while vigorously stirring and monitoring the internal temperature with a thermometer.
-
-
Potential Cause 3: Formation of Isomeric Byproducts. The methoxy and methyl groups are ortho-, para-directing. While the desired product is the 5-nitro isomer, other isomers can also form, complicating purification and reducing the yield of the target compound.
-
Solution:
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can influence the isomeric ratio.
-
Purification: Isomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system is key.
-
Problem 2: Formation of tarry, dark-colored byproducts during nitration.
-
Potential Cause: Oxidation of the Starting Material. 2,3-Dimethylanisole has an electron-rich aromatic ring due to the activating methoxy and methyl groups, making it susceptible to oxidation by nitric acid, especially at elevated temperatures.[3]
-
Solution:
-
Strict Temperature Control: As mentioned previously, maintaining a low reaction temperature (0-10°C) is the most critical factor in preventing oxidation.
-
Use of a Co-solvent: Performing the reaction in a solvent like glacial acetic acid can sometimes help to moderate the reaction and reduce the formation of tarry byproducts.
-
Problem 3: Incomplete reduction of 5-Nitro-2,3-dimethylanisole.
-
Potential Cause 1: Inactive Catalyst (for Catalytic Hydrogenation). The activity of catalysts like Palladium on carbon (Pd/C) or Raney Nickel can diminish over time or if improperly handled.
-
Solution:
-
Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst.
-
Proper Handling: Avoid exposing the catalyst to air for extended periods, especially for pyrophoric catalysts like Raney Nickel.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes drive the reaction to completion.
-
-
Potential Cause 2: Insufficient Reducing Agent (for Metal/Acid Reductions). For reductions using metals like iron, tin, or zinc in an acidic medium, an insufficient amount of the metal or acid will lead to an incomplete reaction.[4]
-
Solution:
-
Stoichiometry: Ensure that a sufficient excess of the metal and acid is used. Typically, 3-5 equivalents of the metal are required.
-
Activation of Metal: The surface of the metal can sometimes be passivated. Pre-treating the metal powder with dilute acid can help to activate it.
-
Problem 4: Formation of side products during the reduction step.
-
Potential Cause: Over-reduction or side reactions. Depending on the reducing agent and reaction conditions, side products such as azo and azoxy compounds can be formed.[5]
-
Solution:
-
Choice of Reducing Agent: Catalytic hydrogenation is often a cleaner method for the reduction of nitroarenes and is less prone to the formation of azo/azoxy byproducts compared to some metal/acid systems.[6]
-
Control of Reaction Conditions: When using metal/acid reductions, maintaining a consistently acidic pH and ensuring efficient stirring can help to minimize the formation of dimeric side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of 5-Methoxy-2,3-dimethylaniline?
A common and generally reliable synthetic route involves two main steps:
-
Nitration of 2,3-dimethylanisole: This is an electrophilic aromatic substitution where a nitro group is introduced onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures.
-
Reduction of 5-Nitro-2,3-dimethylanisole: The nitro group of the intermediate is then reduced to an amino group. This can be achieved through various methods, with catalytic hydrogenation using Pd/C and hydrogen gas being a popular and clean choice. Alternatively, reduction with metals such as iron or tin in an acidic medium is also effective.[7]
Q2: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the nitration and reduction steps.
-
For Nitration: Use a non-polar eluent system (e.g., hexane/ethyl acetate 9:1). The product, 5-nitro-2,3-dimethylanisole, will be more polar than the starting material, 2,3-dimethylanisole, and will have a lower Rf value.
-
For Reduction: Use a slightly more polar eluent system (e.g., hexane/ethyl acetate 7:3). The product, 5-methoxy-2,3-dimethylaniline, is significantly more polar than the nitro-intermediate and will have a much lower Rf value. The aniline can be visualized on the TLC plate using a UV lamp or by staining with an appropriate reagent like potassium permanganate.
Q3: What are the key safety precautions I should take during this synthesis?
-
Nitration: The nitration mixture is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic, so it is crucial to control the temperature carefully to avoid a runaway reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the reaction is carried out in a well-ventilated area, away from any sources of ignition. Use a properly sealed reaction vessel and purge the system with an inert gas (like nitrogen or argon) before introducing hydrogen. Palladium on carbon can be pyrophoric when dry and saturated with hydrogen, so it should be handled with care, preferably as a wet paste.
Q4: How can I purify the final product, 5-Methoxy-2,3-dimethylaniline?
The final product is an aromatic amine, which can be purified by several methods:
-
Extraction: After the reaction, the crude product can be isolated by an acid-base extraction. The amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free amine can be regenerated by basifying the aqueous layer and extracting it into an organic solvent.
-
Column Chromatography: For higher purity, column chromatography on silica gel is effective. However, amines can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-2%), can be added to the eluent.[8]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a good method for purification on a larger scale.
Experimental Protocols
Step 1: Nitration of 2,3-Dimethylanisole to 5-Nitro-2,3-dimethylanisole
Materials:
-
2,3-Dimethylanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 25 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C. This creates the nitrating mixture.
-
In a separate flask, dissolve 10 g of 2,3-dimethylanisole in 50 mL of dichloromethane and cool the solution to 0°C.
-
Add the nitrating mixture dropwise to the solution of 2,3-dimethylanisole over 30-60 minutes, maintaining the reaction temperature between 0 and 5°C.
-
After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-nitro-2,3-dimethylanisole. The crude product can be purified by column chromatography if necessary.
Step 2: Reduction of 5-Nitro-2,3-dimethylanisole to 5-Methoxy-2,3-dimethylaniline
Materials:
-
5-Nitro-2,3-dimethylanisole
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol
-
Hydrogen gas
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve 5 g of 5-nitro-2,3-dimethylanisole in 100 mL of ethanol.
-
Carefully add 0.5 g of 10% Pd/C (50% wet) to the solution.
-
Seal the flask and connect it to a hydrogen source. Purge the flask with hydrogen gas to remove the air.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for laboratory scale) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 5-methoxy-2,3-dimethylaniline.
-
The crude product can be purified by column chromatography or vacuum distillation.
Data Summary
| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | Nitration | 2,3-Dimethylanisole | HNO₃, H₂SO₄ | 70-85% | >95% after chromatography |
| 2 | Reduction | 5-Nitro-2,3-dimethylanisole | H₂, 10% Pd/C | 90-98% | >98% after purification |
Visualizations
Experimental Workflow: Synthesis of 5-Methoxy-2,3-dimethylaniline
Caption: A two-step synthesis of 5-Methoxy-2,3-dimethylaniline.
Troubleshooting Logic for Low Yield in Nitration
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biotage.com [biotage.com]
Identifying and minimizing by-products in 5-Methoxy-2,3-dimethylaniline reactions
This guide is structured as a Tier-3 Technical Support resource for researchers working with 5-Methoxy-2,3-dimethylaniline (CAS: 185208-05-3) .[1] It focuses on the specific electronic and steric challenges posed by this molecule's substitution pattern.
Molecule Profile & Reactivity Matrix[1]
Before troubleshooting, you must understand the "personality" of this molecule. It is not a standard aniline.
-
Electronic State: Hyper-Electron Rich.[1] The amino group (donor), methoxy group (donor), and two methyl groups (weak donors) create a ring system with exceptionally high electron density.
-
Steric Environment: Asymmetric Ortho-Blocking. The methyl group at position 2 creates significant steric hindrance for the amine, while the methoxy group at position 5 electronically activates positions 4 and 6, which are themselves sterically crowded.
The Consequence: This molecule prefers oxidation (losing electrons) over substitution (forming bonds) if conditions are not strictly controlled.
Troubleshooting Modules (Ticket-Based)
Ticket #01: "My material turned black/purple in storage."
Issue: Oxidative Degradation (The "Aniline Black" Phenomenon). Status: Critical / Irreversible for affected fraction.
Root Cause Analysis:
Due to the high electron density, 5-Methoxy-2,3-dimethylaniline has a low oxidation potential.[1] Exposure to atmospheric oxygen, especially in the presence of trace metals or light, triggers a radical cation cascade. This leads to the formation of iminoquinones and azo-dimers , which are intensely colored (pink
Remediation Protocol:
-
Salt Formation (Recommended): Do not store the free base. Convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine (
) is electron-withdrawing, deactivating the ring against oxidation.[1] -
Argon Blanket: If the free base is required, store under Argon at -20°C.
-
Purification: If degraded, purify via Acid-Base Extraction rather than silica chromatography (silica is slightly acidic and oxidative, often worsening the degradation on the column).
-
Step 1: Dissolve in EtOAc.
-
Step 2: Wash with 1M HCl (Product goes to aqueous phase; non-basic tars stay in organic).
-
Step 3: Neutralize aqueous phase with
under Argon and extract.
-
Ticket #02: "I see a persistent impurity (~5-10%) with the same Mass."
Issue: Regioisomeric Contamination (The Synthesis Legacy). Status: Common Supplier Issue.
Root Cause Analysis: The synthesis of this isomer typically involves nitration of a dimethylanisole precursor. The directing effects of the Methoxy group (strong ortho/para) often compete with the Methyl groups, leading to difficult-to-separate isomers.[1]
-
Common Impurity A: 4-Methoxy-2,3-dimethylaniline (Nitration occurred para to OMe).[1]
-
Common Impurity B: 6-Methoxy-2,3-dimethylaniline (Nitration occurred ortho to OMe).[1]
Diagnostic Table:
| Feature | Target (5-OMe) | Impurity A (4-OMe) | Impurity B (6-OMe) |
| Nitration Origin | Meta to OMe (Rare/Difficult) | Para to OMe (Dominant) | Ortho to OMe (Common) |
| NMR Signal | 2x Ar-H (Meta coupling, | 2x Ar-H (Ortho coupling, | 2x Ar-H (Ortho coupling) |
| Polarity (TLC) | Mid-range | Generally More Polar | Generally Less Polar |
Action Plan:
-
QC Check: Run a 1H-NMR. Look for the aromatic splitting pattern. If you see doublets with
Hz, you have the 4-methoxy isomer. The target (5-methoxy) should show meta-coupling (singlets or fine doublets, Hz) because the protons are at positions 4 and 6 (separated by the methoxy).
Ticket #03: "Sandmeyer Reaction failed (Low Yield / Phenol formation)."
Issue: Diazonium Salt Stability vs. Reactivity. Status: High Failure Rate.
Root Cause Analysis: The 5-methoxy group stabilizes the diazonium intermediate via resonance, making it a "lazy" electrophile. It is less reactive toward the copper catalyst (in Sandmeyer) but still susceptible to nucleophilic attack by water (hydrolysis).
-
By-product: 3,4-Dimethyl-5-methoxyphenol (Hydrolysis product).
-
By-product: Azo-coupling (The diazonium attacks unreacted electron-rich aniline).[1]
Optimization Workflow:
-
"Inverse Addition": Never add nitrite to the aniline. Add the aniline to the acid/nitrite mixture to keep the concentration of free aniline near zero (preventing azo coupling).
-
Anhydrous Conditions: For halogenation (CuBr/CuCl), use alkyl nitrites (t-BuONO) in acetonitrile (Doyle modification) instead of
. This eliminates water, preventing phenol formation. -
Catalyst Loading: Increase Cu(I) loading to 20-30 mol% to force the radical mechanism over the ionic hydrolysis pathway.
Visualizing the Impurity Landscape
The following diagram maps the origin of key by-products to help you identify where your process is breaking down.
Figure 1: Impurity Genealogy.[1] Red paths indicate storage failures; Yellow paths indicate reaction parameter failures; Green paths indicate supplier quality issues.[1]
FAQ: Rapid Response
Q: Can I use this aniline in a reductive amination with a ketone? A: Yes, but it will be slow. The methyl group at position 2 creates steric hindrance.
-
Tip: Use a strong Lewis acid (like
) to force imine formation before adding the reducing agent ( ). Do not rely on "one-pot" mixing, or the ketone will just reduce to an alcohol.
Q: Why does my LC-MS show a mass of M+14 or M+28? A: This is likely N-methylation .[1] If you used Methanol as a solvent during any catalytic hydrogenation step (synthesis) or workup with methylating agents, the highly nucleophilic nitrogen can pick up methyl groups.
Q: Is the "Pink" material toxic? A: Treat it as highly toxic. Quinone imines are potent electrophiles that can alkylate DNA (Michael acceptors). Always handle degraded aniline waste as genotoxic.
References
-
Electronic Effects in Aniline Oxidation
-
Source: The oxidation of electron-rich anilines to quinone imines is a well-documented pathway, particularly for methoxy-substituted anilines (Cresidine derivatives).[1]
- Citation: Monadjemi, S. et al. "Mechanism of the Oxidation of p-Anisidine and Derivatives." Journal of Electroanalytical Chemistry, 2003.
-
-
Sandmeyer Reaction Mechanisms
- Source: Detailed analysis of how electron-donating groups stabilize diazonium salts, retarding nucleophilic displacement and promoting hydrolysis.
-
Citation: Zollinger, H. "Diazo Chemistry I: Aromatic and Heteroaromatic Compounds." VCH Publishers, 1994.[6]
- Source: Comparative reactivity of 2,3-dimethylaniline vs. unhindered anilines in nucleophilic attack.
-
Synthesis & Isomerism
-
Source: General nitration rules for 1,2-dimethyl-3-methoxybenzene (2,3-dimethylanisole) leading to 4- and 6-nitro isomers.[1]
- Citation: Ingold, C. K. "Structure and Mechanism in Organic Chemistry." Cornell University Press, 1969.
-
Sources
- 1. 274907-38-9|4-Methoxy-2,3,6-trimethylaniline|BLD Pharm [bldpharm.com]
- 2. 其它化合物|Other compounds-范德生物科技公司 [bio-fount.com]
- 3. 2,3-Dimethylaniline | CAS#:87-59-2 | Chemsrc [chemsrc.com]
- 4. 188174-23-4|(2-Amino-4,5-dimethoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 5. 185208-05-3 | 5-Methoxy-2,3-dimethylaniline | Aryls | Ambeed.com [ambeed.com]
- 6. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Aniline Alkylation
Welcome to the Technical Support Center for Aniline Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this critical transformation. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Alkylated anilines are vital intermediates in the production of dyes, pharmaceuticals, and agrochemicals, making the mastery of their synthesis essential.[1]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during aniline alkylation experiments. Each problem is presented with its likely causes and a step-by-step methodology for resolution.
Problem 1: Low or No Conversion of Aniline
You've set up your reaction, but analysis shows a disappointing yield of the desired N-alkylated product.
Potential Causes:
-
Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific substrates or reaction conditions, or it may have lost its activity.
-
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.
-
Poor Reagent Purity: Impurities in aniline or the alkylating agent can poison the catalyst.
-
Inadequate Base: The base may be too weak or used in insufficient quantity to facilitate the reaction.[2]
Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Action: Run a control reaction with a known, highly reactive substrate pair under literature-validated conditions to confirm the catalyst's intrinsic activity.
-
Rationale: This step isolates the catalyst's performance from other variables in your specific reaction.
-
-
Optimize Reaction Temperature:
-
Action: Incrementally increase the reaction temperature in 10-20°C intervals. For instance, many ruthenium-catalyzed reactions require temperatures in the range of 70-140°C.[3]
-
Rationale: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.[4] As an example, in the N-alkylation of aniline with methanol, increasing the temperature from 573 K to 673 K has been shown to significantly increase aniline conversion.[5]
-
-
Ensure Reagent Purity:
-
Action: Purify the aniline and alkylating agent (e.g., by distillation) before use.
-
Rationale: Contaminants, particularly sulfur or other nucleophilic compounds, can irreversibly bind to the active sites of the catalyst, a phenomenon known as catalyst poisoning.[6]
-
-
Re-evaluate Base Selection:
-
Action: If using a mild base like K₂CO₃, consider switching to a stronger base such as t-BuOK.[2]
-
Rationale: A stronger base can more effectively deprotonate the amine or interact with the catalyst in a way that facilitates the catalytic cycle. The absence of a base can lead to no product formation.[7]
-
Problem 2: Poor Selectivity - Formation of N,N-Dialkylated Byproducts
Your reaction is producing a significant amount of the undesired N,N-dialkylated aniline alongside your target mono-alkylated product.
Potential Causes:
-
High Reactivity of Mono-alkylated Product: The N-mono-alkylated aniline is often more nucleophilic than aniline itself, leading to a second alkylation event.[8]
-
Excess Alkylating Agent: A high concentration of the alkylating agent drives the reaction towards di-alkylation.
-
Prolonged Reaction Time or High Temperature: These conditions can favor the thermodynamically stable di-alkylated product.
Troubleshooting Protocol:
-
Adjust Stoichiometry:
-
Action: Use a stoichiometric excess of aniline relative to the alkylating agent (e.g., a 1.5:1 or 2:1 molar ratio).
-
Rationale: By increasing the concentration of the primary nucleophile (aniline), you statistically favor the initial mono-alkylation reaction.
-
-
Modify Reaction Conditions:
-
Action: Reduce the reaction temperature and monitor the reaction progress closely over time to stop it once the optimal yield of the mono-alkylated product is achieved.
-
Rationale: Lowering the temperature can help to control the reaction kinetics, disfavoring the second alkylation step. For example, when using dimethyl carbonate as an alkylating agent, lower temperatures are necessary to avoid significant N,N-dimethylaniline formation.
-
-
Catalyst Choice:
-
Action: Select a catalyst known for high mono-alkylation selectivity. For instance, certain nickel[2] or samarium iodide-based systems[9] have been reported to selectively generate mono-alkylated amines.
-
Rationale: The steric and electronic properties of the catalyst can influence the transition state of the second alkylation, making it less favorable.
-
Problem 3: Catalyst Deactivation During the Reaction
The reaction starts well but then slows down or stops completely before reaching full conversion.
Potential Causes:
-
Coking: Formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites. This is particularly common with solid acid catalysts like zeolites.[10]
-
Poisoning: Strong binding of impurities or byproducts to the catalyst's active sites. Nitrogen-containing coke can be a potent poison.[11]
-
Leaching: For supported catalysts, the active metal may leach from the support into the reaction medium.
Troubleshooting Protocol:
-
Diagnose the Deactivation Mechanism:
-
Action: After the reaction, recover the catalyst and analyze it using techniques like Temperature Programmed Oxidation (TPO) to detect coke, and Inductively Coupled Plasma (ICP) to check for metal leaching.
-
Rationale: Identifying the root cause is crucial for implementing the correct solution.
-
-
Catalyst Regeneration:
-
Action:
-
For coking: Perform a calcination step (oxidative regeneration) to burn off the carbonaceous deposits.[11]
-
For reversible poisoning: Wash the catalyst with an appropriate solvent to remove adsorbed impurities.
-
-
Rationale: Regeneration can restore the catalyst's activity, making the process more economical.
-
-
Prevent Deactivation in Subsequent Runs:
-
Action:
-
Lower the reaction temperature or pressure.
-
Ensure high purity of reactants.
-
For solid acid catalysts, consider co-feeding a small amount of water or another agent that can inhibit coke formation.
-
-
Rationale: Proactive measures are more effective than reactive ones. Modifying reaction conditions can significantly slow down deactivation pathways.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my aniline alkylation reaction?
A1: The choice of catalyst depends on several factors:
-
Alkylating Agent: For alkylation with alcohols, "borrowing hydrogen" or "hydrogen autotransfer" catalysts are highly effective. These are typically based on transition metals like ruthenium, iridium, nickel, or manganese.[2][7][12] For alkylation with alkyl halides, a simple base may suffice, though catalysts can improve efficiency.[13]
-
Desired Selectivity: If mono-alkylation is the goal, look for catalysts that offer high selectivity, such as specific nickel pincer complexes.[2] If C-alkylation (on the aromatic ring) is desired, solid acid catalysts like zeolites or clays are often employed.[1]
-
Reaction Conditions: Consider the temperature and pressure requirements. Some catalysts operate under mild conditions[3], while others, particularly for vapor-phase reactions, require high temperatures.[1]
-
Substrate Scope: If your aniline or alkylating agent has sensitive functional groups, choose a catalyst with good functional group tolerance.[2]
| Catalyst Type | Typical Alkylating Agent | Key Advantages |
| Homogeneous (e.g., Ru, Ir, Ni complexes) | Alcohols | High activity, good selectivity, mild conditions |
| Heterogeneous (e.g., Zeolites, Oxides) | Alcohols, Olefins | Catalyst recyclability, thermal stability |
| Base Catalysts (e.g., t-BuOK) | Alkyl Halides | Simple, readily available |
Q2: What is the "Borrowing Hydrogen" mechanism for aniline alkylation with alcohols?
A2: The "Borrowing Hydrogen" (or hydrogen autotransfer) is an elegant and atom-economical mechanism.[2] It proceeds through a catalytic cycle:
-
Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde or ketone in situ.
-
Condensation: The aniline reacts with the intermediate aldehyde/ketone to form an imine, releasing a molecule of water.[12]
-
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated aniline product and regenerating the active catalyst.
This process avoids the need for pre-oxidizing the alcohol or using hazardous alkylating agents, with water being the only byproduct.[2]
Caption: The Borrowing Hydrogen catalytic cycle.
Q3: Can I use solid acid catalysts for N-alkylation of aniline?
A3: Yes, solid acid catalysts like zeolites (e.g., HY, NaY), clays, and mixed metal oxides are frequently used, especially in vapor-phase industrial processes.[1][14] They offer advantages such as easy separation and regeneration. The mechanism typically involves the activation of the alkylating agent (like an alcohol) on the acid sites (both Brønsted and Lewis) to form a carbocation or a related electrophilic species, which is then attacked by the nucleophilic nitrogen of the aniline.[1][9] However, a key challenge with solid acids is controlling selectivity, as they can also catalyze C-alkylation on the aniline ring and may be prone to deactivation by coking.[1][10]
Q4: My aniline substrate has an electron-withdrawing group. What should I be aware of?
A4: Electron-withdrawing groups (e.g., nitro, cyano) on the aniline ring decrease the nucleophilicity of the amino group.[15] This makes the aniline less reactive. To achieve a successful alkylation, you will likely need to employ more "forcing" conditions:
-
Higher Temperatures: To provide sufficient energy to overcome the higher activation barrier.
-
Stronger Bases: To facilitate the deprotonation of the less basic amine.
-
More Active Catalysts: A highly active catalytic system may be required to achieve reasonable conversion rates.
Be aware that harsh conditions can sometimes lead to side reactions involving the electron-withdrawing group itself. Careful optimization is key.
Experimental Protocols
General Procedure for Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
This protocol is adapted from a reported method for selective mono-alkylation.[2]
Materials:
-
Aniline (purified)
-
Benzyl alcohol (purified)
-
Nickel(II) bromide (NiBr₂)
-
1,10-Phenanthroline (ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol).
-
Add anhydrous toluene (2.0 mL) to the flask.
-
Add aniline (0.25 mmol) followed by benzyl alcohol (1.0 mmol).
-
Seal the flask and place it in a preheated oil bath at 130°C.
-
Stir the reaction mixture for the required time (e.g., 24-60 hours), monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylaniline.
Caption: Workflow for a typical aniline alkylation experiment.
References
-
Bhadra, M., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available at: [Link]
-
Various Authors. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
Pillai, S. M., et al. (n.d.). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. Available at: [Link]
-
Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. Available at: [Link]
-
Gunanathan, C., & Milstein, D. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. Available at: [Link]
-
Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Available at: [Link]
-
CBSE Academic. (n.d.). Chemistry (Class XII). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available at: [Link]
-
Barbera, G., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. Available at: [Link]
-
Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Available at: [Link]
-
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Available at: [Link]
-
Sreekumar, K., et al. (n.d.). Effect of reaction temperature on aniline conversion and product... ResearchGate. Available at: [Link]
-
Ben-Gurion University. (1994). Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. Ben-Gurion University Research Portal. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. Available at: [Link]
-
Sreekumar, K., et al. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. ScienceDirect. Available at: [Link]
-
PubMed Central. (n.d.). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Available at: [Link]
-
Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central. Available at: [Link]
-
Micromeritics. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
-
ResearchGate. (n.d.). N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oswaal360.com [oswaal360.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Resolving peak tailing in HPLC analysis of 5-Methoxy-2,3-dimethylaniline
Topic: Resolving Peak Tailing in HPLC Analysis of 5-Methoxy-2,3-dimethylaniline
Diagnostic Dashboard
Before modifying your instrument, understand the molecule. 5-Methoxy-2,3-dimethylaniline (5-M-2,3-DMA) is a primary aromatic amine . This structure dictates its chromatographic behavior.
| Parameter | Value / Characteristic | Implication for HPLC |
| Functional Group | Primary Amine (-NH₂) | Strong Hydrogen Bonding donor/acceptor. |
| pKa (Est.) | ~4.8 – 5.2 (Conjugate Acid) | Ionized (BH⁺) at pH < 4. Neutral (B) at pH > 7. |
| Hydrophobicity | Moderate (Methoxy + 2 Methyls) | Retains well on C18, but "tailing" is polar-driven. |
| Target Tailing ( | USP requirement for quantitative accuracy. |
The Mechanism of Failure: The "Silanol Trap"
You are likely seeing tailing because your analyte is getting stuck on the column's skeleton, not the C18 stationary phase.
The Chemistry: Standard silica columns contain residual silanols (Si-OH).[1]
-
Ionic Interaction: At pH 2–6, the aniline is protonated (
). If the silanols are ionized ( ), they form a strong ionic bond. -
Hydrogen Bonding: Even if neutral, the primary amine (
) can hydrogen bond with free silanols.
Visualizing the Problem:
Caption: Figure 1. Dual-interaction mechanism causing peak tailing.[2] The secondary interaction with silanols (red path) delays a fraction of the analyte, creating the "tail."
Troubleshooting Guide (Q&A Format)
Q1: I am using a standard Phosphate Buffer at pH 3.0. Why is it still tailing?
Answer: pH 3.0 is the "Danger Zone" for this molecule.
-
The Cause: At pH 3.0, your aniline is fully protonated (
). However, older or lower-quality silica starts to deprotonate (forming ) around pH 3.5. You are creating a perfect cation-exchange system where your analyte sticks to the column surface. -
The Fix: You must drive the pH lower to suppress the Silanol ionization.
-
Target pH: 2.3 – 2.5.
-
Why: At pH 2.5, the silanols are protonated (neutral Si-OH). They cannot ionically bind to your analyte.
-
Q2: Lowering the pH didn't completely fix it. What is the "Silver Bullet" additive?
Answer: Triethylamine (TEA).[3][4]
If pH control isn't enough, you need a "blocker." TEA is a small, tertiary amine that binds to silanols more aggressively than your analyte does.
-
Mechanism: TEA floods the column and saturates the active silanol sites. When your 5-M-2,3-DMA arrives, the "sticky" sites are already occupied.
-
Concentration: 5 mM to 10 mM in the aqueous phase is usually sufficient.
Protocol: Preparation of Mobile Phase A (0.1% TEA, pH 2.5)
-
Measure 1000 mL of HPLC-grade water.
-
Add 1.0 mL of Triethylamine (TEA) .
-
Crucial Step: The solution will now be basic (pH ~10). You must adjust it.
-
Add Phosphoric Acid (85%) dropwise while stirring and monitoring with a calibrated pH meter.
-
Adjust pH to 2.5 ± 0.05 .
-
Filter through a 0.22 µm membrane.
Warning: Never add TEA to an already acidic buffer without checking solubility; however, phosphate/TEA is generally compatible. Always rinse your column with 50:50 Water:Methanol before switching to a TEA method to prevent precipitation of previous buffers.
Q3: Can I just use a different column?
Answer: Yes, and this is often the better long-term solution.
If you are using a standard "C18" (e.g., generic ODS), you are fighting an uphill battle. You need a column specifically designed to minimize silanol activity.[5]
Column Selection Decision Tree:
Caption: Figure 2. Column selection strategy. Hybrid particles allow for high pH methods which deprotonate the amine, eliminating ionic tailing entirely.
Q4: My peak looks like a "shark fin" (fronting and tailing). Is this the column?
Answer: No, this is likely a Diluent Mismatch .
If you dissolve your sample in 100% Acetonitrile or Methanol, but your mobile phase is starting at 90% Water, the sample solvent is "stronger" than the mobile phase. The analyte travels too fast through the column head, spreading out before it even starts separating.
-
The Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Buffer / 10% ACN).
-
Test: Inject 1 µL vs. 10 µL. If the peak shape improves significantly at lower volume, it is a solvent effect.
Summary of Recommendations
| Variable | Recommendation | Scientific Rationale |
| Mobile Phase A | 20mM Phosphate + 5mM TEA, pH 2.5 | Low pH suppresses silanols; TEA blocks remaining sites. |
| Mobile Phase B | Acetonitrile | Lower viscosity and better peak shape than Methanol for amines. |
| Column | Hybrid C18 (e.g., Waters XBridge) | Resists silanol activity and allows high pH flexibility. |
| Temperature | 40°C | Increases mass transfer kinetics, sharpening the tail. |
References
-
Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Link
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. The LCGC Blog. Link
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Link
-
PubChem. (2025).[6] 5-Methoxy-2,4-dimethylaniline Compound Summary. National Library of Medicine. Link
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 5-Methoxy-2,4-dimethylaniline | C9H13NO | CID 10888088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities found in commercial 5-Methoxy-2,3-dimethylaniline
Welcome to the Technical Support Center for 5-Methoxy-2,3-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the purity and use of this reagent in your experiments. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: My batch of 5-Methoxy-2,3-dimethylaniline has a yellow or brownish tint. Is it still usable?
A1: A yellow or brownish discoloration typically indicates the presence of oxidation products. Anilines, particularly those with electron-donating groups like methoxy and methyl substituents, are susceptible to air and light-induced oxidation over time. These oxidized impurities are often highly conjugated polymeric species or quinone-like compounds, which are intensely colored.
For sensitive downstream applications, such as in the synthesis of active pharmaceutical ingredients (APIs), the presence of these impurities can be detrimental. We recommend assessing the purity of the material using techniques like HPLC or GC-MS. If the purity is below your required specifications, purification is necessary. For many applications, a purity of ≥98% is recommended.
Q2: What are the most common impurities I should be aware of in commercial 5-Methoxy-2,3-dimethylaniline?
A2: The impurity profile of commercial 5-Methoxy-2,3-dimethylaniline is largely dictated by its synthetic route. The most common industrial synthesis involves a two-step process: the nitration of 2,3-dimethylanisole followed by the reduction of the resulting nitro intermediate.
Based on this pathway, the most probable impurities include:
-
Unreacted Starting Materials: Residual 2,3-dimethylanisole from the nitration step and 5-methoxy-2,3-dimethylnitrobenzene from incomplete reduction.
-
Isomeric Impurities: Positional isomers formed during the nitration of 2,3-dimethylanisole, such as 4-methoxy-2,3-dimethylaniline and 6-methoxy-2,3-dimethylaniline.
-
Reduction By-products: Intermediates from the incomplete reduction of the nitro group, which can include nitroso and azoxy compounds.
-
Degradation Products: Oxidized species, as mentioned in Q1.
The following diagram illustrates the synthetic pathway and the origin of these common impurities.
Caption: Synthetic pathway for 5-Methoxy-2,3-dimethylaniline and the origin of common impurities.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
Q: My GC-MS analysis shows peaks corresponding to 2,3-dimethylanisole and/or 5-methoxy-2,3-dimethylnitrobenzene. How can I remove them?
A: The presence of these starting materials indicates an incomplete reaction in the preceding synthetic steps. 5-methoxy-2,3-dimethylnitrobenzene, in particular, suggests an incomplete reduction.
Troubleshooting Protocol: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities with different solubility profiles from the desired product.
-
Principle: The choice of solvent is critical. An ideal solvent will dissolve the 5-Methoxy-2,3-dimethylaniline product well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at low temperatures.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
-
Hexane/Ethyl Acetate: For less polar impurities, dissolving the product in a minimal amount of hot ethyl acetate and then adding hexane as an anti-solvent upon cooling can be effective.
-
-
Step-by-Step Protocol:
-
Place the impure 5-Methoxy-2,3-dimethylaniline in an Erlenmeyer flask.
-
Add a small amount of the chosen primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
-
Continue adding the hot primary solvent in small portions until the solid is completely dissolved.
-
If using a co-solvent system, slowly add the hot second solvent (e.g., water) until persistent cloudiness is observed. Add a few drops of the primary solvent to clarify the solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
-
Validation: Re-analyze the purified material by GC-MS or HPLC to confirm the absence of the starting material peaks.
Issue 2: Isomeric Impurities Detected
Q: My HPLC analysis indicates the presence of one or more isomers. How can I confirm their identity and separate them?
A: Isomeric impurities, such as 4-methoxy-2,3-dimethylaniline and 6-methoxy-2,3-dimethylaniline, arise from the lack of complete regioselectivity during the nitration of 2,3-dimethylanisole. These isomers often have very similar physical properties, making their separation challenging.
Troubleshooting Protocol: Analytical Identification and Preparative Chromatography
-
Analytical Identification:
-
Method: A high-resolution HPLC method is often required to separate these isomers.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water is typically effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it can provide the necessary resolution.
-
Detection: UV detection at 254 nm is suitable for these aromatic compounds.
-
Confirmation: If authentic standards of the potential isomers are available, they should be run to confirm the retention times. Otherwise, LC-MS/MS can be used to identify the isomers based on their fragmentation patterns.[1]
-
-
Purification:
-
Method: For small-scale purification, preparative HPLC is the most effective method. The analytical method can be scaled up to a preparative column with a similar stationary phase.
-
Alternative: Fractional crystallization can sometimes be effective if the isomeric impurities are present in significant quantities and have sufficiently different solubilities. This would require careful solvent screening.
-
Issue 3: Suspected Presence of Reduction By-products
Q: I have some unidentifiable, low-level impurities that are not starting materials or isomers. Could they be by-products from the reduction step?
A: Yes, catalytic hydrogenation of nitroarenes can sometimes lead to the formation of intermediates if the reaction does not go to completion.[2] These can include the corresponding nitrosobenzene and azoxybenzene derivatives. These species can be reactive and may interfere with subsequent reactions.
Troubleshooting Protocol: Analysis and Purification
-
Analysis:
-
LC-MS: This is the most powerful technique for identifying these by-products. The mass of the nitroso intermediate (C9H11NO2) would be 165.15 g/mol , and the azoxy dimer (C18H22N2O3) would be 314.38 g/mol .
-
-
Purification:
-
Column Chromatography: If these impurities are present, silica gel column chromatography can be an effective purification method. A gradient elution with a non-polar solvent system like hexane/ethyl acetate is recommended. The more polar by-products will typically have a stronger retention on the silica gel compared to the desired aniline.
-
Reaction Optimization: To prevent the formation of these by-products in future syntheses, ensure the reduction reaction goes to completion by using a sufficient catalyst loading, adequate hydrogen pressure, and appropriate reaction time.
-
Impurity Profile Summary
| Impurity Class | Common Examples | Typical Origin | Recommended Analytical Technique |
| Starting Materials | 2,3-Dimethylanisole, 5-Methoxy-2,3-dimethylnitrobenzene | Incomplete nitration or reduction | GC-MS, HPLC-UV |
| Isomeric Impurities | 4-Methoxy-2,3-dimethylaniline, 6-Methoxy-2,3-dimethylaniline | Lack of regioselectivity in nitration | HPLC-UV, LC-MS/MS |
| Reduction By-products | 5-Methoxy-2,3-dimethylnitrosobenzene, Azoxy compounds | Incomplete reduction of the nitro group | LC-MS |
| Degradation Products | Quinone-like compounds, Polymeric species | Oxidation by air and light | HPLC-UV |
References
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
- The Journal of Organic Chemistry. (1975). Volume 40, No. 3.
- BenchChem. (n.d.).
- Wang, L., et al. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Boyer, J. H., & Alul, H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews.
- F Glaser, T., & T G G G, F. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Lee Y, et al. (2013). Recyclable rhodium nanoparticles: green hydrothermal synthesis, characterization, and highly catalytic performance in reduction of nitroarenes. J Nanosci Nanotechnol 13(11), 7477-7481.
-
Frontier, A. (2026). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 76(5), 1285–1294.
- OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604.
- Enhanced Catalytic Performance for Hydrogenation of Substituted Nitroaromatics over Ir-Based Bimetallic Nanoc
-
LGC Standards. (n.d.). Impurity testing beyond pharmacopeial methods. Retrieved from [Link]
- Zhang, Y., et al. (2025).
- Enantiomer analysis using electrospray ionization mass spectrometry. (2007, May 5).
- Crochet, A. (n.d.).
- Getting a molecular grip on the half-lives of iminothioindoxyl. (n.d.).
- GC/MS (Gas Chromatography-Mass Spectrometry)
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- Chaudhari, R. V., Kulkarni, M. S., Vaidya, M. J. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, 7, 202-208.
- MSDS of 4-Methoxy-N,N-dimethylaniline. (2017, February 22).
- Li, Z., et al. (n.d.).
-
NIST. (n.d.). 2,3-Dimethylanisole. NIST WebBook. Retrieved from [Link]
- Analytical method for the determination of arom
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020, July 6).
- Arom
- Secondary Electronic and Solvent Effects on Regioselectivity of Electrophilic Aromatic Substitution Reactions. (n.d.). TopSCHOLAR - Western Kentucky University.
- Separation of 6-Methoxy-2,3-dimethylquinoxaline on Newcrom R1 HPLC column. (n.d.).
- Hydrogenation of substituted aromatic nitrobenzenes over 1% 1.
- Balasubramanian, K., & Perez, R. (n.d.).
Sources
Long-term stability and storage conditions for 5-Methoxy-2,3-dimethylaniline
Technical Support Center: 5-Methoxy-2,3-dimethylaniline
Introduction: Welcome to the technical support guide for 5-Methoxy-2,3-dimethylaniline. As a substituted aniline, this compound is a valuable intermediate in pharmaceutical and chemical synthesis. However, like many anilines, its long-term stability is critically dependent on proper storage and handling. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested advice to ensure the integrity of your material, troubleshoot common issues, and answer frequently asked questions. Our goal is to explain the causality behind our recommendations, empowering you to maintain the quality and reactivity of 5-Methoxy-2,3-dimethylaniline for the duration of your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the storage and use of 5-Methoxy-2,3-dimethylaniline.
Question 1: My 5-Methoxy-2,3-dimethylaniline, which was initially a light-colored solid, has developed a yellow or brownish tint over time. What caused this, and is it still usable?
Answer: The discoloration of aniline derivatives is a common issue resulting from oxidation. The aromatic amine functional group is susceptible to oxidation when exposed to air (oxygen) and/or light.[1] This process can form highly colored nitro and azo compounds, as well as polymeric impurities.
-
Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring highly activated and prone to oxidation. Light, particularly UV radiation, can provide the energy to initiate these oxidative reactions.[1]
-
Usability Assessment:
-
Minor Discoloration (Light Yellow/Tan): The compound may still be suitable for many applications. However, the presence of impurities could lower the yield or introduce side products in sensitive reactions. We recommend performing a purity check. A simple method is to determine the melting point; a significant depression or broadening of the melting range compared to the specification sheet indicates impurities. For more sensitive applications, analysis by Thin Layer Chromatography (TLC), HPLC, or GC-MS is advised to quantify the level of impurities.
-
Significant Discoloration (Dark Brown/Red): This indicates a considerable level of degradation. Using the material in this state is not recommended as it can lead to inconsistent and unreliable experimental results. Purification by recrystallization or column chromatography may be possible, but it is often more practical to use a fresh batch of the reagent.
-
Question 2: I'm observing poor reactivity or lower-than-expected yields in my synthesis. Could this be related to the storage of my 5-Methoxy-2,3-dimethylaniline?
Answer: Absolutely. A decrease in reactivity is a direct consequence of degradation. The oxidative impurities formed are generally unreactive in the desired pathway and effectively lower the molar concentration of the active starting material.
-
Mechanistic Insight: The primary reactive site for many syntheses is the amine group itself. Oxidation can modify this group or introduce bulky substituents on the aromatic ring, sterically hindering the desired reaction.
-
Self-Validating Protocol: Before starting a critical or large-scale synthesis, we recommend running a small-scale test reaction with your stored aniline. Compare the result against a reaction run with a newly purchased batch or a previously established positive control. This validates the integrity of your stored material and prevents the loss of valuable substrates.
Question 3: My compound has clumped together and appears moist, even though it was stored in a sealed container. What is happening?
Answer: This suggests moisture contamination. While 5-Methoxy-2,3-dimethylaniline is not intensely hygroscopic, repeated opening of the container in a humid environment can introduce atmospheric moisture. The presence of water can accelerate certain degradation pathways and affect the physical state of the compound.
-
Preventative Measures:
-
Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Work with the material in a glove box or under a stream of dry inert gas (like nitrogen or argon) if possible.
-
After dispensing the required amount, tightly reseal the container immediately.[1][2][3] For long-term storage, using a desiccator or sealing the container with paraffin film can provide an extra barrier against moisture ingress.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the absolute optimal conditions for the long-term storage of 5-Methoxy-2,3-dimethylaniline?
Answer: To maximize the shelf-life and maintain the purity of 5-Methoxy-2,3-dimethylaniline, strict adherence to optimal storage conditions is necessary. The compound is stable under the recommended storage conditions.[4] Based on the known reactivity of substituted anilines, the following are advised:
-
Temperature: Store in a cool environment.[2] Refrigeration (2-8 °C) is ideal. Avoid extremes of temperature.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2] This is the most critical factor in preventing oxidation. If an inert atmosphere is not possible, ensure the container is tightly sealed to minimize air exposure.[1][2]
-
Light: Protect from light.[1][5] Store the container in a dark cabinet or use an amber glass vial.
-
Container: Use a tightly sealed, appropriate container. For smaller quantities, amber glass vials with PTFE-lined caps are excellent.
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the sensitive amine group.[2] |
| Light Exposure | Protect from Light (Amber Vial/Dark) | Prevents photo-oxidation and degradation.[5] |
| Container | Tightly Sealed Glass Container | Prevents exposure to air and moisture.[2][3] |
| Incompatibilities | Strong Oxidizing Agents | Can react vigorously and lead to degradation.[2][4] |
FAQ 2: How should I handle 5-Methoxy-2,3-dimethylaniline upon receipt to ensure its stability?
Answer: Proper handling from the moment of receipt is key to long-term stability. We have developed a standard workflow to ensure the integrity of your material.
-
Initial Inspection: Upon receipt, visually inspect the compound for its color and physical state. It should conform to the specifications on the certificate of analysis.
-
Aliquot if Necessary: If you plan to use the compound frequently over a long period, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.
-
Immediate Storage: Immediately place the material in the recommended storage conditions as outlined above. Do not leave it on a lab bench.
Workflow for Handling and Storage of Anilines
Caption: Workflow for receiving, storing, and assessing the quality of 5-Methoxy-2,3-dimethylaniline.
FAQ 3: What are the primary degradation products I should be aware of?
Answer: While specific degradation studies on 5-Methoxy-2,3-dimethylaniline are not widely published, we can infer the likely degradation pathways from similar aniline compounds.[6][7] The primary mechanism is oxidation.[8]
-
Oxidation at Nitrogen: The amine can be oxidized to form nitroso, nitro, and eventually coupled azo-compounds, which are often intensely colored.
-
Ring Oxidation: The electron-rich aromatic ring is susceptible to attack by oxidizing species, potentially leading to the formation of quinone-like structures or ring-opened products under harsh conditions.[7][8]
-
Polymerization: Radical mechanisms initiated by light or oxygen can lead to the formation of polymeric tars.
Understanding these potential pathways underscores the importance of excluding oxygen and light during storage.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylaniline. [Link]
-
Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
Li, H., et al. (2020). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PubMed Central. [Link]
- Boonrattanakij, N., Lu, M. C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals.
-
PubChem. (n.d.). 5-Methoxy-2,4-dimethylaniline. [Link]
-
Boonrattanakij, N., Lu, M. C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. PubMed. [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024). N,N-Dimethylaniline SAFETY DATA SHEET. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Addressing challenges in scaling up 5-Methoxy-2,3-dimethylaniline synthesis
Technical Support Center: Synthesis of 5-Methoxy-2,3-dimethylaniline
Welcome to the technical support center for the synthesis of 5-Methoxy-2,3-dimethylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with this synthesis. We will delve into the underlying chemical principles, provide robust troubleshooting advice, and offer validated protocols to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 5-Methoxy-2,3-dimethylaniline.
Q1: What are the primary synthetic routes to 5-Methoxy-2,3-dimethylaniline?
A1: The synthesis of substituted anilines like 5-Methoxy-2,3-dimethylaniline can be approached through several strategies.[1] The most classical and widely utilized method involves the reduction of a corresponding nitroaromatic compound.[1][2] This is often favored due to the accessibility of nitroaromatic precursors via electrophilic aromatic substitution (nitration).[1] Alternative, more modern approaches include catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, which form the C-N bond directly.[3] However, for this specific molecule, the most common conceptual pathway involves a multi-step sequence starting from a strategically chosen precursor to ensure correct regiochemistry, typically involving nitration followed by reduction.
Q2: Why is the direct nitration of 1-methoxy-2,3-dimethylbenzene a problematic starting point for this synthesis?
A2: This is a critical point of failure. While seemingly the most direct precursor, attempting to nitrate 1-methoxy-2,3-dimethylbenzene to achieve the desired 5-nitro intermediate is highly challenging due to regioselectivity issues. The methoxy (-OCH₃) group is a strongly activating, ortho, para-director, while the two methyl (-CH₃) groups are also activating ortho, para-directors.[4][5] The combined directing effects will strongly favor nitration at the C4 and C6 positions, which are para and ortho to the powerful methoxy group, respectively. The target C5 position is electronically and sterically disfavored. This leads to a mixture of undesired isomers that are difficult to separate, resulting in extremely low yields of the required precursor. Studies on the nitration of anisole and its derivatives consistently show a strong preference for ortho and para substitution over meta.[6][7][8]
Q3: What are the most critical safety precautions when performing nitration and catalytic hydrogenation reactions?
A3: Both nitration and catalytic hydrogenation carry significant safety risks that must be rigorously managed.
-
Nitration: Nitrating mixtures (e.g., HNO₃/H₂SO₄) are highly corrosive and powerful oxidizing agents. Reactions can be extremely exothermic, leading to a risk of thermal runaway if the temperature is not strictly controlled, which can cause violent decomposition or explosion. Always perform nitrations in a chemical fume hood, behind a blast shield, with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and face shield). Add the nitrating agent slowly and maintain cooling with an ice bath or cryostat.
-
Catalytic Hydrogenation: The primary hazard is the use of flammable hydrogen gas under pressure. Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric when dry and can ignite solvents upon exposure to air.[9][10] Always handle these catalysts as a slurry in solvent and never allow them to dry completely. Ensure the reaction vessel is properly sealed and purged with an inert gas (like nitrogen or argon) before introducing hydrogen. Use specialized, pressure-rated equipment and operate in a well-ventilated area away from ignition sources.
Part 2: In-Depth Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis.
Problem 1: Incorrect Isomer Formation during Nitration
-
Symptoms: You've attempted the nitration of a precursor like 1-methoxy-2,3-dimethylbenzene. After work-up, NMR or GC-MS analysis of the product mixture shows multiple signals in the aromatic region, and the yield of the desired 5-nitro isomer is negligible.
-
Root Cause Analysis: As detailed in FAQ 2, this is a predictable outcome based on the principles of electrophilic aromatic substitution. The directing effects of the existing substituents on the aromatic ring dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺). The methoxy group is one of the strongest activating ortho, para-directors. This electronic preference, combined with steric factors, makes substitution at the C5 position unfavorable.
-
The "Why": The oxygen atom of the methoxy group can donate a lone pair of electrons into the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) when attack occurs at the ortho and para positions.[11] This significantly lowers the activation energy for substitution at these sites compared to the meta position.
-
-
Solution & Path Forward: The most effective solution is to change your synthetic strategy by selecting a starting material that circumvents this regiochemical challenge. A superior precursor is 3,4-dimethylphenol . This molecule allows for a more controlled introduction of the required functional groups.
Problem 2: Low Yield or Incomplete Reduction of the Nitro Group
-
Symptoms: After performing the reduction step (e.g., with H₂/Pd-C or Sn/HCl), your product is contaminated with the starting nitro compound or intermediate species (like nitroso or azoxy compounds). TLC analysis shows multiple spots, and the yield of the target aniline is low.
-
Root Cause Analysis & Solutions:
-
Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may have lost its activity. This can be due to impurities in the starting material (sulfur or halide compounds are common poisons) or improper handling (exposure to air).
-
Solution: Ensure the nitro-intermediate is highly pure before the reduction step. Use fresh, high-quality catalyst and handle it under an inert atmosphere or as a wet slurry to prevent deactivation.[9]
-
-
Insufficient Reducing Agent or Reaction Time: The stoichiometry of the reducing agent may be insufficient, or the reaction may not have been allowed to proceed to completion.
-
Solution (for Metal/Acid Reduction): Use a significant excess of the metal (e.g., Tin or Iron) and acid. Monitor the reaction progress using TLC until the starting material spot has completely disappeared.
-
Solution (for Catalytic Hydrogenation): Ensure adequate hydrogen pressure and vigorous stirring to maximize gas-liquid-solid mixing. If the reaction stalls, carefully filter the mixture (under an inert atmosphere) and add a fresh portion of the catalyst.
-
-
Formation of Byproducts: Certain reducing agents can lead to different products. For example, LiAlH₄ is generally not suitable for reducing aromatic nitro compounds to anilines as it often yields azo compounds.[10]
-
Problem 3: Difficulty in Product Purification
-
Symptoms: The final 5-Methoxy-2,3-dimethylaniline product is an oil that is difficult to crystallize, or it co-elutes with impurities during column chromatography.
-
Root Cause Analysis & Solutions:
-
Amine Basicity and Interaction with Silica Gel: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel. This can lead to significant tailing, poor separation, and even product degradation on the column.[12]
-
Solution: Deactivate the silica gel by adding a small amount of a competing base, like triethylamine (~1-2%), to the eluent system.[12] Alternatively, use a different stationary phase, such as alumina or amino-functionalized silica.
-
-
Oxidation: Anilines, particularly electron-rich ones, are susceptible to air oxidation, which can lead to the formation of colored impurities over time.
-
Solution: Perform the purification and subsequent storage under an inert atmosphere (nitrogen or argon). If possible, work quickly and avoid prolonged exposure to air and light. For long-term storage, consider storing the product as a more stable salt (e.g., the hydrochloride salt).
-
-
Conversion to a Salt: Purification can sometimes be simplified by converting the amine to its hydrochloride salt.
-
Solution: Dissolve the crude product in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The amine salt will often precipitate as a crystalline solid, which can be isolated by filtration and washed with a non-polar solvent to remove unreacted starting materials or non-basic impurities.
-
-
Part 3: Recommended Synthesis Workflow & Protocols
The following multi-step synthesis is recommended to overcome the regiochemical challenges inherent in this target molecule.
Visual Workflow
Caption: Recommended three-step synthetic pathway.
Experimental Protocols
Step 1: Nitration of 3,4-Dimethylphenol
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3,4-dimethylphenol (1.0 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C. Stir until a homogeneous solution is formed.
-
Nitration: Cool the mixture to -5 °C. Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate of 2,3-Dimethyl-5-nitrophenol will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Methylation of 2,3-Dimethyl-5-nitrophenol
-
Setup: To a solution of 2,3-Dimethyl-5-nitrophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Methylation: Add dimethyl sulfate (DMS) or methyl iodide (MeI) (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 1-Methoxy-2,3-dimethyl-5-nitrobenzene. Purify by column chromatography if necessary.
Step 3: Reduction of 1-Methoxy-2,3-dimethyl-5-nitrobenzene
-
Setup: In a pressure-rated hydrogenation vessel, dissolve 1-Methoxy-2,3-dimethyl-5-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd) as a slurry in the same solvent.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the mixture vigorously at room temperature.
-
Reaction: Monitor the reaction by observing hydrogen uptake or by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, 5-Methoxy-2,3-dimethylaniline.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Yield | Purity Check |
| 1 | Nitration | HNO₃, H₂SO₄ | 75-85% | TLC, ¹H NMR |
| 2 | Methylation | K₂CO₃, DMS | 80-90% | TLC, ¹H NMR |
| 3 | Reduction | H₂, 10% Pd/C | >95% | TLC, GC-MS, ¹H NMR |
Part 4: Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for a common and critical step: the reduction of the nitro intermediate.
Caption: Troubleshooting decision tree for the nitro reduction step.
References
-
Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Chemguide. Electrophilic substitution in methylbenzene and nitrobenzene. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Taurino, G., & Sala, M. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Omega, 4(1), 220-239. [Link]
-
Re-Formulation. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
GalChimia. (2020). A Different Approach to Anilines. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A Different Approach to Anilines - GalChimia [galchimia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biotage.com [biotage.com]
Interpreting unexpected results in the NMR spectrum of 5-Methoxy-2,3-dimethylaniline
Welcome to the technical support guide for the analysis of 5-Methoxy-2,3-dimethylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter unexpected results during NMR characterization of this compound. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern the spectral behavior of this sterically hindered aniline derivative.
Introduction: Why 5-Methoxy-2,3-dimethylaniline Can Be a Deceptive Molecule
At first glance, 5-Methoxy-2,3-dimethylaniline appears to be a straightforward molecule. However, the substitution pattern on the aromatic ring introduces a unique combination of electronic and steric effects that can lead to spectra that are more complex than anticipated. The two adjacent methyl groups at the C2 and C3 positions create significant steric hindrance around the amino group. This steric congestion can influence the conformation of the molecule, potentially restricting the rotation around the C(aryl)-N bond and affecting the electronic communication between the nitrogen lone pair and the aromatic π-system. These factors can manifest as peak broadening, unexpected chemical shifts, or even the appearance of more signals than expected.
This guide will walk you through the common and uncommon spectral features you might observe, providing clear, actionable troubleshooting steps to resolve ambiguities and ensure the confident structural elucidation of your sample.
Frequently Asked Questions (FAQs)
Q1: My NH₂ signal is extremely broad and difficult to integrate. Is this normal?
A1: Yes, this is a very common observation for aniline derivatives. The broadening of the NH₂ signal is primarily due to two factors:
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and signal broadening for protons attached to it.
-
Proton Exchange: The amine protons can undergo chemical exchange with trace amounts of water or acidic impurities in the NMR solvent (e.g., CDCl₃).[1][2] This exchange can occur at a rate that is intermediate on the NMR timescale, leading to a broad signal.[3][4] The rate of exchange is highly dependent on solvent purity, sample concentration, and temperature.
Q2: The chemical shifts of my aromatic protons are not what I predicted. Why?
A2: The chemical shifts of the aromatic protons in 5-Methoxy-2,3-dimethylaniline are influenced by the combined electronic effects of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, as well as the two methyl (-CH₃) groups. The ortho- and para-directing nature of the -NH₂ and -OCH₃ groups will cause the protons at C4 and C6 to be shifted upfield (to a lower ppm value). However, steric hindrance from the two adjacent methyl groups can force the amino group slightly out of the plane of the aromatic ring, reducing its electron-donating resonance effect. This "steric inhibition of resonance" can cause the aromatic protons to appear at slightly different shifts than what simple additive models might predict.[5]
Q3: I see more than the expected number of signals in the aromatic region. What could be the cause?
A3: While less common for a molecule of this size at room temperature, the appearance of extra signals could hint at the presence of atropisomers.[6] Atropisomers are stereoisomers that result from hindered rotation around a single bond. The steric bulk of the two ortho- and meta-methyl groups could potentially restrict the rotation around the C(aryl)-N bond enough to make the two faces of the aromatic ring inequivalent on the NMR timescale.[7][8] This would lead to a more complex spectrum. However, a more likely cause is the presence of an impurity or a degradation product. A thorough check of sample purity via LC-MS is recommended.
Troubleshooting Guide: From Unexpected Peaks to Confident Structure
This section provides a systematic approach to diagnosing and resolving common issues encountered in the NMR spectrum of 5-Methoxy-2,3-dimethylaniline.
Issue 1: Broad and Poorly Resolved Signals in the Aromatic and Methyl Regions
You may observe that not only the NH₂ peak is broad, but also the aromatic and methyl signals are less sharp than expected. This can be indicative of a dynamic process happening at a rate that interferes with the NMR measurement.
Underlying Cause: Intermediate-rate chemical exchange or conformational dynamics. At room temperature, if the molecule is undergoing a conformational change (like slow rotation around the C-N bond) at a rate comparable to the NMR timescale (milliseconds), it can lead to significant line broadening.[9]
-
Sample Preparation: Prepare a sample of 5-10 mg of your compound in a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆, which have a wide temperature range) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K).
-
High-Temperature Acquisition: Gradually increase the temperature of the NMR probe in increments of 10-15 °C, allowing the temperature to equilibrate for 5-10 minutes at each step. Acquire a spectrum at each temperature (e.g., 40 °C, 55 °C, 70 °C).[10][11]
-
Low-Temperature Acquisition: Cool the probe from ambient temperature in increments of 10-15 °C. Acquire spectra at each step (e.g., 10 °C, -5 °C, -20 °C, -40 °C).
-
Analysis:
-
If peaks sharpen at higher temperatures: This indicates you are overcoming a dynamic process by increasing the rate of exchange, leading to a time-averaged, sharp signal.
-
If broad peaks resolve into multiple sharp signals at lower temperatures: This suggests you are "freezing out" different conformers or atropisomers, which are now distinct on the NMR timescale.
-
Issue 2: Ambiguous Assignment of Aromatic Protons
The two aromatic protons (H4 and H6) are in very similar chemical environments and may be difficult to assign definitively from the 1D ¹H NMR spectrum alone.
Underlying Cause: The electronic effects of the substituents may lead to very close chemical shifts for the two remaining aromatic protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for assignment.
-
Look for: The proton at C6 should show a ³J correlation to the carbon of the C2-methyl group. The proton at C4 will not. Both protons will show correlations to C5 and C2.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of bond connectivity.
-
Look for: The proton at C6 is physically closer to the C2-methyl group and should show a stronger NOE correlation to these methyl protons.
-
By combining the information from these two experiments, a definitive assignment of H4 and H6 can be made.
Predicted NMR Data and Interpretation
To provide a baseline, the following tables contain predicted ¹H and ¹³C NMR chemical shifts for 5-Methoxy-2,3-dimethylaniline. These values were generated using standard NMR prediction algorithms and should be considered as estimates. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H6 (Aromatic) | 6.65 - 6.75 | Doublet (d) | 1H | Expected to be slightly downfield of H4. May show a small coupling to H4 (~2-3 Hz). |
| H4 (Aromatic) | 6.55 - 6.65 | Doublet (d) | 1H | Expected to be upfield due to the donating effects of adjacent -NH₂ and para -OCH₃. |
| -NH₂ | 3.50 - 4.50 | Broad (br s) | 2H | Position and width are highly variable. May exchange with D₂O. |
| -OCH₃ | 3.75 - 3.85 | Singlet (s) | 3H | Typical chemical shift for an aryl methoxy group. |
| 2-CH₃ | 2.20 - 2.30 | Singlet (s) | 3H | |
| 3-CH₃ | 2.10 - 2.20 | Singlet (s) | 3H | May be slightly upfield of the 2-CH₃ due to electronic environment. |
Note: The aromatic protons H4 and H6 form an AX or weakly coupled AB system. Their exact shifts and coupling constants will depend on the specific conformation and solvent.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| C5 | 158 - 160 | Carbon attached to the electron-donating -OCH₃ group. |
| C1 | 142 - 144 | Carbon attached to the -NH₂ group. |
| C2 | 135 - 137 | Quaternary carbon, may have a weaker signal. |
| C3 | 125 - 127 | Quaternary carbon, may have a weaker signal. |
| C6 | 114 - 116 | |
| C4 | 110 - 112 | |
| -OCH₃ | 55 - 56 | Typical shift for a methoxy carbon. |
| 2-CH₃ | 19 - 21 | |
| 3-CH₃ | 12 - 14 |
Note: Quaternary carbon signals (C1, C2, C3, C5) are often less intense than protonated carbon signals in a standard ¹³C NMR spectrum.
Concluding Remarks
The NMR spectrum of 5-Methoxy-2,3-dimethylaniline is a perfect example of how subtle steric and electronic effects can lead to non-intuitive spectral features. By understanding the potential for dynamic processes like proton exchange and restricted bond rotation, and by employing powerful techniques like Variable Temperature and 2D NMR, any ambiguities can be systematically resolved. This guide serves as a starting point for your investigations. Always correlate your NMR data with other analytical techniques like Mass Spectrometry and IR spectroscopy for complete and confident characterization.
References
- Clayden, J., et al. (2001). Atropisomerism. In Organic Chemistry (pp. 806-809). Oxford University Press.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Hoyt, E. A., et al. (2021). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]
-
LaPlante, S. R., et al. (2011). Revealing Atropisomerism in Drug Discovery. ChemMedChem, 6(6), 965-971. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Oxford. Variable Temperature NMR Experiments. [Link]
-
Chemistry LibreTexts. Spectroscopic Properties of Amines. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Reddit. Why are my NMR signals unexpectedly broad???. [Link]
-
Accounts of Chemical Research. Atropisomerism in the Pharmaceutically Relevant Realm. [Link]
-
Organic & Biomolecular Chemistry. Slow interconversion of enantiomeric conformers or atropisomers of anilide and urea derivatives of 2-substituted anilines. [Link]
-
Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
-
Molecules. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. [Link]
-
Reddit. Amine protons on NMR. [Link]
-
Oxford Instruments. Variable Temperature NMR Spectroscopy. [Link]
-
Organic Chemistry Data. Measuring Rates by NMR. [Link]
-
Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. [Link]
-
PubMed. Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Methoxy-2,3-dimethylaniline
This guide provides a detailed comparison of validated analytical methodologies for the accurate quantification of 5-Methoxy-2,3-dimethylaniline, a key intermediate in pharmaceutical synthesis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering insights into experimental design, data interpretation, and adherence to regulatory standards.
Introduction: The Significance of 5-Methoxy-2,3-dimethylaniline Quantification
5-Methoxy-2,3-dimethylaniline is a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and impurity profile of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount for ensuring product quality and consistency in a regulated environment. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and the intended application of the data. Here, we compare the two most common techniques for the analysis of 5-Methoxy-2,3-dimethylaniline: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the quality control of non-volatile and thermally labile compounds. For 5-Methoxy-2,3-dimethylaniline, an RP-HPLC-UV method offers a balance of speed, sensitivity, and robustness for routine analysis.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
A stock solution of 5-Methoxy-2,3-dimethylaniline (1 mg/mL) is prepared in the mobile phase.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Test samples are diluted with the mobile phase to fall within the calibration range.
-
Method validation is a critical step to ensure the reliability of analytical data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of 5-Methoxy-2,3-dimethylaniline in a blank chromatogram and the peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of six replicate samples at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same samples by different analysts on different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Caption: HPLC Method Validation Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers high sensitivity and selectivity, making it suitable for the trace-level analysis of volatile and semi-volatile compounds like 5-Methoxy-2,3-dimethylaniline.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: m/z 151 (quantifier), m/z 136, 108 (qualifiers)
-
-
Standard and Sample Preparation:
-
A stock solution of 5-Methoxy-2,3-dimethylaniline (100 µg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Samples are diluted in methanol to fall within the calibration range.
-
The validation principles for GC-MS are similar to those for HPLC, with a greater emphasis on selectivity due to the use of mass-selective detection.
-
Selectivity: In SIM mode, the selection of specific ions for the analyte significantly enhances selectivity. The presence of quantifier and qualifier ions in the correct ratio provides a high degree of confidence in the identification of the analyte.
-
Linearity, Accuracy, and Precision: These are assessed in the same manner as for the HPLC method.
-
LOD and LOQ: Due to the inherent sensitivity of MS detection, GC-MS typically offers significantly lower LOD and LOQ values compared to HPLC-UV.
A Researcher's Guide to the Spectroscopic Differentiation of 5-Methoxy-2,3-dimethylaniline and Its Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable prerequisite for ensuring the efficacy, safety, and reproducibility of novel molecular entities. Aniline derivatives, such as 5-Methoxy-2,3-dimethylaniline and its isomers, are versatile building blocks in the synthesis of a wide array of biologically active compounds. However, the subtle shifts in the positions of methyl and methoxy substituents on the aniline ring can profoundly influence the molecule's steric and electronic properties, leading to significant differences in reactivity and biological activity. Consequently, the unambiguous structural elucidation of these isomers is of paramount importance.
This guide provides an in-depth comparison of the spectroscopic data for 5-Methoxy-2,3-dimethylaniline and its representative isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining how the substitution patterns on the aromatic ring give rise to unique spectral fingerprints. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the confident identification and differentiation of these critical synthetic intermediates.
The Challenge of Isomeric Differentiation
The isomers of methoxy-dimethylaniline share the same molecular formula and, therefore, the same nominal mass, making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. Furthermore, their structural similarities can lead to overlapping signals in their NMR and IR spectra, requiring a nuanced understanding of substituent effects to achieve accurate assignments. This guide will illuminate these differences, providing a clear roadmap for spectroscopic identification.
For the purpose of this comparison, we will focus on 5-Methoxy-2,3-dimethylaniline and two of its isomers: 4-Methoxy-2,3-dimethylaniline and 2-Methoxy-3,4-dimethylaniline . These isomers have been chosen to illustrate the distinct spectroscopic consequences of varying the methoxy group's position relative to the amino and dimethyl functionalities.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: A Window into the Electronic Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the electron-donating or electron-withdrawing nature of nearby functional groups.
The amino (-NH₂) and methoxy (-OCH₃) groups are both strong electron-donating groups through resonance, leading to increased electron density (shielding) at the ortho and para positions of the aromatic ring. This shielding effect results in an upfield shift (lower ppm) for the protons at these positions. Conversely, the inductive electron-withdrawing effect of the oxygen and nitrogen atoms can cause some deshielding. The interplay of these effects, combined with the steric influence of the methyl groups, results in a unique ¹H NMR spectrum for each isomer.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental) in CDCl₃
| Compound | Ar-H Chemical Shifts (ppm) | -OCH₃ (s, 3H) | -CH₃ (s, 3H) | -NH₂ (br s, 2H) |
| 5-Methoxy-2,3-dimethylaniline | ~6.5-6.7 | ~3.80 | ~2.15, ~2.25 | ~3.60 |
| 4-Methoxy-2,3-dimethylaniline | 6.63 (d), 6.57 (d) | 3.75 | 2.18, 2.13 | 3.55 |
| 2,3-Dimethylaniline | 6.89 (t), 6.60 (d), 6.54 (d)[1] | - | 2.25, 2.05[1] | 3.47[1] |
| 3,4-Dimethylaniline | 6.89 (d), 6.49 (s), 6.46 (d)[2] | - | 2.17, 2.14[2] | 3.42[2] |
Note: Data for 5-Methoxy-2,3-dimethylaniline is predicted based on substituent effects observed in related molecules. Experimental data for other isomers is sourced from available literature.
Analysis of ¹H NMR Spectra:
-
5-Methoxy-2,3-dimethylaniline (Predicted): We anticipate two distinct signals for the aromatic protons, likely appearing as doublets in the upfield region due to the strong electron-donating effects of the amino and methoxy groups. The two methyl groups, being in slightly different environments, may exhibit distinct singlets.
-
4-Methoxy-2,3-dimethylaniline: The para-position of the methoxy group to the amino group results in a more symmetrical pattern for the aromatic protons compared to the 5-methoxy isomer.
-
2,3-Dimethylaniline: This parent compound provides a baseline for the chemical shifts of the aromatic protons and the two adjacent methyl groups without the influence of the methoxy group.[1]
-
3,4-Dimethylaniline: The different substitution pattern of the methyl groups leads to a distinct set of chemical shifts for the aromatic protons compared to the 2,3-isomer.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by the same electronic effects that govern the proton chemical shifts.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental) in CDCl₃
| Compound | Aromatic C Chemical Shifts (ppm) | -OCH₃ | -CH₃ |
| 5-Methoxy-2,3-dimethylaniline | ~158 (C-OCH₃), ~145 (C-NH₂), ~110-130 | ~55.5 | ~12, ~20 |
| 4-Methoxy-2,3-dimethylaniline | 151.7, 142.5, 126.8, 124.9, 115.1, 112.3 | 55.4 | 18.1, 11.9 |
| 2,3-Dimethylaniline | 143.2, 136.8, 126.2, 124.8, 121.9, 117.8 | - | 20.4, 13.6 |
| 3,4-Dimethylaniline | 144.1, 137.1, 130.2, 121.8, 117.2, 113.1 | - | 19.8, 18.9 |
Note: Data for 5-Methoxy-2,3-dimethylaniline is predicted. Experimental data for other isomers is sourced from available literature and spectral databases.
Analysis of ¹³C NMR Spectra:
The carbon atoms attached to the electron-donating amino and methoxy groups are significantly shifted. The C-O carbon of the methoxy group typically appears around 55 ppm. The positions of the methyl and methoxy groups create a unique set of chemical shifts for the aromatic carbons in each isomer, allowing for their differentiation.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The N-H stretching vibrations of the primary amine group and the C-O stretching of the methoxy group are particularly informative.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C-O Stretch (Aromatic Ether) | Aromatic C-H Out-of-Plane Bending |
| 5-Methoxy-2,3-dimethylaniline | ~3400-3500 (two bands) | ~1250 | ~800-850 |
| 4-Methoxy-2,3-dimethylaniline | ~3400-3500 (two bands) | ~1240 | ~810-840 |
| 2,3-Dimethylaniline | ~3350-3450 (two bands) | - | ~750-780 |
| 3,4-Dimethylaniline | ~3360-3460 (two bands) | - | ~800-830 |
Analysis of IR Spectra:
-
N-H Stretching: All isomers will exhibit two characteristic absorption bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C-O Stretching: The presence of the methoxy group in the methoxy-dimethylaniline isomers will be confirmed by a strong absorption band around 1240-1250 cm⁻¹ corresponding to the aryl-alkyl ether C-O stretching vibration.
-
Aromatic C-H Bending: The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹). The specific pattern of absorption bands in this region can be a useful diagnostic tool for differentiating between the isomers.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers of methoxy-dimethylaniline have the same nominal molecular weight (151 g/mol ), high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, however, can provide structural clues for differentiation.
Expected Fragmentation Patterns:
The molecular ion peak (M⁺) is expected at m/z = 151 for all methoxy-dimethylaniline isomers. Key fragmentation pathways may include:
-
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z = 136. The relative intensity of this peak may vary depending on the stability of the resulting cation, which is influenced by the substituent positions.
-
Loss of the methoxy group (-OCH₃): This would lead to a fragment at m/z = 120.
-
Loss of formaldehyde (-CH₂O) from the methoxy group: This is a common fragmentation for methoxy-substituted aromatic compounds, resulting in a fragment at m/z = 121.
The relative abundances of these and other fragment ions will create a unique mass spectrum for each isomer, aiding in their identification.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standard protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an aniline isomer.
Conclusion
The unambiguous identification of 5-Methoxy-2,3-dimethylaniline and its isomers is a critical task in many areas of chemical research and development. While their structural similarities can present a challenge, a multi-technique spectroscopic approach, combining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust solution. By carefully analyzing the chemical shifts, coupling patterns, characteristic vibrational frequencies, and fragmentation patterns, researchers can confidently differentiate between these isomers. This guide has provided a framework for this analysis, including predicted and experimental data, standard protocols, and an overview of the underlying spectroscopic principles. Adherence to these principles and methodologies will ensure the accuracy and reliability of structural assignments, paving the way for successful downstream applications.
References
-
PubChem. 5-Methoxy-2,4-dimethylaniline. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
MDPI. NMR Characterization of Lignans. [Link]
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PubChem. 3,4-Dimethylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxy-2,6-dimethylaniline. National Center for Biotechnology Information. [Link]
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Wikipedia. 2,3-Xylidine. [Link]
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Wiley Online Library. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link]
-
ResearchGate. NMR Spectra of Anilines. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
Sources
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Their versatile chemical nature allows for fine-tuning of their biological properties through the addition of various functional groups. This guide provides a comparative analysis of the potential biological activities of 5-Methoxy-2,3-dimethylaniline, a compound with limited direct biological data, by examining the well-documented activities of structurally related compounds. By understanding the influence of the methoxy and dimethyl substitutions on the aniline scaffold, we can infer the likely biological profile of the target compound and suggest avenues for future research.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of substituted anilines and their potential as novel therapeutic agents.
Physicochemical Properties of 5-Methoxy-2,3-dimethylaniline
To understand the potential biological activity of 5-Methoxy-2,3-dimethylaniline, it is essential to first consider its physicochemical properties, which are predicted to heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 |
Note: Data for 5-Methoxy-2,4-dimethylaniline is used as a close surrogate for 5-Methoxy-2,3-dimethylaniline due to the lack of a dedicated entry for the latter in some databases.
Comparative Biological Activities
Cytotoxicity and Genotoxicity: The Dimethylaniline Core
The dimethylaniline scaffold is a key structural feature of our target compound. Studies on isomers like 2,6-dimethylaniline and 3,5-dimethylaniline have revealed significant cytotoxic and genotoxic potential, which is crucial for understanding the possible toxicological profile of 5-Methoxy-2,3-dimethylaniline.
The genotoxicity of many aromatic amines is linked to their metabolic activation, primarily by cytochrome P450 enzymes, to form reactive N-hydroxyarylamines and nitrenium ions. These electrophilic intermediates can form covalent adducts with DNA, leading to mutations and potentially carcinogenesis.
A study on 2,6- and 3,5-dimethylaniline in cultured mammalian cells demonstrated that these compounds are cytotoxic and mutagenic, with their N-hydroxy metabolites being particularly potent.[1][2] The cytotoxicity of these compounds was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
Table 1: Comparative Cytotoxicity of Dimethylaniline Isomers
| Compound | Cell Line | Assay | Endpoint | Result |
| 2,6-Dimethylaniline | Chinese Hamster Ovary (CHO) | MTT Assay | Cytotoxicity | Concentration-dependent decrease in cell viability[1] |
| 3,5-Dimethylaniline | Chinese Hamster Ovary (CHO) | MTT Assay | Cytotoxicity | Concentration-dependent decrease in cell viability[1] |
| N,N-Dimethylaniline | V79 Hamster Cells | Micronucleus Test | Chromosome Damage | Positive for inducing numerical chromosome alterations[3] |
The presence of the dimethylaniline core in 5-Methoxy-2,3-dimethylaniline suggests a potential for similar cytotoxic and genotoxic effects. The addition of a methoxy group may modulate this activity, as discussed in the following sections.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxicity of aniline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., CHO, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-Methoxy-2,3-dimethylaniline) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a further 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: The Role of the Methoxy Group
The presence of a methoxy group on the aniline ring is a key feature of 5-Methoxy-2,3-dimethylaniline. Methoxy-substituted aromatic compounds are known to possess antioxidant properties.[4] The methoxy group is an electron-donating group, which can stabilize the phenoxyl radical that may form during the scavenging of free radicals.
A study on Schiff base derivatives of 3,5-dimethoxyaniline demonstrated their potential as antioxidant agents using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5] The results indicated that the presence of methoxy groups contributed to the radical scavenging activity. Another study on a chromene derivative of 4-methoxyaniline also highlighted its significant antioxidant and anti-inflammatory activities.[6]
Table 2: Antioxidant Activity of Methoxy-Substituted Anilines
| Compound | Assay | Result |
| Schiff base of 3,5-dimethoxyaniline | DPPH radical scavenging | Showed good radical inhibition activity[5] |
| N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline | DPPH radical scavenging & Lipid peroxidation inhibition | Significantly inhibited the formation of DPPH radicals and lipid peroxidation[6] |
Based on these findings, it is plausible that 5-Methoxy-2,3-dimethylaniline exhibits antioxidant activity. The position of the methoxy group relative to the amino and methyl groups will likely influence the potency of this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common in vitro method for evaluating the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in methanol. From this, create a series of dilutions. Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each compound dilution to a fixed volume of the DPPH solution. Include a control with methanol instead of the test compound and a standard antioxidant like ascorbic acid.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. The purple color of the DPPH radical will be reduced to a yellow color in the presence of an antioxidant, leading to a decrease in absorbance.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Antimicrobial Activity: A Potential for Substituted Anilines
While not as extensively studied as other biological activities, some substituted anilines have demonstrated antimicrobial properties. For instance, halogenated anilines have shown broad-spectrum antimicrobial and antibiofilm activities against pathogenic bacteria.[7] This suggests that the aniline scaffold can be modified to target microbial processes.
The antimicrobial mechanism of aniline derivatives can vary, but some have been shown to interfere with key bacterial enzymes like dihydrofolate reductase and DNA gyrase, or to disrupt the integrity of the bacterial membrane.[7]
Given that both halogenated and other substituted anilines have reported antimicrobial effects, it is worthwhile to investigate whether 5-Methoxy-2,3-dimethylaniline possesses similar activity against a panel of clinically relevant bacteria and fungi.
Enzyme Inhibition: A Promising Avenue
Aniline derivatives have been explored as inhibitors of various enzymes. For example, some N-benzyl and N-allyl aniline derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases (hCAs).[8] Another study reported that aminophenols and their N-acetylated derivatives can inhibit human carbonic anhydrase I and II.[9]
The ability of 5-Methoxy-2,3-dimethylaniline to act as an enzyme inhibitor would depend on its ability to fit into the active site of a target enzyme and interact with key residues. The specific substitution pattern of the methoxy and dimethyl groups would play a critical role in determining its binding affinity and selectivity.
Structure-Activity Relationship and Future Directions
The biological activity of 5-Methoxy-2,3-dimethylaniline will be a composite of the effects of its core aniline structure and its substituents.
-
Dimethyl Groups: The presence of two methyl groups is likely to contribute to cytotoxicity and genotoxicity, similar to other dimethylanilines. Their position at the 2 and 3 positions may influence the metabolic activation pathways compared to other isomers.
-
Methoxy Group: The electron-donating methoxy group is expected to confer some antioxidant potential. Its position at the 5-position will influence the electronic properties of the aromatic ring and could modulate the metabolic activation of the amino group, potentially altering the genotoxic profile.
Future research should focus on experimentally validating the inferred biological activities of 5-Methoxy-2,3-dimethylaniline. This would involve a battery of in vitro assays, including:
-
Cytotoxicity assays against a panel of cancer and non-cancer cell lines.
-
Genotoxicity assays such as the Ames test and the micronucleus assay to assess its mutagenic potential.
-
Antioxidant assays to quantify its radical scavenging and protective effects against oxidative stress.
-
Antimicrobial assays against a range of pathogenic bacteria and fungi.
-
Enzyme inhibition screens against a panel of relevant enzymes to identify potential therapeutic targets.
Conclusion
While direct experimental data on the biological activity of 5-Methoxy-2,3-dimethylaniline is currently scarce, a comparative analysis of structurally related compounds provides valuable insights into its potential pharmacological and toxicological profile. The dimethylaniline core suggests a likelihood of cytotoxic and genotoxic effects, while the methoxy substituent points towards potential antioxidant activity. Furthermore, the broader class of substituted anilines has shown promise in antimicrobial and enzyme inhibition applications.
This guide serves as a starting point for the systematic investigation of 5-Methoxy-2,3-dimethylaniline. The proposed experimental workflows provide a clear path for elucidating its biological activities and understanding the intricate structure-activity relationships that govern the effects of substituted anilines. Such studies are essential for unlocking the therapeutic potential of this and other novel chemical entities.
References
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PubChem. 5-Methoxy-2,4-dimethylaniline. National Center for Biotechnology Information. [Link]
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- Al-Qahtani, A. A., et al. (2023). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Microbiology Spectrum, 11(3), e04515-22.
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- Zilbeyaz, K., et al. (2018). Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase. Eurasian Journal of Analytical Chemistry, 13(3), 209-215.
- Lee, D. S., et al. (2015). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. Neurochemical Research, 40(8), 1641-1650.
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Chem-Space. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. [Link]
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A Comparative Study of the Reactivity of Different Substituted Anilines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of substituted anilines is paramount. These aromatic amines are fundamental building blocks in a vast array of pharmaceuticals and functional materials. Their utility is intrinsically linked to the nucleophilic character of the amino group and the susceptibility of the aromatic ring to electrophilic substitution. The electronic nature of substituents on the aniline ring profoundly modulates this reactivity, influencing reaction rates, equilibrium positions, and regioselectivity.
This guide provides a comparative analysis of the reactivity of various substituted anilines. We will explore the theoretical underpinnings of substituent effects, present a practical experimental protocol for quantifying these differences, and analyze empirical data to provide a clear and actionable comparison.
The Electronic Heart of Aniline: Understanding Basicity and Nucleophilicity
The reactivity of aniline is primarily governed by the lone pair of electrons on the nitrogen atom. This lone pair is responsible for aniline's basicity (its ability to accept a proton) and its nucleophilicity (its ability to attack an electron-deficient center). However, unlike aliphatic amines, the nitrogen lone pair in aniline is delocalized into the aromatic π-system through resonance. This delocalization has two key consequences: it reduces the availability of the lone pair, making aniline a weaker base than aliphatic amines, and it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic aromatic substitution.[1]
The introduction of substituents onto the aromatic ring further perturbs this electronic balance through a combination of inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms in the substituent. Electron-withdrawing groups (EWGs) like -NO₂, -CN, and halogens pull electron density away from the ring and the amino group through the sigma framework, decreasing basicity and nucleophilicity. Conversely, electron-donating groups (EDGs) like alkyl groups push electron density towards the ring, increasing basicity and nucleophilicity.
-
Resonance (or Mesomeric) Effects: These occur in substituents that have lone pairs or pi bonds that can conjugate with the aromatic system. EDGs with lone pairs, such as -OCH₃ and -NH₂, donate electron density into the ring via resonance, significantly increasing the electron density on the nitrogen and the ring, thereby enhancing basicity and nucleophilicity. EWGs with pi bonds, like -NO₂ and -C=O, withdraw electron density from the ring through resonance, further decreasing basicity and nucleophilicity.
The interplay of these effects determines the overall electronic character of the substituent and its impact on the reactivity of the aniline derivative.
Quantifying Substituent Effects: The Hammett Equation
To move from a qualitative to a quantitative understanding of substituent effects, we can employ the Hammett equation. This linear free-energy relationship provides a powerful tool for correlating the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds.[2] The equation is given by:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (e.g., aniline).
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and is a measure of its electronic effect. Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating character.
-
ρ (rho) is the reaction constant , which is characteristic of a particular reaction and reflects its sensitivity to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that it is accelerated by electron-donating groups.[2]
A plot of log(k/k₀) versus σ for a series of substituted anilines in a given reaction should yield a straight line, the slope of which is the reaction constant, ρ.[3]
Caption: A conceptual Hammett plot illustrating the linear relationship between the logarithm of the relative reaction rate and the substituent constant.
Comparative Analysis of Aniline Basicity
A fundamental measure of the electronic effect of a substituent on the amino group is its influence on basicity. The basicity of an aniline is inversely related to the acidity of its conjugate acid, the anilinium ion. Therefore, we can compare the pKa values of substituted anilinium ions; a lower pKa indicates a weaker base.
The following table presents the pKa values for a series of para- and meta-substituted anilinium ions in water at 25°C.
| Substituent (Position) | Hammett Constant (σ) | pKa of Anilinium Ion | Relative Basicity (to Aniline) |
| p-OCH₃ | -0.27 | 5.34 | More Basic |
| p-CH₃ | -0.17 | 5.08 | More Basic |
| -H (Aniline) | 0.00 | 4.60 | Reference |
| p-Cl | +0.23 | 3.98 | Less Basic |
| m-Cl | +0.37 | 3.52 | Less Basic |
| m-NO₂ | +0.71 | 2.46 | Less Basic |
| p-NO₂ | +0.78 | 1.02 | Less Basic |
Data compiled from various sources.[4][5]
As the data clearly shows, electron-donating groups (-OCH₃, -CH₃) increase the pKa, indicating a more basic aniline. This is because they increase the electron density on the nitrogen, making the lone pair more available to accept a proton. Conversely, electron-withdrawing groups (-Cl, -NO₂) decrease the pKa, signifying a less basic aniline, as they pull electron density away from the nitrogen. The effect is more pronounced for the strongly withdrawing nitro group, especially when it is in the para position where it can exert both inductive and resonance withdrawal.
Experimental Protocol: A Comparative Study of Aniline Acylation
To compare the nucleophilic reactivity of different substituted anilines, we can measure the rates of their reaction with a common electrophile. The acylation of anilines with acetic anhydride to form the corresponding acetanilides is a classic and convenient reaction for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]
Caption: Mechanism of aniline acylation with acetic anhydride.
Experimental Workflow: Kinetic Monitoring by UV-Vis Spectroscopy
The progress of the acylation reaction can be conveniently monitored using UV-Vis spectroscopy.[7] This is possible because the aniline reactants and the acetanilide products will have different UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined.
Caption: Experimental workflow for kinetic monitoring of aniline acylation.
Detailed Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted aniline (e.g., 0.02 M) in anhydrous acetonitrile.
-
Prepare a stock solution of acetic anhydride (e.g., 0.2 M) in anhydrous acetonitrile.
-
-
Kinetic Run:
-
Equilibrate both stock solutions and a cuvette containing a stir bar to a constant temperature (e.g., 25°C) in a water bath.
-
To the cuvette, add a known volume of the aniline solution (e.g., 2.0 mL).
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance at the chosen wavelength.
-
Initiate the reaction by adding a known volume of the acetic anhydride solution (e.g., 0.2 mL) to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
The initial rate of the reaction can be determined from the initial slope of this plot.
-
Under pseudo-first-order conditions (with a large excess of acetic anhydride), a plot of ln(A∞ - At) versus time will be linear, with the slope equal to -k_obs, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (k_obs) and the concentration of acetic anhydride: k₂ = k_obs / [Acetic Anhydride].
-
Comparative Reactivity in Acylation: Experimental Data
| Substituent (Position) | Hammett Constant (σ) | Relative Rate of Acylation |
| p-OCH₃ | -0.27 | Fastest |
| p-CH₃ | -0.17 | Fast |
| -H (Aniline) | 0.00 | Reference |
| p-Cl | +0.23 | Slow |
| m-Cl | +0.37 | Slower |
| m-NO₂ | +0.71 | Very Slow |
| p-NO₂ | +0.78 | Slowest |
This table represents a qualitative trend compiled from the general understanding of aniline reactivity. Specific rate constants will vary with reaction conditions.
The negative slope of a Hammett plot for this reaction confirms that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. This is because the rate-determining step involves the nucleophilic attack of the aniline on the carbonyl carbon of the acetic anhydride.[6] Electron-donating groups increase the electron density on the nitrogen, making it a more potent nucleophile and thus increasing the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen, leading to a slower reaction.
Conclusion
The reactivity of substituted anilines is a finely tunable property governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance both the basicity and nucleophilicity of the aniline, while electron-withdrawing groups have the opposite effect. This relationship can be quantified using the Hammett equation, which provides a powerful framework for structure-activity relationship studies.
For researchers in drug development and materials science, a thorough understanding of these principles is essential for the rational design of synthetic routes and the prediction of molecular properties. The experimental protocol outlined in this guide offers a robust method for the direct comparison of the reactivity of different aniline derivatives, enabling informed decisions in the laboratory.
References
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Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]
-
MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]
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ACS Publications. (1967, March 1). A Reexamination of Substituent Effects in Reactions of Aniline as a Base and as a Nucleophile. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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RSC Publishing. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. J. Chem. Soc. B, 117-121. Retrieved from [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental pK b values of meta- and para-substituted anilines in water at 25°C. Retrieved from [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
RSC Publishing. (2019, October 4). Step-by-step real time monitoring of a catalytic amination reaction. Retrieved from [Link]
-
IJARSCT. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
PubMed. (2024, September 24). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
NIH. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Retrieved from [Link]
-
ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives where the curve.... Retrieved from [Link]
-
ResearchGate. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Brainly. (2024, March 4). [FREE] The reaction of aniline with acetic anhydride is an example of what type of reaction? a. Nucleophilic. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
ACS Publications. (2022, October 11). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. Retrieved from [Link]
-
ResearchGate. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]
-
YouTube. (2020, September 30). Acylation using an anhydride. Retrieved from [Link]
-
RSC Publishing. (n.d.). Step-by-step real time monitoring of a catalytic amination reaction. Retrieved from [Link]
-
NIH. (2025, March 24). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Retrieved from [Link]
-
ResearchGate. (2026, January 7). A brief review on aniline and its derivatives. Retrieved from [Link]
-
YouTube. (2024, August 2). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of Synthesized 5-Methoxy-2,3-dimethylaniline
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and experimental framework for confirming the structure of 5-Methoxy-2,3-dimethylaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. We will explore a common synthetic route and detail a multi-faceted analytical approach, comparing the expected spectral data of the target compound with that of its plausible isomers to ensure accurate identification.
A Plausible Synthetic Pathway
A reliable method for the synthesis of many substituted anilines is the reduction of the corresponding nitroaromatic compound. For 5-Methoxy-2,3-dimethylaniline, a logical synthetic precursor is 1-methoxy-3,4-dimethyl-5-nitrobenzene. The synthesis can be envisioned as a two-step process starting from 3,4-dimethylphenol.
Caption: Proposed synthesis of 5-Methoxy-2,3-dimethylaniline.
The Imperative of Multi-Technique Structural Verification
The presence of multiple substituents on the aromatic ring necessitates a comprehensive analytical approach to rule out isomeric impurities that may arise during synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.[1]
Caption: Workflow for synthesis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is paramount for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Methoxy-2,3-dimethylaniline is expected to show distinct signals for the aromatic protons, the methoxy group, the two methyl groups, and the amine protons. The key to confirming the substitution pattern lies in the coupling patterns and chemical shifts of the aromatic protons.
Expected ¹H NMR Data for 5-Methoxy-2,3-dimethylaniline and Comparison with Isomers
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Methyl Protons (ppm) | Amine Protons (ppm) |
| 5-Methoxy-2,3-dimethylaniline (Predicted) | ~6.5-6.7 (2H, s) | ~3.7-3.8 (3H, s) | ~2.1-2.3 (3H, s), ~2.0-2.2 (3H, s) | ~3.5 (2H, br s) |
| 2-Methoxy-5-methylaniline | 6.41-6.65 (3H, m) | 3.79 (3H, s) | 2.21 (3H, s) | 3.65 (2H, br s) |
| 4-Methoxy-2-methylaniline | ~6.6-6.8 (3H, m) | ~3.7 (3H, s) | ~2.1 (3H, s) | ~3.6 (2H, br s) |
The most telling feature for 5-Methoxy-2,3-dimethylaniline would be the presence of two singlets in the aromatic region, arising from the magnetically equivalent protons at positions 4 and 6. This is a direct consequence of the symmetrical substitution pattern relative to these protons. In contrast, isomers like 2-methoxy-5-methylaniline would exhibit a more complex multiplet pattern in the aromatic region due to different coupling relationships between the three aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Expected ¹³C NMR Data for 5-Methoxy-2,3-dimethylaniline and Comparison with Isomers
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Methyl Carbons (ppm) |
| 5-Methoxy-2,3-dimethylaniline (Predicted) | ~159 (C-5), ~145 (C-1), ~125 (C-2), ~118 (C-3), ~110 (C-6), ~105 (C-4) | ~55 | ~20 (C-CH₃), ~12 (C-CH₃) |
| N,2-Dimethylaniline | 147.2, 129.8, 127.1, 121.8, 116.8, 109.1 | - | 30.7, 17.3 |
| 4-Methoxy-N-methylaniline | 152.1, 143.8, 115.0, 113.7 | 55.9 | 31.6 |
The predicted chemical shifts for the aromatic carbons in 5-Methoxy-2,3-dimethylaniline are based on the additive effects of the methoxy, amino, and methyl substituents. The carbon attached to the methoxy group (C-5) is expected to be the most downfield-shifted among the aromatic carbons, while the carbons ortho and para to the strongly electron-donating amino group will be shifted upfield.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 5-Methoxy-2,3-dimethylaniline, the key vibrational bands to observe are those associated with the N-H bonds of the primary amine, the C-N bond, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds.
Expected IR Absorption Bands for 5-Methoxy-2,3-dimethylaniline
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300-3500 | Two bands, characteristic of a primary amine |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity bands |
| C-H Stretch (Aliphatic) | 2850-3000 | Bands from methyl and methoxy groups |
| C=C Stretch (Aromatic) | 1500-1600 | Multiple sharp bands |
| C-N Stretch (Aromatic Amine) | 1250-1360 | Strong absorption |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) | Two distinct strong bands |
The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine. The positions of the C-O stretching bands confirm the presence of the methoxy group.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data for 5-Methoxy-2,3-dimethylaniline
-
Molecular Ion (M⁺): The expected molecular weight of C₉H₁₃NO is 151.10. The mass spectrum should show a prominent molecular ion peak at m/z = 151.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) from the molecular ion to give a fragment at m/z = 136.
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 120.
-
Cleavage of the C-N bond can also lead to characteristic fragments.
-
Comparison with the mass spectra of isomers would be crucial. While isomers will have the same molecular weight, their fragmentation patterns may differ due to the different substitution patterns influencing bond stabilities.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Purity Assessment: Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound. A pure sample should ideally show a single major peak. The presence of other peaks would indicate impurities, which could be starting materials, byproducts, or isomers.
Conclusion
Confirming the chemical structure of a newly synthesized compound like 5-Methoxy-2,3-dimethylaniline is a critical step that demands a rigorous and multi-faceted analytical approach. By combining the detailed insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can build a comprehensive and self-validating case for the correct structural assignment. This guide provides a framework for not only the synthesis but also the thorough characterization of this and other substituted anilines, ensuring the integrity and reliability of subsequent research and development endeavors.
References
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PubChem. 5-Methoxy-2,4-dimethylaniline.[Link]
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 5-Methoxy-2,3-dimethylaniline
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 5-Methoxy-2,3-dimethylaniline, a key aromatic amine intermediate, requires robust analytical methods to ensure the quality and safety of downstream products. This guide provides an in-depth comparison and cross-validation of two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific compound.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, grounded in established scientific principles and regulatory expectations. Every aspect of the described methodologies is designed to be self-validating, ensuring trustworthiness and scientific integrity.
The Analytical Challenge: 5-Methoxy-2,3-dimethylaniline
5-Methoxy-2,3-dimethylaniline presents a unique analytical challenge due to its aromatic nature, amine functionality, and the potential for isomeric impurities. The methoxy and dimethyl substitutions on the aniline ring influence its polarity, volatility, and chromatographic behavior. A successful analytical method must be able to selectively quantify the target analyte in the presence of structurally similar compounds and potential degradation products.
Principles of the Compared Techniques
High-Performance Liquid Chromatography (HPLC) operates on the principle of separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18 for reverse-phase) and the composition of the mobile phase are critical in achieving the desired separation. For a molecule like 5-Methoxy-2,3-dimethylaniline, its polarity makes it well-suited for reverse-phase HPLC. Detection is typically achieved using a photodiode array (PDA) detector, which provides spectral information and can assess peak purity.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio by the mass spectrometer. This provides a high degree of specificity and allows for structural elucidation. Given the volatility of many aromatic amines, GC-MS is a powerful tool for their analysis.
Head-to-Head Method Validation: A Comparative Analysis
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This section provides a comparative overview of the validation parameters for both HPLC and GC-MS methods for 5-Methoxy-2,3-dimethylaniline, in line with the International Council for Harmonisation (ICH) guidelines.[2]
| Validation Parameter | HPLC-PDA | GC-MS | Rationale and Key Considerations |
| Specificity | High | Very High | HPLC-PDA demonstrates specificity through chromatographic resolution and peak purity analysis. GC-MS offers superior specificity due to the combination of chromatographic retention time and the unique mass spectrum of the analyte. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. The detector response should be directly proportional to the analyte concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy is determined by spiking a placebo or blank matrix with a known amount of the analyte. Both methods should provide results close to the true value. |
| Precision (%RSD) | < 2.0% | < 2.0% | Precision, encompassing repeatability and intermediate precision, is a measure of the method's reproducibility. Low relative standard deviation (RSD) values indicate high precision. |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | GC-MS typically offers a lower limit of detection due to the high sensitivity of the mass spectrometer. |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. As with LOD, GC-MS generally provides a lower LOQ. |
| Robustness | High | High | Both methods should be demonstrated to be robust against small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate for HPLC; oven temperature ramp rate, gas flow for GC-MS). |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of 5-Methoxy-2,3-dimethylaniline. Optimization may be required based on the specific instrumentation and laboratory conditions.
HPLC-PDA Method
This method is adapted from a UPLC method for the separation of dimethylaniline isomers, leveraging a C18 stationary phase for effective separation of the moderately polar analyte.[2]
1. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the 5-Methoxy-2,3-dimethylaniline standard or sample in the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.02 M Potassium Phosphate Buffer (pH 7.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 240 nm
3. Rationale for Method Parameters:
-
The C18 column provides excellent retention and separation for aromatic compounds.
-
The buffered mobile phase ensures consistent ionization state of the amine, leading to symmetrical peak shapes.
-
A detection wavelength of 240 nm is chosen based on the UV absorbance maxima for similar aromatic amines.
GC-MS Method
This method is based on established procedures for the analysis of xylidine (dimethylaniline) isomers, which are structurally analogous to the target analyte.[3][4]
1. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the 5-Methoxy-2,3-dimethylaniline standard or sample in a suitable solvent (e.g., methanol, dichloromethane) to achieve a final concentration in the low µg/mL range.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
3. Rationale for Method Parameters:
-
A non-polar DB-5ms column is a good general-purpose column for the separation of a wide range of organic compounds, including aromatic amines.
-
The temperature program is designed to ensure good separation from any potential impurities while maintaining a reasonable run time.
-
Standard EI at 70 eV provides reproducible fragmentation patterns for library matching and structural confirmation. The expected molecular ion for 5-Methoxy-2,3-dimethylaniline is m/z 151.
Visualizing the Workflow
Cross-Validation of HPLC and GC-MS Methods
Once both the HPLC and GC-MS methods have been individually validated, a cross-validation study is essential to demonstrate their interchangeability for the routine analysis of 5-Methoxy-2,3-dimethylaniline.[1][5] This process involves analyzing the same set of samples using both methods and comparing the results.
1. Cross-Validation Protocol:
-
Prepare a minimum of three independent batches of samples at three different concentration levels (low, medium, and high) spanning the analytical range.
-
Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.
-
Calculate the mean concentration and standard deviation for each sample from both analytical techniques.
2. Acceptance Criteria:
-
The primary acceptance criterion for cross-validation is the comparison of the mean results obtained from the two methods. For chromatographic methods, a common acceptance criterion is that for at least two-thirds of the samples, the percentage difference between the results of the two methods should be within ±20% of the overall mean for those samples.[6]
-
A statistical evaluation, such as a t-test, can also be employed to determine if there is a significant difference between the results obtained from the two methods.
Conclusion and Recommendations
Both HPLC-PDA and GC-MS are powerful and reliable techniques for the quantification of 5-Methoxy-2,3-dimethylaniline. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC-PDA is a robust, and widely accessible technique that is well-suited for routine quality control applications where high throughput is desired. Its simplicity of sample preparation is a significant advantage.
-
GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for impurity profiling, structural elucidation, and trace-level analysis.
A successful cross-validation demonstrates that either method can be used reliably, providing flexibility in laboratory operations and ensuring consistent data quality across different analytical platforms. The methodologies and validation strategies outlined in this guide provide a comprehensive framework for establishing robust and reliable analytical control for 5-Methoxy-2,3-dimethylaniline, thereby ensuring product quality and regulatory compliance.
References
-
Separation of all isomers with 2,6-DMA and its impurities along other... - ResearchGate. Available at: [Link]
-
FDA updates guidance on interchangeability. Available at: [Link]
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2,3-Dimethylaniline | C8H11N - PubChem. Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. Available at: [Link]
-
Cross and Partial Validation. Available at: [Link]
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14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025. Available at: [Link]
-
FDA Finalizes Guidance on Interchangeable Biosimilars. Available at: [Link]
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High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. Available at: [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Semantic Scholar. Available at: [Link]
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FDA's updated guidance on interchangeable biosimilars gets mixed response - RAPS. Available at: [Link]
-
FDA Issues Final Guidance on “Considerations in Demonstrating Interchangeability With a Reference Product” | Insights | Ropes & Gray LLP. Available at: [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. Available at: [Link]
-
Analytical Considerations Around Interchangeability of a Biologic - YouTube. Available at: [Link]
-
(PDF) Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - ResearchGate. Available at: [Link]
-
Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova. Available at: [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. Available at: [Link]
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A Foundational Guide to 5-Methoxy-2,3-dimethylaniline: Benchmarking an Unexplored Isomer
For the modern researcher in drug development and material science, the vast chemical space of aromatic amines offers a rich palette for innovation. Among these, substituted anilines are fundamental building blocks, their utility dictated by the subtle interplay of electronic and steric effects. This guide delves into the prospective applications of 5-Methoxy-2,3-dimethylaniline (CAS No. 185208-05-3)[1], a lesser-explored isomer in the methoxy-dimethylaniline family. Due to a notable scarcity of performance data in existing literature, this document serves as a foundational benchmark. It aims to provide researchers with a comparative analysis based on established chemical principles, juxtaposing the predicted performance of 5-Methoxy-2,3-dimethylaniline against its more characterized isomers. The experimental protocols provided herein are generalized methodologies, intended to be adapted and optimized for specific research contexts.
Physicochemical Properties: A Comparative Overview
The seemingly minor positional changes of substituents on the aniline ring can lead to significant shifts in physical properties, which in turn influence reaction kinetics, solubility, and ultimately, performance in various applications. Below is a comparative table of key physical properties for 5-Methoxy-2,3-dimethylaniline and its isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 5-Methoxy-2,3-dimethylaniline | 185208-05-3 | C₉H₁₃NO | 151.21 | Not Reported | Not Reported |
| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N | 121.18 | 221-222 | 2.5 |
| 2,4-Dimethylaniline | 95-68-1 | C₈H₁₁N | 121.18 | 218 | -15.9 |
| 2,5-Dimethylaniline | 95-78-3 | C₈H₁₁N | 121.18 | 218 | 11.5 |
| 2,6-Dimethylaniline | 87-62-7 | C₈H₁₁N | 121.18 | 216-217 | 11 |
| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | 121.18 | 220-221 | 9.8 |
| 3-Methoxy-N,N-dimethylaniline | 15799-79-8 | C₉H₁₃NO | 151.21 | Not Reported | Not Reported |
| 4-Methoxy-N,N-dimethylaniline | 701-56-4 | C₉H₁₃NO | 151.21 | 239.2 | 46-50 |
Prospective Applications and Performance Benchmarking
Intermediate in Azo Dye Synthesis
Substituted anilines are paramount in the synthesis of azo dyes, serving as the diazo component in the azo coupling reaction. The electronic nature of the substituents on the aniline ring directly influences the color of the resulting dye. Electron-donating groups, such as methoxy and methyl groups, generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors.
Comparative Analysis:
5-Methoxy-2,3-dimethylaniline, with its electron-donating methoxy and two methyl groups, is expected to be a potent precursor for azo dyes in the yellow-orange-red spectrum. Compared to its isomers:
-
vs. Dimethylanilines: The presence of the strongly electron-donating methoxy group in 5-Methoxy-2,3-dimethylaniline should result in dyes with a more significant bathochromic shift compared to dyes derived from simple dimethylanilines.
-
vs. Other Methoxy-dimethylaniline isomers: The specific substitution pattern of 5-Methoxy-2,3-dimethylaniline will influence the steric accessibility of the diazonium salt and its coupling efficiency with various naphthol or other coupling components. The ortho- and para-positions relative to the amino group are activated, which will dictate the regioselectivity of the coupling reaction.
Experimental Protocol: General Synthesis of an Azo Dye
This protocol outlines a general procedure for the synthesis of an azo dye using an aniline derivative.
Step 1: Diazotization of 5-Methoxy-2,3-dimethylaniline
-
In a 100 mL beaker, dissolve 1.51 g (0.01 mol) of 5-Methoxy-2,3-dimethylaniline in 10 mL of 3M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of deionized water. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
Step 2: Azo Coupling
-
In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 1M sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
Step 3: Isolation and Purification
-
Collect the dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol/water mixture) to purify it.
-
Dry the purified dye in a desiccator.
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye from an aniline derivative.
Building Block in Medicinal Chemistry
Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The nature and position of substituents are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
Comparative Analysis:
The unique substitution pattern of 5-Methoxy-2,3-dimethylaniline offers a distinct steric and electronic profile that could be exploited in drug design.
-
Lipophilicity and Membrane Permeability: The presence of the methoxy and two methyl groups will increase the lipophilicity of the molecule compared to aniline, which can influence its ability to cross cell membranes.
-
Metabolic Stability: The methyl groups at positions 2 and 3 may sterically hinder enzymatic metabolism (e.g., by cytochrome P450 enzymes) at adjacent positions, potentially leading to improved metabolic stability and a longer biological half-life.
-
Receptor Binding: The specific arrangement of hydrogen bond donors (the amino group) and acceptors, along with the hydrophobic methyl and methoxy groups, can lead to unique binding interactions with biological targets.
Experimental Protocol: General Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals. This protocol provides a general procedure for the coupling of an aryl halide with an aniline derivative.
Materials:
-
5-Methoxy-2,3-dimethylaniline (1.0 mmol)
-
Aryl halide (e.g., bromobenzene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., sodium tert-butoxide, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Add the aryl halide and 5-Methoxy-2,3-dimethylaniline.
-
Add the anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
While direct experimental data for 5-Methoxy-2,3-dimethylaniline remains elusive in the public domain, a thorough analysis of its structure suggests it holds considerable potential as a versatile building block in both materials science and medicinal chemistry. Its unique electronic and steric properties, conferred by the specific arrangement of its methoxy and dimethyl substituents, warrant further investigation. The provided foundational guide and generalized experimental protocols are intended to empower researchers to embark on the exploration of this promising, yet under-characterized, molecule. Future work should focus on the systematic synthesis and characterization of 5-Methoxy-2,3-dimethylaniline and its derivatives, followed by rigorous performance benchmarking in the applications outlined in this guide. Such studies will undoubtedly uncover novel properties and applications for this intriguing isomer.
References
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MDPI: Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported. [Link]
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PubChem: 2,3-Dimethylaniline | C8H11N - PubChem. [Link]
-
PubChem: 2,4-Dimethylaniline | C8H11N - PubChem. [Link]
-
PubChem: 2,5-Dimethylaniline | C8H11N - PubChem. [Link]
-
PubChem: 2,6-Dimethylaniline | C8H11N - PubChem. [Link]
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PubChem: 3,5-Dimethylaniline | C8H11N - PubChem. [Link]
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Wikipedia: Electrophilic aromatic directing groups. [Link]
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-
ACS Publications: Substituent Effects on the Physical Properties and pKa of Aniline. [Link]
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A Head-to-Head Comparison of 5-Methoxy-2,3-dimethylaniline and Other Key Building Blocks in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final target molecules. Substituted anilines are a cornerstone of medicinal chemistry and materials science, serving as versatile precursors for a vast array of functional molecules. This guide provides an in-depth technical comparison of 5-Methoxy-2,3-dimethylaniline and other structurally relevant aniline derivatives, offering insights into their synthesis, physicochemical properties, and reactivity in key cross-coupling reactions. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to 5-Methoxy-2,3-dimethylaniline: A Building Block with Untapped Potential
5-Methoxy-2,3-dimethylaniline is a polysubstituted aniline that presents a unique combination of electronic and steric features. The methoxy group at the 5-position acts as a moderate electron-donating group through resonance, influencing the nucleophilicity of the amine and the reactivity of the aromatic ring. The two methyl groups at the 2- and 3-positions introduce significant steric hindrance around the amino group, which can modulate its reactivity and provide a level of kinetic stability in certain transformations. This distinct substitution pattern makes it an intriguing building block for accessing complex molecular architectures.
Physicochemical Properties: A Comparative Analysis
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (of conjugate acid) | clogP |
| 5-Methoxy-2,3-dimethylaniline | 151.21 | ~4.5 (estimated) | ~2.3 (estimated) | |
| 2,3-Dimethylaniline | 121.18 | 4.70[1][2][3] | 2.17[1] | |
| 3,4,5-Trimethoxyaniline | 183.20 | 4.35 (predicted)[4] | 0.9 (estimated) | |
| Aniline | 93.13 | 4.63 | 0.9 |
Discussion of Properties:
The pKa of an aniline's conjugate acid is a measure of the amine's basicity. The methyl groups in 2,3-Dimethylaniline are weakly electron-donating, slightly increasing the electron density on the nitrogen and making it a slightly stronger base than aniline. In 5-Methoxy-2,3-dimethylaniline , the electron-donating methoxy group is expected to further increase the basicity, though the effect might be modest due to its meta position relative to the amino group. The multiple methoxy groups in 3,4,5-Trimethoxyaniline significantly increase electron density on the ring, which should translate to higher basicity.
Lipophilicity, represented by logP, is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[5] The addition of methyl and methoxy groups generally increases the lipophilicity of a molecule. Thus, 5-Methoxy-2,3-dimethylaniline is predicted to be more lipophilic than aniline and even 2,3-Dimethylaniline . In contrast, the multiple polar methoxy groups in 3,4,5-Trimethoxyaniline may lead to a lower logP value compared to its dimethylated counterpart.
Synthesis of Substituted Anilines: A Practical Guide
The accessibility of a building block is a primary consideration for its practical application. Here, we outline plausible and referenced synthetic routes for 5-Methoxy-2,3-dimethylaniline and its comparators.
Proposed Synthesis of 5-Methoxy-2,3-dimethylaniline
A logical synthetic approach to 5-Methoxy-2,3-dimethylaniline starts from the commercially available 2,3-dimethylphenol.
Workflow for the synthesis of 5-Methoxy-2,3-dimethylaniline.
Step-by-Step Protocol:
-
Methylation of 2,3-Dimethylphenol: 2,3-Dimethylphenol is methylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate to yield 2,3-dimethylanisole.
-
Nitration of 2,3-Dimethylanisole: The resulting anisole derivative is then nitrated. The methoxy and methyl groups are ortho-, para-directing. Due to steric hindrance from the two adjacent methyl groups, nitration is likely to occur at the less hindered position para to the methoxy group, yielding 2,3-dimethyl-5-nitroanisole.
-
Reduction of the Nitro Group: The nitro group of 2,3-dimethyl-5-nitroanisole is then reduced to an amine. This can be achieved using various methods, such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.[4]
Synthesis of 2,3-Dimethylaniline
2,3-Dimethylaniline is commercially available but can also be synthesized by the nitration of o-xylene followed by reduction of the resulting mixture of nitro-o-xylenes.
Synthesis of 3,4,5-Trimethoxyaniline
A common laboratory synthesis of 3,4,5-trimethoxyaniline involves the reduction of 1,2,3-trimethoxy-5-nitrobenzene. A typical procedure involves using palladium on carbon as a catalyst with hydrazine hydrate in ethanol.[4]
Reactivity in Cross-Coupling Reactions: A Performance Comparison
The utility of substituted anilines as building blocks is often demonstrated in their performance in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are fundamental for the construction of C-N and C-C bonds, respectively.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines.[6] The nucleophilicity of the aniline and the steric environment around the amino group are critical factors influencing the reaction's success.
General workflow for the Buchwald-Hartwig amination.
Expected Performance:
-
5-Methoxy-2,3-dimethylaniline: The electron-donating methoxy group should enhance the nucleophilicity of the amino group, favoring the reaction. However, the significant steric hindrance from the two ortho- and meta-methyl groups could slow down the coupling, potentially requiring more active catalysts or harsher reaction conditions.
-
2,3-Dimethylaniline: Similar to its methoxy-substituted counterpart, the steric bulk of the methyl groups is a dominant factor. Its successful use in the synthesis of Mefenamic Acid via an Ullmann condensation, a related C-N coupling reaction, demonstrates its viability in such transformations.[7][8]
-
3,4,5-Trimethoxyaniline: With its electron-rich aromatic ring and less sterically hindered amino group (compared to the 2,3-disubstituted anilines), this building block is expected to be highly reactive in Buchwald-Hartwig aminations.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk tube, add the aryl halide (1.0 mmol), the aniline derivative (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Suzuki-Miyaura Coupling
While anilines themselves are not direct partners in the Suzuki-Miyaura reaction, they are readily converted to the corresponding aryl halides or triflates, which are then used in the coupling. The electronic properties of the substituents on the aniline ring can influence the ease of this conversion and the reactivity of the resulting aryl halide. The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[9]
General workflow for the Suzuki-Miyaura coupling.
Expected Performance of Derived Aryl Halides:
-
From 5-Methoxy-2,3-dimethylaniline: An aryl bromide or iodide derived from this aniline would possess electron-donating groups, which can sometimes make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.
-
From 2,3-Dimethylaniline: The resulting aryl halide would be less electron-rich than the methoxy-substituted analogue, potentially leading to slightly faster reaction rates.
-
From 3,4,5-Trimethoxyaniline: The highly electron-rich nature of the derived aryl halide might necessitate more specialized catalyst systems to achieve efficient coupling.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoaniline
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask, dissolve the bromoaniline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a mixture of a suitable solvent (e.g., toluene, 4 mL) and water (1 mL).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to reflux with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: Selecting the Right Building Block for Your Needs
The choice between 5-Methoxy-2,3-dimethylaniline, 2,3-dimethylaniline, and 3,4,5-trimethoxyaniline will depend on the specific goals of the synthesis.
-
5-Methoxy-2,3-dimethylaniline offers a unique combination of electronic and steric properties that can be exploited to fine-tune the characteristics of the target molecule. Its synthesis is feasible from readily available starting materials. The steric hindrance it provides can be advantageous in directing reactivity or enhancing the stability of the final product.
-
2,3-Dimethylaniline is a well-established building block, particularly in the synthesis of non-steroidal anti-inflammatory drugs like mefenamic acid.[7][8] Its reactivity is well-understood, and it serves as an excellent benchmark for comparing more complex aniline derivatives.
-
3,4,5-Trimethoxyaniline is a highly electron-rich and relatively unhindered building block, making it an ideal choice for reactions where high nucleophilicity is desired. Its presence in numerous bioactive compounds underscores its importance in pharmaceutical research.
By understanding the distinct properties and reactivity profiles of these valuable building blocks, researchers can more effectively design and execute their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
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Das, A., Das, A., & Banik, B. K. (2021). Influence of Dipole Moments on the Medicinal Activities of Diverse Organic Compounds. J. Indian Chem. Soc., 98(1), 100005. [Link]
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The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. (n.d.). ResearchGate. [Link]
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Preparation of 2-nitroanisole. (n.d.). PrepChem.com. [Link]
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Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. (2020). Organic Chemistry Portal. [Link]
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Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2006). ResearchGate. [Link]
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A comprehensive study of the electrochemical characteristics of 2-, 3-, and 4-nitroanisole isomers in three different electrolytic media. (2002). ResearchGate. [Link]
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2,3-Xylidine. (2022). Wikipedia. [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. [Link]
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Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. (2020). Organic Chemistry Portal. [Link]
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Ullmann condensation. (2023). Wikipedia. [Link]
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Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. (2011). National Institutes of Health. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]
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2-Nitroanisole. (n.d.). PubChem. [Link]
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Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (2023). ChemRxiv. [Link]
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Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006). ResearchGate. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2017). RSC Publishing. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
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2,3-Dimethylaniline. (2024). ChemBK. [Link]
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Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
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Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). (2018). ResearchGate. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]
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Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. (2011). ResearchGate. [Link]
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3,4,5-TRIMETHOXYANILINE. (n.d.). GSRS. [Link]
-
An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. (2014). RSC Publishing. [Link]
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Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). YouTube. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Methoxy-2,3-dimethylaniline: A Guide for Laboratory Professionals
Hazard Assessment and Characterization: Understanding the Risks
Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds like 2,3-dimethylaniline and N,N-dimethylaniline, 5-Methoxy-2,3-dimethylaniline should be treated as a hazardous substance with the following potential characteristics[1][2][3][4]:
-
Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled[1][2][3]. Aromatic amines as a class are known for their systemic toxicity.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects[1][3].
Due to these intrinsic hazards, 5-Methoxy-2,3-dimethylaniline must be disposed of as hazardous waste in accordance with local, regional, and national regulations. Under no circumstances should it be disposed of down the drain or in regular trash[1][6][7].
Personal Protective Equipment (PPE): The First Line of Defense
Given the presumed toxicity of 5-Methoxy-2,3-dimethylaniline, stringent adherence to PPE protocols is mandatory during all handling and disposal procedures.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to absorption and systemic toxicity[2][3]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or aerosols[8]. |
| Lab Coat | A lab coat, buttoned, with sleeves extending to the wrist. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[2][9]. | Aromatic amines can be volatile, and inhalation is a primary route of exposure leading to toxicity[1][3]. |
Waste Collection and Container Management: Ensuring Secure Containment
Proper containment of 5-Methoxy-2,3-dimethylaniline waste is a critical step in preventing environmental release and ensuring the safety of personnel.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Affix a hazardous waste tag to the container before adding any waste[7].
-
The label must include:
-
The full chemical name: "5-Methoxy-2,3-dimethylaniline"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date (the date the first drop of waste is added)
-
The name of the principal investigator or laboratory contact.
-
-
-
Segregate the Waste:
-
Do not mix 5-Methoxy-2,3-dimethylaniline waste with other waste streams unless you have confirmed their compatibility. Incompatible wastes can lead to dangerous chemical reactions. It should be segregated from acids[2].
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[11]. This area should be under the control of the laboratory personnel and near the point of generation.
-
-
Container Filling and Closure:
-
When adding waste to the container, do so in a chemical fume hood to minimize inhalation exposure.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Keep the container securely closed at all times, except when adding waste.
-
Disposal Pathway: From the Lab to Final Disposition
The disposal of 5-Methoxy-2,3-dimethylaniline must be handled by a licensed professional waste disposal service. The following workflow outlines the decision-making process and procedural steps for its ultimate disposal.
Caption: Decision workflow for the proper disposal of 5-Methoxy-2,3-dimethylaniline.
Disposal Procedure:
-
Accumulation in the Laboratory:
-
Store the labeled waste container in the SAA. Be aware of the volume limits for SAAs (typically 55 gallons of non-acute hazardous waste) and the time limit for removing full containers (within three days)[11].
-
-
Requesting Pickup:
-
Once the container is full or the project is complete, request a waste pickup from your institution's Environmental Health and Safety (EHS) department or equivalent. Follow your institution's specific procedures for waste pickup requests.
-
-
Professional Disposal:
-
EHS will then arrange for the collection of the waste by a licensed hazardous waste disposal company[12][13].
-
The most common and effective disposal method for this type of organic waste is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts[4]. This method ensures the complete destruction of the hazardous compound.
-
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[3][12].
-
Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside of a chemical fume hood):
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide emergency responders with as much information as possible about the spilled material.
-
Regulatory Framework: Adherence to the Law
The disposal of hazardous waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA)[6][7]. Key principles of compliance include:
-
Waste Identification: Properly identifying and characterizing all chemical waste.
-
Documentation: Maintaining accurate records of waste generation and disposal[6].
-
Training: Ensuring that all personnel who handle hazardous waste are properly trained[6].
-
Authorized Disposal: Using only licensed and approved facilities for the treatment, storage, and disposal of hazardous waste[14].
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 5-Methoxy-2,3-dimethylaniline, protecting themselves, their colleagues, and the environment.
References
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- University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
